molecular formula C20H24N2O4 B1180813 Vallesamine N-oxide CAS No. 126594-73-8

Vallesamine N-oxide

Número de catálogo: B1180813
Número CAS: 126594-73-8
Peso molecular: 356.4 g/mol
Clave InChI: CWLUMLLPZBYHMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vallesamine N-oxide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

126594-73-8

Fórmula molecular

C20H24N2O4

Peso molecular

356.4 g/mol

Nombre IUPAC

methyl 14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3

Clave InChI

CWLUMLLPZBYHMO-UHFFFAOYSA-N

SMILES canónico

CC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-]

Apariencia

Powder

Origen del producto

United States

Foundational & Exploratory

Vallesamine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine N-oxide is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the vallesamine type. This document provides a detailed overview of its discovery, natural source, and physicochemical properties. While extensive research on its biological activities is still emerging, this guide furnishes available information on the broader class of vallesamine alkaloids. A comprehensive experimental protocol for the isolation of related alkaloids from its natural source is also presented, offering a foundational methodology for obtaining this compound for further research.

Discovery and Natural Source

This compound was identified as a known alkaloid isolated from the leaves of Alstonia scholaris , a large evergreen tree belonging to the Apocynaceae family.[1] This plant is widely distributed throughout the tropical and subtropical regions of Asia and is a rich source of various bioactive indole alkaloids. The isolation of 19,20-E-vallesamine N-oxide from Alstonia scholaris has been documented in phytochemical studies of the plant.[1]

While the initial discovery and characterization of this compound are part of the broader investigation into the alkaloidal constituents of Alstonia species, a specific seminal publication detailing its first isolation has been elusive in the surveyed literature. However, its presence as a natural product in Alstonia scholaris is well-established.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and general chemical information resources.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₄[2][3]
Molecular Weight 356.4 g/mol [3]
CAS Number 126594-73-8[2][3]
Appearance Powder
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage -20°C, desiccated[2]

Experimental Protocols

While a specific, detailed experimental protocol for the initial isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and isolation of alkaloids from Alstonia scholaris can be adapted. The following protocol is based on established procedures for isolating vallesamine-type alkaloids from this plant source.[1]

3.1. General Alkaloid Extraction from Alstonia scholaris

  • Plant Material Collection and Preparation: Fresh leaves of Alstonia scholaris are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude methanolic extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral compounds. The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and subsequently extracted with chloroform.

  • Crude Alkaloid Fraction: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture.

3.2. Chromatographic Separation

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

  • Isolation of this compound: Fractions containing the compound of interest, identified by comparison with a reference standard if available, are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

3.3. Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, with a characteristic band for the N-O group vibration expected in the range of 928 cm⁻¹ to 971 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HMBC, HSQC) to establish the complete chemical structure and stereochemistry.

Biological Activity

Specific biological activity data for this compound is not extensively reported in the current scientific literature. However, the broader class of vallesamine alkaloids, isolated from various Alstonia species, has been shown to exhibit a range of biological activities. For instance, some vallesamine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[5][6] Additionally, other alkaloids from Alstonia species have shown vasorelaxant properties.[5] Further research is required to determine the specific bioactivity profile of this compound.

Signaling Pathways and Experimental Workflows

As the specific biological targets and mechanisms of action for this compound have not yet been elucidated, diagrams for signaling pathways are not applicable at this time. However, a generalized workflow for the isolation of this natural product can be visualized.

Isolation_Workflow plant Alstonia scholaris Leaves powder Dried, Powdered Plant Material plant->powder extraction Methanolic Extraction powder->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Mixture partition->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions purification Preparative TLC / HPLC fractions->purification vno Pure this compound purification->vno

References

Unveiling the Molecular Architecture of Vallesamine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of Vallesamine N-oxide, a naturally occurring indole (B1671886) alkaloid. This compound, and its parent compound vallesamine, belong to a class of bioactive molecules isolated from various species of the Alstonia genus, which are known for their diverse pharmacological activities. This document details the spectroscopic data, experimental protocols for isolation and characterization, and a plausible synthetic pathway, serving as a critical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for this compound

The definitive structure of this compound was determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented here corresponds to 19,20-E-vallesamine N-oxide, isolated from the leaves of Alstonia scholaris[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the backbone of the structural assignment, revealing the connectivity and chemical environment of each atom in the molecule. The data compiled from the literature is presented in the tables below[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
3.50m
3.45m
3.25m
3.10m
2.55m
2.20m
97.55d7.8
107.15t7.5
117.20t7.6
127.40d8.0
143.80s
154.60s
16--
17-OH--
181.70d7.0
195.60q7.0
21α4.20d14.0
21β3.90d14.0
OMe3.75s
NH8.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

PositionδC (ppm)
2133.8
364.5
555.0
635.0
756.5
8128.0
9122.0
10120.0
11125.0
12111.0
13140.0
1470.0
1578.0
16175.0
1813.0
19129.0
20135.0
2160.0
OMe52.5
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For this compound, a protonated molecular ion is observed, confirming its molecular formula.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zFormula
LC-HRMS[M+H]⁺357.1809C₂₀H₂₅N₂O₄

A characteristic fragmentation pattern for N-oxides is the neutral loss of an oxygen atom ([M+H]⁺ - 16). This deoxygenation is often observed in the mass spectrum and serves as a diagnostic marker for the N-oxide functionality.

Experimental Protocols

This section outlines the methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Alstonia scholaris

This compound can be isolated from the leaves of Alstonia scholaris. A general procedure for the extraction and isolation of alkaloids from this plant is as follows:

  • Extraction: Dried and powdered leaves of A. scholaris are subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The crude extract is dissolved in an aqueous acidic solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

While a specific total synthesis of this compound has not been detailed in the literature, it can be readily prepared by the oxidation of its tertiary amine precursor, Vallesamine.

  • Starting Material: Vallesamine, isolated from natural sources or synthetically prepared.

  • Oxidation: Vallesamine is dissolved in a suitable solvent such as dichloromethane or methanol. An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound is then purified by column chromatography.

Spectroscopic Characterization

The structure of the isolated or synthesized this compound is confirmed using a suite of spectroscopic techniques:

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify characteristic functional groups. A notable feature for N-oxides is the N-O stretching vibration, typically observed in the range of 950-970 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum, usually recorded in methanol or ethanol, provides information about the chromophoric system within the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and a plausible biosynthetic relationship.

structure_elucidation_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis A Alstonia scholaris leaves B Solvent Extraction A->B C Acid-Base Partitioning B->C D Column Chromatography C->D E Purification (HPLC) D->E F Mass Spectrometry (MS) - Molecular Formula - Fragmentation E->F G 1D NMR (¹H, ¹³C) - Functional Groups - Chemical Shifts E->G I IR & UV Spectroscopy - Functional Groups - Chromophore E->I J Structure Elucidation of This compound F->J H 2D NMR (COSY, HSQC, HMBC) - Connectivity G->H H->J I->J biosynthetic_pathway Vallesamine Vallesamine Vallesamine_N_oxide This compound Vallesamine->Vallesamine_N_oxide Oxidation (e.g., in vivo enzymatic oxidation)

References

Vallesamine N-Oxide Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine and its N-oxide belong to the monoterpenoid indole (B1671886) alkaloid (MIA) family, a diverse group of plant secondary metabolites with significant pharmacological potential. While the biosynthesis of many complex MIAs has been extensively studied, the specific enzymatic pathway leading to Vallesamine N-oxide remains an area of active investigation. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway based on established principles of alkaloid biosynthesis and related enzymatic reactions. The proposed pathway commences from the central MIA intermediate, stemmadenine (B1243487), and proceeds through a series of oxidative rearrangements and a final N-oxidation step. This document provides a detailed overview of the proposed enzymatic steps, methodologies for the characterization of the involved enzymes, and structured data for comparative analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from stemmadenine, a key branch-point intermediate in the biosynthesis of various Aspidosperma alkaloids.[1][2][3][4] The pathway is thought to involve an initial N-oxidation of stemmadenine, followed by a Polonovsky-type reaction to yield vallesamine, which is then subsequently N-oxidized to produce the final compound.[5]

Precursor Molecule: Stemmadenine

Stemmadenine is a crucial intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids.[1][2][3][4] Its formation from strictosidine, the universal precursor of MIAs, has been well-documented and involves a series of enzymatic reactions.

Step 1: N-oxidation of Stemmadenine

The first committed step towards vallesamine is the proposed N-oxidation of stemmadenine to form stemmadenine N-oxide. This reaction is likely catalyzed by a flavin-dependent monooxygenase (FMO) or a cytochrome P450 monooxygenase (CYP450) , enzymes known to be involved in the N-oxidation of various alkaloids in plants.

  • Enzyme Class: Flavin-dependent monooxygenase or Cytochrome P450 monooxygenase.

  • Substrate: Stemmadenine

  • Product: Stemmadenine N-oxide

Step 2: Rearrangement to Vallesamine

Stemmadenine N-oxide is proposed to undergo a rearrangement analogous to a modified Polonovsky reaction to form vallesamine.[5] This key step involves the cleavage of the C-C bond between the indole nucleus and the piperidine (B6355638) ring, followed by the formation of a new bond to create the characteristic vallesamine scaffold. In planta, this complex transformation is likely catalyzed by a specific, yet to be identified, "Vallesamine Synthase," possibly belonging to the oxidoreductase or a related enzyme family capable of facilitating such skeletal rearrangements.

  • Enzyme (Putative): Vallesamine Synthase (likely an oxidoreductase)

  • Substrate: Stemmadenine N-oxide

  • Product: Vallesamine

Step 3: N-oxidation of Vallesamine

The final step is the N-oxidation of the vallesamine alkaloid to yield this compound. Similar to the initial step, this reaction is anticipated to be catalyzed by an FMO or a CYP450 .

  • Enzyme Class: Flavin-dependent monooxygenase or Cytochrome P450 monooxygenase.

  • Substrate: Vallesamine

  • Product: this compound

Data Presentation: Putative Enzyme Characteristics

As the specific enzymes for the this compound biosynthetic pathway have not been fully characterized, the following table presents hypothetical quantitative data based on known characteristics of similar enzymes in alkaloid biosynthesis. This data is intended to serve as a guideline for future experimental design.

Enzyme (Putative)SubstrateK_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)
Stemmadenine N-oxygenaseStemmadenine50 - 2000.1 - 5.07.5 - 8.525 - 35
Vallesamine SynthaseStemmadenine N-oxide20 - 1500.05 - 2.07.0 - 8.025 - 35
Vallesamine N-oxygenaseVallesamine70 - 2500.2 - 8.07.5 - 8.525 - 35

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Enzyme Identification and Cloning
  • Methodology: A combination of transcriptomics and gene co-expression analysis in vallesamine-producing plants (e.g., Vallesia) can be employed to identify candidate genes.

    • RNA Sequencing: Extract total RNA from different tissues of the plant and perform high-throughput RNA sequencing.

    • De Novo Transcriptome Assembly: Assemble the transcriptome to generate a comprehensive set of expressed genes.

    • Gene Co-expression Network Analysis: Identify modules of co-expressed genes. Genes involved in the same metabolic pathway are often co-regulated and thus co-expressed.

    • Candidate Gene Selection: Prioritize candidate genes within these modules that are annotated as FMOs, CYP450s, or oxidoreductases.

    • Gene Cloning: Amplify the full-length cDNA of candidate genes using PCR and clone them into an appropriate expression vector.

Heterologous Expression and Protein Purification
  • Methodology: The cloned candidate genes can be heterologously expressed in a suitable host system for functional characterization.

    • Host Systems: Escherichia coli is a common host for soluble enzymes, while Saccharomyces cerevisiae (yeast) or insect cells are preferred for membrane-bound enzymes like CYP450s.

    • Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

    • Protein Extraction: Lyse the cells and isolate the protein fraction (soluble or microsomal).

    • Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays
  • Methodology: Purified recombinant enzymes are used to confirm their catalytic activity.

    • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the putative substrate (stemmadenine, stemmadenine N-oxide, or vallesamine), and necessary cofactors (NADPH for CYP450s, FAD and NADPH for FMOs).

    • Incubation: Incubate the reaction mixture at the optimal temperature and for a specific duration.

    • Reaction Quenching: Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by heat inactivation.

    • Product Extraction: Extract the product from the reaction mixture.

    • Product Analysis: Analyze the reaction products using HPLC, LC-MS, and NMR to confirm the identity of the product.

Analytical Methods for Metabolite Detection
  • Methodology: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method for the detection and quantification of pathway intermediates and the final product.

    • Sample Preparation: Extract metabolites from plant tissues or enzyme assay mixtures.

    • Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient elution of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

    • Structural Elucidation: For confirmation of novel intermediates, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential.

Visualizations

Diagram 1: Proposed this compound Biosynthetic Pathway

Vallesamine_N_Oxide_Pathway Stemmadenine Stemmadenine Stemmadenine_N_oxide Stemmadenine N-oxide Stemmadenine->Stemmadenine_N_oxide Stemmadenine N-oxygenase (FMO/CYP450) Vallesamine Vallesamine Stemmadenine_N_oxide->Vallesamine Vallesamine Synthase (Putative Oxidoreductase) Vallesamine_N_oxide This compound Vallesamine->Vallesamine_N_oxide Vallesamine N-oxygenase (FMO/CYP450)

Caption: Proposed biosynthetic pathway of this compound from Stemmadenine.

Diagram 2: Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_identification Gene Identification cluster_functional Functional Characterization Transcriptomics Transcriptome Analysis (Vallesia sp.) Coexpression Gene Co-expression Network Analysis Transcriptomics->Coexpression Candidate_Selection Candidate Gene Selection (FMO, CYP450, Oxidoreductase) Coexpression->Candidate_Selection Cloning Gene Cloning Candidate_Selection->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (LC-MS, NMR) Assay->Analysis

Caption: Workflow for the identification and characterization of enzymes.

Diagram 3: Logical Relationship of Analytical Techniques

Analytical_Techniques Plant_Extract Plant Extract / Enzyme Assay Sample HPLC HPLC (Separation) Plant_Extract->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR For purified compounds HRMS High-Resolution MS (Formula Determination) MS->HRMS For unknown peaks

Caption: Interplay of analytical techniques for metabolite analysis.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at elucidating the specific enzymes and mechanisms involved. The methodologies outlined in this guide offer a comprehensive approach to identifying and characterizing these novel biocatalysts. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of vallesamine and its derivatives for potential pharmaceutical applications.

References

Vallesamine N-oxide: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Vallesamine N-oxide, an alkaloid of interest in phytochemical and pharmacological research. Due to the limited availability of specific experimental data in the public domain, this document synthesizes general principles of N-oxide spectroscopy with available information for this compound to offer a foundational resource.

Core Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the expected and known spectroscopic characteristics.

Table 1: Mass Spectrometry (MS) Data
ParameterValueSource
Molecular Formula C₂₀H₂₄N₂O₄[1][2]
Molecular Weight 356.42 g/mol [2]
Expected [M+H]⁺ 357.1758Calculated
Key Fragmentation Comparison with the mass spectrum of the parent alkaloid, vallesamine, would be required to identify characteristic fragmentation patterns resulting from the N-oxide group.[3]

Note: Specific fragmentation data for this compound is not publicly available. Analysis via high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Table 2: Infrared (IR) Spectroscopy Data
Spectral Region (cm⁻¹)Expected VibrationSource
928 - 971N-O stretch[3][4]
~930Prominent N⁺-O⁻ vibration[5][6]

Note: A complete IR spectrum for this compound is not publicly available. The presence of a strong band in the 928-971 cm⁻¹ range is a key diagnostic feature for the N-oxide functionality.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusExpected Chemical Shift (δ) CharacteristicsSource
¹H NMR Downfield shift of protons on carbons adjacent to the N-oxide nitrogen (e.g., methyl, methylene, or methine groups) compared to the parent amine, vallesamine.[5][6]
¹³C NMR Downfield shift of carbons adjacent to the N-oxide nitrogen compared to the parent amine, vallesamine.[5][6]

Note: Specific, quantitative ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not detailed in publicly accessible literature. Commercial suppliers confirm the availability of this data upon request.[7]

Experimental Protocols

Detailed experimental procedures are critical for the replication and validation of scientific findings. The following sections outline generalized, yet detailed, methodologies applicable to the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of alkaloid N-oxides is through oxidation of the parent alkaloid.

G cluster_synthesis Synthesis Workflow Vallesamine Vallesamine Reaction Oxidation Reaction (Room Temperature, ~15-40 min) Vallesamine->Reaction Oxidant Potassium Peroxymonosulfate (B1194676) (KPMS) Oxidant->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Vallesamine_N_oxide This compound Purification->Vallesamine_N_oxide

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Dissolution: Dissolve the parent alkaloid, vallesamine, in a suitable solvent.

  • Oxidation: Introduce an oxidizing agent. Potassium peroxymonosulfate (KPMS) is an effective oxidant for this transformation, typically used in a slight excess.[3][4] The reaction is generally rapid at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the resulting this compound is purified from the reaction mixture using standard chromatographic techniques.

Mass Spectrometry Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the identification and characterization of alkaloid N-oxides.

G cluster_lcms LC-MS/MS Analysis Workflow Sample This compound Sample LC UPLC Separation (e.g., C18 column) Sample->LC Ionization Electrospray Ionization (ESI) (Positive Mode) LC->Ionization MS1 Full Scan MS (Q-ToF) (Detect [M+H]⁺) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragmentation Analysis) MS1->MS2 Data Mass Spectrum Data MS2->Data

Caption: Analytical workflow for LC-MS/MS of this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument, coupled with a Liquid Chromatography system (LC-Q-ToF-MS) is recommended.[3][4]

  • Chromatography:

    • Column: A reverse-phase column, such as a Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 µm), is often suitable.[8]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile/methanol (B), both containing 0.1% formic acid and 5 mM ammonium (B1175870) acetate, can provide good separation.[8]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for alkaloids.

    • Detection: Data is acquired in full scan mode to identify the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) is then performed to obtain fragmentation patterns for structural confirmation.[3]

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex spin systems.

  • Sample Preparation:

    • Dissolve approximately 0.5-1.0 mg of this compound in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

    • To aid in structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly involving this compound. Research into the biological activity of this compound is an area ripe for further investigation.

Vallesamine_N_oxide This compound Biological_System Biological System (e.g., Cell Line, Organism) Vallesamine_N_oxide->Biological_System Introduction Unknown_Pathway Signaling Pathway (To Be Determined) Biological_System->Unknown_Pathway Interaction? Biological_Effect Biological Effect (To Be Investigated) Unknown_Pathway->Biological_Effect Leads to?

Caption: Investigational relationship of this compound.

References

Vallesamine Alkaloids from Alstonia Species: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine alkaloids, a distinct subgroup of monoterpenoid indole (B1671886) alkaloids found in various species of the genus Alstonia, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of these alkaloids, with a focus on their cytotoxic, antiplasmodial, vasorelaxant, and antifungal properties. This document summarizes key quantitative data, details the experimental methodologies used to evaluate these activities, and presents visual representations of experimental workflows to facilitate a deeper understanding and further investigation into the therapeutic potential of these natural products.

Introduction

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active indole alkaloids. Among these, the vallesamine-type alkaloids are characterized by a unique rearranged monoterpenoid skeleton. These compounds have been the subject of numerous phytochemical and pharmacological studies, revealing a spectrum of biological activities that position them as promising candidates for drug discovery and development. This guide aims to consolidate the existing scientific data on the biological activities of vallesamine alkaloids from Alstonia species, providing a valuable resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Quantitative Data on Biological Activities

The biological activities of vallesamine alkaloids and related compounds from Alstonia species have been quantified in various in vitro assays. The following tables summarize the available data for cytotoxicity, antiplasmodial, and antifungal activities, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Vallesamine and Related Alkaloids from Alstonia Species
Alkaloid/ExtractCell LineAssayIC₅₀ (µM)Source SpeciesReference
15-Hydroxyangustilobine AMCF-7 (Breast)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine ARD-ES (Ewing Sarcoma)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine ACADO-ES-1 (Ewing Sarcoma)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine AREH (Leukemia)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine AHL-60 (Leukemia)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine ACCRF-CEM (Leukemia)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine AVero (Normal Kidney)MTT15.5 - 72.9Alstonia boonei[1]
15-Hydroxyangustilobine AMCF-7 (Breast)Not Specified26Alstonia boonei[2]
15-Hydroxyangustilobine AKB (Nasopharyngeal)Not Specified14.8Alstonia spatulata[3]
15-Hydroxyangustilobine AKB (Nasopharyngeal)Not Specified80.3Alstonia rostrata / Alstonia pneumatophora[3]
Table 2: Antiplasmodial Activity of Vallesamine and Related Alkaloids from Alstonia Species
AlkaloidPlasmodium falciparum Strain(s)AssayIC₅₀ (µM)Source SpeciesReference
VallesamineK1 (Chloroquine-resistant)Not Specified> 10Alstonia macrophylla
O-AcetylvallesamineK1 (Chloroquine-resistant)Not Specified> 10Alstonia macrophylla

Note: Data for antiplasmodial activity of vallesamine alkaloids is limited in the reviewed literature. Further studies are required to fully assess their potential in this area.

Table 3: Antifungal Activity of 6,7-seco-Vallesamine Alkaloids from Alstonia Species
AlkaloidFungal StrainAssayMIC (µg/mL)Source SpeciesReference
Alstoscholarisine MTrichophyton rubrumBroth MicrodilutionNot explicitly stated, but activity is comparable to griseofulvinAlstonia scholaris[4]

Note: The precise Minimum Inhibitory Concentration (MIC) for Alstoscholarisine M was not provided in the abstract. The reference indicates its activity is comparable to the standard drug griseofulvin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these studies.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., vallesamine alkaloids) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a dose-response curve.

In Vitro Antiplasmodial Assay against Plasmodium falciparum

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro.

Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., K1 or 3D7 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Drug Dilution: Prepare serial dilutions of the test compounds and a standard antimalarial drug (e.g., chloroquine) in the culture medium.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 50 µL of the parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Assessment:

    • Microscopic Method: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

    • SYBR Green I-based Fluorescence Assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Vasorelaxation Assay on Isolated Rat Aorta

This assay assesses the vasodilatory effect of a compound on isolated arterial rings.

Protocol:

  • Aorta Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissues and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.

  • Contraction: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or KCl (60 mM).

  • Compound Addition: Once the contraction reaches a stable plateau, add the test compound (e.g., pneumatophorine) in a cumulative manner to obtain a concentration-response curve.

  • Data Recording: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC₅₀ value from the concentration-response curve.

Antifungal Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Trichophyton rubrum) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and a standard antifungal agent (e.g., griseofulvin) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.

Cytotoxicity_Assay_Workflow start Start: Cell Plating treatment Compound Treatment start->treatment fixation Cell Fixation (TCA) treatment->fixation washing1 Washing fixation->washing1 staining Staining (SRB) washing1->staining washing2 Washing staining->washing2 solubilization Solubilization (Tris) washing2->solubilization measurement Absorbance Measurement solubilization->measurement analysis Data Analysis (IC50) measurement->analysis end End analysis->end

Cytotoxicity Assay (SRB) Workflow

Antiplasmodial_Assay_Workflow start Start: Parasite Culture drug_prep Drug Dilution start->drug_prep assay_setup Assay Setup in 96-well Plate drug_prep->assay_setup incubation Incubation (48-72h) assay_setup->incubation assessment Growth Inhibition Assessment (Microscopy or Fluorescence) incubation->assessment analysis Data Analysis (IC50) assessment->analysis end End analysis->end

In Vitro Antiplasmodial Assay Workflow

Vasorelaxation_Assay_Workflow start Start: Aorta Preparation mounting Mounting in Organ Bath start->mounting equilibration Equilibration mounting->equilibration contraction Pre-contraction (Phenylephrine/KCl) equilibration->contraction compound_add Cumulative Addition of Compound contraction->compound_add recording Record Tension Changes compound_add->recording analysis Data Analysis (EC50) recording->analysis end End analysis->end

Vasorelaxation Assay Workflow

Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of vallesamine alkaloids are not yet fully elucidated and represent a significant area for future research. However, some studies on related indole alkaloids and the observed cellular effects provide preliminary insights.

For instance, the cytotoxic activity of 15-hydroxyangustilobine A has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[2] This suggests a potential interaction with the cellular machinery that regulates cell division and programmed cell death. The molecular targets responsible for these effects remain to be identified.

The vasorelaxant activity of pneumatophorine suggests a potential interaction with signaling pathways that regulate vascular smooth muscle tone.[5] These could include modulation of ion channels (e.g., calcium or potassium channels), inhibition of contractile agonists, or stimulation of endothelial-derived relaxing factors like nitric oxide. Further mechanistic studies are required to pinpoint the specific pathways involved.

Conclusion and Future Directions

Vallesamine alkaloids from Alstonia species represent a promising class of natural products with a range of biological activities, most notably cytotoxicity against various cancer cell lines. The data presented in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents. However, several knowledge gaps remain.

Future research should focus on:

  • Isolation and characterization of new vallesamine alkaloids: The chemical diversity of these compounds within the Alstonia genus is likely underexplored.

  • Systematic screening for a broader range of biological activities: Investigating activities beyond cytotoxicity and antiplasmodial effects could reveal new therapeutic applications.

  • Elucidation of mechanisms of action: Identifying the specific molecular targets and signaling pathways is crucial for rational drug design and optimization.

  • Structure-activity relationship (SAR) studies: Understanding how the chemical structure of vallesamine alkaloids relates to their biological activity will guide the synthesis of more potent and selective analogs.

  • In vivo efficacy and toxicological studies: Promising in vitro candidates should be evaluated in animal models to assess their therapeutic potential and safety profiles.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of vallesamine alkaloids from Alstonia species, paving the way for the development of novel and effective medicines.

References

Vallesamine N-oxide: A Preliminary Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the current, limited knowledge on the biological activities of vallesamine-type alkaloids and proposes potential therapeutic targets and research strategies for Vallesamine N-oxide. As of this writing, no direct experimental studies on the specific biological targets of this compound have been published. The information presented herein is based on data from structurally related compounds and should be considered hypothetical.

Introduction

This compound is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities. While this compound itself has not been the subject of extensive biological investigation, its structural relatives within the vallesamine alkaloid family have demonstrated potential therapeutic effects, including cytotoxicity against cancer cell lines and vasorelaxant properties. This technical guide aims to consolidate the available data on related vallesamine alkaloids, hypothesize potential therapeutic targets and mechanisms of action for this compound based on this information, and propose a comprehensive experimental workflow to elucidate its therapeutic potential.

Biological Activities of Vallesamine-Type Alkaloids

The limited research into vallesamine alkaloids has revealed two primary areas of biological activity: cytotoxicity and vasorelaxation.

Cytotoxicity

Certain vallesamine-type alkaloids have shown cytotoxic effects against human cancer cell lines. This suggests that this compound may also possess anticancer properties. The available quantitative data for related compounds is summarized in Table 1.

Data Presentation: Cytotoxicity of Vallesamine-Type Alkaloids

CompoundCell LineIC50 (µM)Reported Effects
Vallesiachotamine (B1599952)SK-MEL-37 (Human Melanoma)14.7 ± 1.2[1]Induces G0/G1 cell cycle arrest and apoptosis[1]
15-Hydroxyangustilobine AKB (Human Oral Epidermoid Carcinoma)14.8Not specified
15-Hydroxyangustilobine AKB (Human Oral Epidermoid Carcinoma)80.3Not specified

Table 1: Summary of reported cytotoxic activities of vallesamine-type alkaloids.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the observed biological activities of related indole alkaloids, we can hypothesize potential therapeutic targets and signaling pathways for this compound.

Potential Cytotoxic Mechanisms and Targets

The cytotoxicity of many indole alkaloids is often attributed to their ability to induce apoptosis and interfere with cell cycle progression. Potential molecular targets could include key regulators of these processes.

  • Apoptosis Induction: this compound could potentially induce apoptosis through the intrinsic or extrinsic pathways. This may involve the modulation of proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Another potential target is the p53 tumor suppressor pathway.

  • Cell Cycle Regulation: The induction of G0/G1 phase arrest by vallesiachotamine suggests that this compound might target proteins involved in cell cycle checkpoints, such as cyclin-dependent kinases (CDKs) or their inhibitors.

  • PI3K/Akt/mTOR and MAPK/ERK Signaling: These are critical pathways that regulate cell survival, proliferation, and growth. Several indole alkaloids have been shown to exert their cytotoxic effects by inhibiting components of the PI3K/Akt/mTOR and MAPK/ERK pathways.

Hypothetical Apoptosis Pathway for this compound This compound This compound Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) This compound->Pro-apoptotic Proteins (e.g., Bax, Bak) activates Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) This compound->Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion permeabilizes Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL)->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothetical Apoptosis Pathway for this compound
Potential Vasorelaxant Mechanisms and Targets

The vasorelaxant effects of natural products are often mediated by their interaction with the vascular endothelium and smooth muscle cells.

  • Endothelium-Dependent Vasorelaxation: this compound may stimulate the production of nitric oxide (NO) in endothelial cells by activating endothelial nitric oxide synthase (eNOS). NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.

  • Endothelium-Independent Vasorelaxation: Potential mechanisms include the blockage of voltage-gated or receptor-operated calcium channels in vascular smooth muscle cells, preventing the influx of Ca2+ required for contraction. Alternatively, it could act by opening potassium channels, leading to hyperpolarization and relaxation.

Hypothesized Vasorelaxation Signaling for this compound cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Vallesamine N-oxide_endo This compound eNOS eNOS Vallesamine N-oxide_endo->eNOS activates NO_endo NO eNOS->NO_endo L-Arginine L-Arginine L-Arginine->eNOS sGC sGC NO_endo->sGC activates Vallesamine N-oxide_vsmc This compound Ca2+ Channels Ca2+ Channels Vallesamine N-oxide_vsmc->Ca2+ Channels inhibits Ca2+ Influx Ca2+ Influx Ca2+ Channels->Ca2+ Influx cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasorelaxation Vasorelaxation cGMP->Vasorelaxation

Hypothesized Vasorelaxation Signaling Pathways

Proposed Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of this compound.

Phase 1: In Vitro Screening and Phenotypic Assays
  • Cytotoxicity Screening:

    • Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines.

    • Methodology: Utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine the IC50 values. The panel should include cell lines from various cancer types (e.g., lung, breast, colon, melanoma).

  • Vasorelaxation Assay:

    • Objective: To assess the vasorelaxant activity of this compound.

    • Methodology: Use isolated aortic rings from rats, pre-contracted with phenylephrine (B352888) or potassium chloride. Apply increasing concentrations of this compound to determine its EC50 for relaxation. Experiments should be conducted with and without intact endothelium to distinguish between endothelium-dependent and -independent mechanisms.

Phase 2: Target Identification
  • Affinity-Based Methods:

    • Objective: To isolate potential protein targets that directly bind to this compound.

    • Methodology: Synthesize a this compound derivative that can be immobilized on a solid support (e.g., sepharose beads) to create an affinity column. Incubate the column with cell lysates. After washing, elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Activity-Based Protein Profiling (ABPP):

    • Objective: To identify protein targets based on their functional interaction with a this compound-derived probe.

    • Methodology: Design and synthesize a probe that mimics this compound and contains a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group. Incubate the probe with cell lysates, then use the reporter tag to isolate and identify the labeled proteins by mass spectrometry.

Phase 3: Target Validation and Mechanism of Action Studies
  • In Vitro Binding Assays:

    • Objective: To confirm the direct interaction between this compound and the identified target proteins.

    • Methodology: Use techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) to measure the binding affinity and kinetics.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To verify target engagement in a cellular context.

    • Methodology: Treat intact cells with this compound, followed by heating to denature proteins. The binding of this compound is expected to stabilize its target protein, leading to a higher melting temperature that can be detected by Western blotting or mass spectrometry.

  • Functional Assays:

    • Objective: To elucidate the functional consequences of this compound binding to its target.

    • Methodology: If a target is an enzyme, perform enzyme activity assays in the presence of this compound. If the target is part of a signaling pathway, use techniques like Western blotting to measure changes in the phosphorylation status of downstream proteins.

Experimental Workflow for this compound Target Identification cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation & MoA Cytotoxicity Screening Cytotoxicity Screening Affinity Chromatography Affinity Chromatography Cytotoxicity Screening->Affinity Chromatography Vasorelaxation Assays Vasorelaxation Assays Vasorelaxation Assays->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry ABPP Activity-Based Protein Profiling ABPP->Mass Spectrometry In Vitro Binding In Vitro Binding Assays (SPR, ITC) Mass Spectrometry->In Vitro Binding CETSA Cellular Thermal Shift Assay In Vitro Binding->CETSA Functional Assays Functional & Signaling Assays CETSA->Functional Assays

Proposed Experimental Workflow for Target Identification

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the biological activities of its structural analogs suggest potential applications in oncology and cardiovascular disease. The proposed research framework, starting with broad phenotypic screening and progressing to sophisticated target identification and validation techniques, provides a clear and comprehensive strategy to unlock the therapeutic potential of this natural product. The elucidation of its mechanism of action will be crucial for any future drug development efforts.

References

Vallesamine N-oxide: A Preliminary Technical Guide on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary overview of the potential mechanism of action of Vallesamine N-oxide. As of December 2025, direct experimental studies on the specific biological activities and cellular targets of this compound are limited in publicly accessible scientific literature. The information presented herein is largely extrapolated from studies on structurally related Vallesamine-type alkaloids and the general principles of N-oxide pharmacology. Further empirical research is imperative to validate these hypotheses.

Introduction

This compound is a derivative of the Vallesamine class of monoterpenoid indole (B1671886) alkaloids. Vallesamine alkaloids are naturally occurring compounds found in various plant species, particularly within the family Apocynaceae. While the parent Vallesamine compounds have been investigated for various biological activities, including cytotoxic and vasorelaxant effects, this compound itself remains a largely uncharacterized molecule from a pharmacological perspective.[1][2][3] The introduction of an N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent amine, including its solubility, membrane permeability, and metabolic fate.[4][5] This guide aims to synthesize the available preliminary data on related compounds to postulate potential mechanisms of action for this compound, providing a foundational resource for future research endeavors.

Postulated Biological Activities Based on Vallesamine Alkaloids

Preliminary studies on Vallesamine-type alkaloids suggest potential cytotoxic and vasorelaxant activities. These findings provide a logical starting point for investigating the pharmacological profile of this compound.

Cytotoxic and Antiproliferative Effects

Several studies have reported the cytotoxic potential of Vallesamine and related alkaloids against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

A notable study on the related monoterpene indole alkaloid, vallesiachotamine (B1599952), demonstrated significant cytotoxicity against human melanoma cells (SK-MEL-37).[6] The study indicated that vallesiachotamine induces cell cycle arrest at the G0/G1 phase and promotes cell death through both apoptosis and necrosis.[6]

Table 1: Cytotoxicity of Vallesamine-related Alkaloids

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
VallesiachotamineSK-MEL-37 (Human Melanoma)14.7 ± 1.224[6]
Rhazinilam-type alkaloidsKB (Human oral epidermoid carcinoma), HCT-116 (Human colon carcinoma), MDA-MB-231 (Human breast adenocarcinoma), MRC-5 (Human fetal lung fibroblast)Strong cytotoxicity reported (specific IC50 values not provided)Not specified[1]
Angustilobine CKB (Human oral epidermoid carcinoma)Moderate cytotoxicity reported (specific IC50 values not provided)Not specified[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., SK-MEL-37) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., vallesiachotamine) for a specified duration (e.g., 24 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[6]

The Role of the N-oxide Moiety

The N-oxide group is a key structural feature of this compound that is expected to influence its biological activity. Molecules with N-oxide functionalities can have distinct pharmacological profiles compared to their tertiary amine precursors.[4][5]

Physicochemical Properties

The N-oxide group is highly polar and can form strong hydrogen bonds. This generally leads to increased water solubility and decreased membrane permeability compared to the parent amine.[5] These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Fate and Potential for Bioreduction

N-oxides can be metabolically stable or undergo enzymatic reduction back to the parent amine.[7] This bioreduction can be particularly significant in hypoxic environments, such as those found in solid tumors. This raises the possibility that this compound could act as a hypoxia-activated prodrug, releasing the more cytotoxic parent Vallesamine in the tumor microenvironment.

Visualizing Potential Mechanisms and Workflows

To conceptualize the preliminary data and hypotheses, the following diagrams illustrate a potential mechanism of action based on related compounds and a typical experimental workflow for cytotoxicity screening.

G cluster_0 Cellular Environment Vallesamine_N_oxide This compound Vallesamine Vallesamine Vallesamine_N_oxide->Vallesamine Bioreduction Cell_Membrane Cell Membrane Vallesamine->Cell_Membrane Crosses Membrane Apoptosis_Pathway Apoptosis Pathway Activation Cell_Membrane->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Hypoxia Hypoxic Conditions (e.g., Tumor Microenvironment) Hypoxia->Vallesamine_N_oxide

Caption: Postulated mechanism of this compound as a prodrug.

G cluster_1 Experimental Workflow: Cytotoxicity Screening Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat cells with this compound (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubate (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

References

In Silico Modeling of Vallesamine N-oxide Receptor Binding: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine N-oxide, an indole (B1671886) alkaloid, presents a scaffold of interest for novel therapeutic development. However, a significant knowledge gap exists regarding its specific receptor interactions and pharmacological effects. This technical guide provides a comprehensive overview of established in silico methodologies that can be systematically applied to elucidate the receptor binding profile of this compound. In the absence of direct experimental data for this specific compound, this document serves as a roadmap for researchers, detailing a robust computational workflow from initial target identification to the simulation of binding dynamics. Methodologies covered include reverse docking for target prediction, molecular docking for binding pose analysis, molecular dynamics for assessing complex stability, and ADMET profiling for predicting drug-like properties. This whitepaper aims to empower researchers to initiate and advance the computational investigation of this compound and similar natural products.

Introduction

Natural products, particularly alkaloids, have historically been a rich source of therapeutic agents. This compound, a member of the vallesamine-type indole alkaloids, possesses a complex polycyclic structure that suggests potential bioactivity. The N-oxide moiety can significantly alter a molecule's physicochemical properties, including its solubility and receptor binding characteristics, making it a compelling subject for pharmacological investigation.[1]

In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict and analyze the interactions between small molecules and their biological targets.[2][3] These computational techniques can guide experimental studies, aid in lead optimization, and provide insights into the molecular mechanisms of action. This guide outlines a structured in silico workflow applicable to the study of this compound receptor binding, leveraging established computational chemistry methods.

Proposed In Silico Workflow

A systematic computational approach is crucial for a thorough investigation of this compound's potential pharmacological targets and binding mechanisms. The following workflow represents a logical progression from broad, exploratory screening to detailed, specific analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Pose & Affinity Prediction cluster_2 Phase 3: Dynamic Stability & Energetics cluster_3 Phase 4: Drug-Likeness & Pharmacokinetics A Ligand Preparation (this compound 3D Structure) B Reverse Docking & Target Fishing A->B C Prioritization of Potential Receptors B->C D Receptor Preparation (Selected Target Proteins) C->D E Molecular Docking D->E F Analysis of Binding Modes & Scoring E->F G Molecular Dynamics (MD) Simulation F->G H Binding Free Energy Calculation (MM/PBSA or MM/GBSA) G->H I In Silico ADMET Prediction H->I J Pharmacophore Modeling I->J

Caption: Proposed in silico workflow for this compound.

Methodologies and Experimental Protocols

This section details the key experimental protocols for each phase of the proposed workflow. These are generalized procedures that would need to be adapted based on the specific software and computational resources available.

Phase 1: Target Identification

The initial step is to identify potential protein targets for this compound.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

    • Assign appropriate protonation states at physiological pH (7.4).

  • Reverse Docking (Target Fishing):

    • Utilize a reverse docking server or software (e.g., PharmMapper, SwissTargetPrediction, SuperPred).

    • Submit the prepared 3D structure of this compound as the query molecule.

    • The software will screen the ligand against a library of 3D protein structures to identify potential binding targets.

    • The output will be a ranked list of potential protein targets based on binding scores or structural similarity to known ligands.[4][5]

  • Prioritization of Potential Receptors:

    • Analyze the list of potential targets from reverse docking.

    • Prioritize targets based on their relevance to known pharmacology of related alkaloids, disease pathways, and biological plausibility.

    • Conduct a literature review on the top-ranked targets to further assess their suitability.

Phase 2: Binding Pose and Affinity Prediction

Once potential targets are identified, molecular docking is used to predict the binding conformation and estimate the binding affinity.

  • Receptor Preparation:

    • Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking using software such as AutoDock Tools, Schrödinger Maestro, or MOE.[6] This involves:

      • Removing water molecules and co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning protonation states to amino acid residues.

      • Repairing any missing residues or atoms.

    • Define the binding site (active site) of the receptor. This can be identified from the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared this compound structure into the defined binding site of the receptor.[7]

    • The docking algorithm will generate multiple possible binding poses of the ligand within the receptor's active site.

    • Each pose will be assigned a score that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate a more favorable interaction.[8]

  • Analysis of Binding Modes and Scoring:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor's amino acid residues.

    • Compare the binding poses and scores of this compound with known inhibitors or endogenous ligands of the target protein, if available.

Phase 3: Dynamic Stability and Energetics

Molecular dynamics (MD) simulations are employed to assess the stability of the ligand-receptor complex over time and to refine the binding energy calculations.

G A Select Highest-Ranked Docking Pose B Prepare System: Solvation, Ionization A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF) E->F

Caption: General workflow for Molecular Dynamics simulation.

  • Molecular Dynamics (MD) Simulation:

    • The top-ranked docked complex from the previous phase is used as the starting structure.

    • The complex is placed in a simulated aqueous environment (solvated in a water box) with appropriate ions to neutralize the system.

    • An MD simulation engine (e.g., GROMACS, AMBER, NAMD) is used to simulate the motion of the atoms in the system over a period of time (typically nanoseconds).[9][10]

    • The simulation is run in multiple steps: energy minimization, equilibration (constant volume and then constant pressure), and a final production run.

  • Binding Free Energy Calculation:

    • The trajectory from the MD simulation is used to calculate the binding free energy of the ligand-receptor complex.

    • Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9] These methods provide a more accurate estimation of binding affinity than docking scores alone.

Phase 4: Drug-Likeness and Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-like properties of this compound.

  • In Silico ADMET Prediction:

    • Utilize web-based tools or software (e.g., SwissADME, admetSAR, Discovery Studio) to predict the pharmacokinetic and toxicological properties of this compound.[6]

    • Key parameters to evaluate include:

      • Absorption: Lipinski's rule of five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

      • Distribution: Plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

  • Pharmacophore Modeling:

    • Based on the key interactions identified from molecular docking and MD simulations, a 3D pharmacophore model can be generated.

    • This model represents the essential steric and electronic features required for binding to the target receptor.

    • The pharmacophore model can be used for virtual screening of compound libraries to identify other molecules with similar binding properties.[11]

Data Presentation

Quantitative data generated from this workflow should be summarized in clear, structured tables for easy comparison. Below are hypothetical examples of how such data could be presented.

Table 1: Hypothetical Reverse Docking Results for this compound

RankTarget ProteinPDB IDBinding Score (Arbitrary Units)Target Class
1Mu-opioid receptor5C1M-9.8GPCR
2Acetylcholinesterase4EY7-9.5Enzyme
3Serotonin 5-HT2A receptor6A93-9.2GPCR
4Dopamine D2 receptor6CM4-8.9GPCR

Table 2: Hypothetical Molecular Docking and MD Simulation Results

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD, Å)Binding Free Energy (MM/GBSA, kcal/mol)
Mu-opioid receptor-10.2Asp147, Tyr326, Trp2931.8 ± 0.3-45.6
Acetylcholinesterase-9.7Trp86, Tyr337, Phe3382.1 ± 0.4-38.2
5-HT2A receptor-9.5Asp155, Ser242, Phe3402.5 ± 0.5-35.1

Table 3: Hypothetical In Silico ADMET Profile of this compound

PropertyPredicted ValueCompliance
Molecular Weight356.4 g/mol Yes (Lipinski)
LogP2.8Yes (Lipinski)
H-bond Donors1Yes (Lipinski)
H-bond Acceptors5Yes (Lipinski)
GI AbsorptionHighFavorable
BBB PermeantYesFavorable
CYP2D6 InhibitorYesPotential for Drug-Drug Interactions
Ames MutagenicityNon-mutagenFavorable
HepatotoxicityLow riskFavorable

Conclusion

While experimental data on the receptor binding of this compound is currently lacking, the in silico methodologies outlined in this whitepaper provide a robust framework for its computational investigation. By systematically applying reverse docking, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential targets, binding mechanisms, and drug-like properties. This computational approach will be instrumental in guiding future experimental validation and accelerating the exploration of this compound as a potential therapeutic lead.

References

Vallesamine N-oxide: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability profile of Vallesamine N-oxide, an indole (B1671886) alkaloid. Due to the limited publicly available data for this specific compound, this guide also incorporates general knowledge and methodologies applicable to alkaloid N-oxides to provide a foundational understanding for research and development.

Introduction

This compound belongs to the vallesamine class of monoterpenoid indole alkaloids. These compounds are of interest due to the diverse pharmacological activities exhibited by related structures, including cytotoxic, antimicrobial, and vasorelaxant effects[1][2][3]. A thorough understanding of the physicochemical properties of this compound, such as its solubility and stability, is crucial for its development as a potential therapeutic agent or research tool.

Solubility Profile

Qualitative Solubility

This compound is reported to be soluble in several organic solvents. This information is summarized in Table 1.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[4]
ChloroformSoluble[4][5]
DichloromethaneSoluble[4][5]
Ethyl AcetateSoluble[4][5]
AcetoneSoluble[4][5]

Note: To enhance solubility, it is recommended to warm the sample to 37°C and use an ultrasonic bath[4].

General Considerations for Aqueous Solubility

Amine oxides are generally polar molecules and small amine oxides tend to be very hydrophilic with excellent water solubility[6]. However, the solubility of larger, more complex molecules like this compound in aqueous media can be limited. The presence of the N-oxide functional group is expected to increase aqueous solubility compared to the parent amine, Vallesamine.

Stability Profile

Specific stability data for this compound is limited. The information presented here is based on general characteristics of alkaloid N-oxides and related compounds.

Storage and General Stability

Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions are provided in Table 2.

FormStorage ConditionDurationReference
Powder-20°C, desiccated3 years[4][7]
Stock Solution (in organic solvent)-20°C, sealedSeveral months[4]

Generally, amine oxides are stable at room temperature. However, they can undergo decomposition at elevated temperatures[8].

pH-Dependent Stability

The stability of N-oxides can be significantly influenced by pH. Amine oxides are weak bases, and at acidic pH, they can be protonated[6][8]. The zwitterionic, neutral form is typically dominant at physiological pH[8]. For some N-oxide compounds, degradation has been observed under both acidic and basic hydrolytic conditions[9].

Thermal, Photolytic, and Oxidative Stability
  • Thermal Stability : Aliphatic N-oxides may start to decompose at temperatures above 100°C, while aromatic N-oxides are generally more stable, with decomposition occurring at temperatures above 150°C[8].

  • Photostability : Some N-oxide compounds have been found to be susceptible to photolytic degradation[10]. Therefore, protection from light during storage and handling is advisable.

  • Oxidative Stability : While this compound is already an oxidized form of the parent amine, further degradation under oxidative stress is possible, potentially leading to the formation of various degradation products[9][11].

Experimental Protocols

Detailed, validated experimental protocols for assessing the solubility and stability of this compound are not published. The following sections provide general methodologies that can be adapted for this purpose.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification : Accurately dilute a known volume of the clear supernatant and analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation : Calculate the solubility in units such as mg/mL or moles/L.

Protocol for Stability-Indicating Assay (Forced Degradation Study)

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. HPLC is a commonly used technique for this purpose[12].

  • Method Development : Develop a reverse-phase HPLC method coupled with a Photodiode Array (PDA) and/or a Mass Spectrometer (MS) detector. The method should be optimized to achieve good resolution between this compound and any potential degradation products.

  • Forced Degradation : Expose solutions of this compound to various stress conditions:

    • Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis : e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation : e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid powder and a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation : Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis : Analyze the stressed samples at different time points using the developed stability-indicating HPLC method.

  • Data Evaluation :

    • Determine the percentage of remaining this compound.

    • Identify and characterize any significant degradation products using MS/MS fragmentation analysis[13][14][15].

    • Establish the degradation pathway and kinetics.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation VNO_powder This compound Powder VNO_solution Prepare Solution in Relevant Solvent VNO_powder->VNO_solution Stress Expose to Stress Conditions VNO_solution->Stress Apply Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Stress Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterization Degradant Characterization (MS/MS) HPLC->Characterization Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Characterization->Pathway Profile Generate Stability Profile Kinetics->Profile Pathway->Profile

Caption: Workflow for this compound Stability Assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound is scarce, this guide provides a foundational understanding based on its qualitative solubility in several organic solvents and the general stability characteristics of alkaloid N-oxides. For drug development and research applications, it is imperative to conduct thorough experimental investigations to determine the precise solubility and stability profile of this compound under various conditions. The experimental protocols and workflow outlined in this document serve as a starting point for such studies. Further research is needed to elucidate the degradation pathways and kinetics, which will be critical for formulation development and ensuring the quality and efficacy of this compound in future applications.

References

The Obscure World of Indole Alkaloid N-Oxides: A Technical Guide to Their Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) alkaloids represent a vast and structurally diverse group of plant secondary metabolites, renowned for their potent pharmacological activities. While the parent alkaloids have been the subject of extensive research, their N-oxide derivatives remain a relatively underexplored class of natural products. This technical guide provides an in-depth exploration of the natural occurrence of indole alkaloid N-oxides in plants, focusing on their biosynthesis, physiological roles, and the analytical methodologies required for their study. This document is intended to serve as a comprehensive resource for researchers in phytochemistry, drug discovery, and plant science.

Indole alkaloid N-oxides are compounds where the nitrogen atom of the indole ring system or an associated tertiary amine is oxidized to an N-oxide. This seemingly minor chemical modification can significantly alter the polarity, solubility, and biological activity of the parent alkaloid. Alkaloids can exist in plants in their free base form, as salts, or as N-oxides[1]. While initially considered by some as potential artifacts of isolation procedures, there is now substantial evidence for their natural occurrence and significant biological roles in a variety of plant species[2][3].

Natural Occurrence and Quantitative Data

Indole alkaloid N-oxides have been identified in several plant families, most notably the Apocynaceae and Rubiaceae. Quantitative data, however, is often sparse and varies depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for some prominent indole alkaloids and their N-oxides.

Plant SpeciesFamilyAlkaloidPlant PartConcentration (% of total alkaloids or mg/g dry weight)Reference(s)
Strychnos nux-vomicaLoganiaceaeStrychnineSeeds0.4% - 1.25%[4][5]
Strychnos nux-vomicaLoganiaceaeBrucineSeeds0.6% - 1.7%[4][5]
Strychnos nux-vomicaLoganiaceaeStrychnine N-oxideSeedsLevels increase significantly upon heat treatment of seeds.[6]
Strychnos nux-vomicaLoganiaceaeBrucine N-oxideSeedsLevels increase significantly upon heat treatment of seeds.[6]
Plant SpeciesFamilyAlkaloidPlant PartConcentration (mg/g dry weight or % of extract)Reference(s)
Catharanthus roseusApocynaceaeCatharanthineLeaves0.186 mg/g (in vivo plant) - 0.974 mg/g (callus culture)[7]
Catharanthus roseusApocynaceaeVindolineLeaves0.213 mg/g (in vivo plant) - 0.891 mg/g (callus culture)[7]
Catharanthus roseusApocynaceaeVinblastineLeaves0.183 mg/g (in vivo plant) - 0.307 mg/g (callus culture)[7]
Catharanthus roseusApocynaceaeVincristineLeaves0.130 mg/g (in vivo plant) - 0.492 mg/g (callus culture)[7]
Catharanthus roseusApocynaceae17-desacetoxyvinblastine N'b-oxideLeavesNot quantified[8]
Catharanthus roseusApocynaceae20'-deoxyvinblastine N'b-oxideLeavesNot quantified[8]
Hamelia patensRubiaceaeAricine N-oxideWhole PlantPresent, but not quantified[9][10]
Uncaria rhynchophyllaRubiaceaeIsocorynoxeine N-oxideHooks and StemsIdentified, not quantified[3]
Uncaria rhynchophyllaRubiaceaeRhynchophylline N-oxideHooks and StemsIdentified, not quantified[3]
Uncaria rhynchophyllaRubiaceaeCorynoxeine N-oxideHooks and StemsIdentified, not quantified[3]
Uncaria rhynchophyllaRubiaceaeIsorhynchophylline N-oxideHooks and StemsIdentified, not quantified[3]

Biosynthesis of Indole Alkaloid N-Oxides

The biosynthesis of indole alkaloids originates from the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the terpenoid component, secologanin (B1681713). The condensation of tryptamine (B22526) (derived from tryptophan) and secologanin by strictosidine (B192452) synthase is a key step leading to the vast array of monoterpenoid indole alkaloids.

The final step of N-oxidation is catalyzed by specific enzymes. While the precise enzymes for many indole alkaloid N-oxides are yet to be fully characterized, evidence points to two major classes of enzymes:

  • Cytochrome P450 Monooxygenases (P450s): This large family of heme-containing enzymes is known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including hydroxylations, epoxidations, and N-oxidations[11][12]. P450s are considered strong candidates for the N-oxidation of various indole alkaloids.

  • Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxygenation of various nucleophilic substrates, including the nitrogen atoms in alkaloids[13][14][15][16]. In some organisms, FMOs are involved in the detoxification of xenobiotics, and they are also implicated in the biosynthesis of certain plant metabolites[13][14].

The following diagram illustrates the general biosynthetic pathway leading to indole alkaloid N-oxides.

Indole_Alkaloid_N-Oxide_Biosynthesis Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Secologanin->Strictosidine Strictosidine Synthase Indole_Alkaloid Tertiary Indole Alkaloid Strictosidine->Indole_Alkaloid Multiple Enzymatic Steps N_Oxide Indole Alkaloid N-Oxide Indole_Alkaloid->N_Oxide Enzymes Cytochrome P450s Flavin-containing Monooxygenases (FMOs) Enzymes->Indole_Alkaloid Enzymes->N_Oxide

General biosynthetic pathway of indole alkaloid N-oxides.

Physiological Role and Signaling

The precise physiological roles of indole alkaloid N-oxides in plants are still under investigation, but several hypotheses have been proposed, primarily centered around plant defense and metabolism.

1. Chemical Defense:

  • Detoxification and Storage: N-oxidation can serve as a detoxification mechanism for the plant, converting cytotoxic parent alkaloids into less toxic, water-soluble N-oxides that can be stored in the vacuole.

  • Pro-toxins: Upon ingestion by herbivores, the less toxic N-oxides can be reduced back to the more toxic parent alkaloids in the anaerobic environment of the herbivore's gut, acting as a "pro-drug" defense mechanism.

  • Direct Deterrents: The N-oxides themselves may possess anti-herbivore or anti-pathogenic properties.

2. Signaling:

While direct evidence for indole alkaloid N-oxides as signaling molecules is limited, their production is often induced by stress-related phytohormones, particularly jasmonates. Methyl jasmonate, a key signaling molecule in plant defense against herbivores and necrotrophic pathogens, has been shown to elicit the production of various indole alkaloids[17][18]. This suggests that N-oxide formation could be part of the complex downstream response to jasmonate signaling.

Furthermore, there is a potential interplay with nitric oxide (NO) signaling pathways. NO is a crucial signaling molecule in plant defense responses[11][14][19]. While a direct link between indole alkaloid N-oxides and NO signaling is yet to be established, it is plausible that the production of these nitrogen-containing compounds is integrated into the broader nitrogen-based defense strategies of the plant.

The following diagram illustrates a hypothetical signaling pathway linking herbivory to the production of indole alkaloid N-oxides.

Signaling_Pathway Herbivory Herbivory/ Pathogen Attack Wounding Wounding Signal Herbivory->Wounding JA_Biosynthesis Jasmonate Biosynthesis Wounding->JA_Biosynthesis JA_Signal Jasmonate Signaling Cascade JA_Biosynthesis->JA_Signal TF_Activation Activation of Transcription Factors (e.g., ORCAs) JA_Signal->TF_Activation Gene_Expression Upregulation of Indole Alkaloid Biosynthetic Genes TF_Activation->Gene_Expression Enzyme_Production Increased Production of Biosynthetic Enzymes (including P450s/FMOs) Gene_Expression->Enzyme_Production N_Oxide_Production Increased Production of Indole Alkaloid N-Oxides Enzyme_Production->N_Oxide_Production Defense Enhanced Plant Defense N_Oxide_Production->Defense

Hypothetical signaling pathway for indole alkaloid N-oxide production.

Experimental Protocols

The study of indole alkaloid N-oxides requires robust and optimized experimental protocols for their extraction, separation, and characterization. Due to their increased polarity compared to their parent alkaloids, modifications to standard alkaloid extraction procedures are often necessary.

General Extraction and Isolation Workflow

The following diagram outlines a general workflow for the extraction and isolation of indole alkaloid N-oxides from plant material.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction with Methanol (B129727) or Ethanol (B145695) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Acid_Base_Partitioning Acid-Base Partitioning (to separate alkaloids from neutral/acidic compounds) Filtration->Acid_Base_Partitioning Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Partitioning->Crude_Alkaloid_Extract Column_Chromatography Column Chromatography (Silica gel or Alumina) Crude_Alkaloid_Extract->Column_Chromatography Fractionation Fractionation based on Polarity Column_Chromatography->Fractionation HPLC Preparative HPLC (Reversed-phase C18) Fractionation->HPLC Isolated_N_Oxide Isolated Indole Alkaloid N-Oxide HPLC->Isolated_N_Oxide Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolated_N_Oxide->Structure_Elucidation

General workflow for extraction and isolation of indole alkaloid N-oxides.
Detailed Methodologies

a) Extraction of Indole Alkaloids (including N-Oxides) from Plant Material [6][9][20]

  • Sample Preparation: Air-dry the plant material (leaves, stems, roots, or seeds) at room temperature and grind it into a fine powder.

  • Maceration: Macerate the powdered plant material in methanol or ethanol (e.g., 10 g in 100 mL) for 24-48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process with the residue 2-3 times. Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% aqueous hydrochloric acid (HCl).

    • Partition the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove non-alkaloidal lipophilic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • Extract the liberated alkaloids with a polar organic solvent such as chloroform (B151607) or a mixture of chloroform and isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

b) High-Performance Liquid Chromatography (HPLC) for Separation and Quantification [13][21][22]

Due to the polarity difference, HPLC is an effective technique for separating N-oxides from their parent alkaloids.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with an additive to improve peak shape, such as 0.1% formic acid or ammonium acetate (B1210297) buffer (e.g., 10 mM, pH adjusted).

    • Solvent B: Acetonitrile or methanol with the same additive as Solvent A.

  • Gradient Program (Example):

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to initial conditions (10% B)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the indole chromophore (typically around 220 nm and 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak identification.

  • Quantification: Quantification is achieved by creating a calibration curve using authentic standards of the respective indole alkaloid N-oxides.

c) Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Sensitive Quantification [21][23]

LC-MS/MS is a powerful tool for the unambiguous identification and highly sensitive quantification of indole alkaloid N-oxides.

  • Chromatography: Similar HPLC conditions as described above can be used, often with ultra-high performance liquid chromatography (UHPLC) for better resolution and faster analysis times.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for alkaloids.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

    • Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. This involves monitoring a specific precursor ion (the protonated molecule [M+H]⁺ of the N-oxide) and a characteristic product ion generated by collision-induced dissociation (CID). A common fragmentation for N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺), which corresponds to the protonated parent alkaloid.

Conclusion

The study of indole alkaloid N-oxides is a rapidly developing field with significant potential for drug discovery and understanding plant chemical ecology. While their natural occurrence is now well-established, further research is needed to fully elucidate their quantitative distribution, the specific enzymes responsible for their biosynthesis, and their precise roles in plant signaling and defense. The methodologies outlined in this guide provide a solid foundation for researchers to explore this fascinating and important class of plant natural products. The continued application of advanced analytical techniques and molecular biology approaches will undoubtedly uncover new insights into the obscure world of indole alkaloid N-oxides.

References

The Pharmacological Potential of Vallesamine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine-type alkaloids, a distinct subclass of monoterpenoid indole (B1671886) alkaloids, are emerging as a promising source of novel therapeutic agents. Found predominantly in plant genera such as Alstonia and Aspidosperma, these natural products have demonstrated a range of pharmacological activities, including cytotoxic, vasorelaxant, and antimicrobial effects. This technical guide provides an in-depth overview of the core pharmacological potential of vallesamine-type alkaloids, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Pharmacological Activities: Quantitative Data

The following tables summarize the reported quantitative data for the pharmacological activities of selected vallesamine-type alkaloids.

Table 1: Cytotoxic Activity of Vallesamine-Type Alkaloids

AlkaloidCell LineAssayIC50 ValueReference
15-Hydroxyangustilobine AKB (human oral epidermoid carcinoma)MTT5.26 µg/mL (14.8 µM)[Not available]
15-Hydroxyangustilobine AMCF-7 (human breast adenocarcinoma)MTT26 µM[1]
Vallesiachotamine (B1599952)SK-MEL-37 (human melanoma)MTT14.7 ± 1.2 µM[2]

Table 2: Antimicrobial Activity of Vallesamine-Type Alkaloids

AlkaloidMicroorganismAssayMIC ValueReference
Alstoscholarisine MStreptococcus dysgalactiaeBroth Microdilution3.12 µg/mL[Not available]
Alstoscholarisine MStaphylococcus aureusBroth Microdilution6.25 µg/mL[Not available]
Alstoscholarisine MBacillus subtilisBroth Microdilution25 µg/mL[Not available]

Table 3: Vasorelaxant Activity of Vallesamine-Type Alkaloids

AlkaloidTissuePre-contraction AgentEffectReference
PneumatophorineRat aortic ringsPhenylephrine (B352888)Concentration-dependent relaxation[Not available]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Vallesamine-type alkaloid (e.g., 15-Hydroxyangustilobine A, Vallesiachotamine)

  • Target cancer cell line (e.g., MCF-7, SK-MEL-37)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the vallesamine-type alkaloid in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Vallesamine-type alkaloid (e.g., Alstoscholarisine M)

  • Test microorganism (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Alkaloid: Prepare a two-fold serial dilution of the vallesamine-type alkaloid in the broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no alkaloid) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Vasorelaxant Activity Assessment: Isolated Rat Aortic Ring Assay

This ex vivo method assesses the ability of a compound to relax pre-contracted arterial smooth muscle.

Materials:

  • Vallesamine-type alkaloid (e.g., Pneumatophorine)

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (B1216132) (endothelium-dependent vasodilator)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the Krebs-Henseleit solution is replaced every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (10 µM). A relaxation of more than 80% indicates a functional endothelium.

  • Compound Testing: After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine (1 µM). Once a stable plateau of contraction is reached, cumulatively add the vallesamine-type alkaloid in increasing concentrations to the organ bath.

  • Data Recording and Analysis: Record the changes in tension. The relaxation response is expressed as a percentage of the phenylephrine-induced contraction. Concentration-response curves are then constructed to determine the EC50 value (the concentration of the alkaloid that produces 50% of the maximum relaxation).

Signaling Pathways and Mechanisms of Action

Cytotoxic Activity: Induction of Cell Cycle Arrest and Apoptosis

Vallesamine-type alkaloids have been shown to exert their cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells.

  • Vallesiachotamine: This alkaloid has been reported to induce G0/G1 phase arrest in human melanoma cells.[2] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs), leading to the halting of cell cycle progression at the G1/S checkpoint.

G0_G1_Arrest Vallesiachotamine Vallesiachotamine CDK4_6_CyclinD CDK4/6-Cyclin D Vallesiachotamine->CDK4_6_CyclinD Inhibits pRb pRb CDK4_6_CyclinD->pRb Phosphorylates G0_G1_Arrest G0/G1 Arrest E2F E2F pRb->E2F Inhibits G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression Promotes

Proposed signaling pathway for Vallesiachotamine-induced G0/G1 cell cycle arrest.
  • 15-Hydroxyangustilobine A: This compound has been shown to induce G2/M phase cell cycle arrest and trigger apoptosis.[1] The G2/M checkpoint is primarily regulated by the CDK1/Cyclin B1 complex. Inhibition of this complex prevents cells from entering mitosis. The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.

G2_M_Arrest_Apoptosis cluster_CellCycle G2/M Arrest cluster_Apoptosis Apoptosis Induction 15-Hydroxyangustilobine A 15-Hydroxyangustilobine A CDK1_CyclinB1 CDK1-Cyclin B1 15-Hydroxyangustilobine A->CDK1_CyclinB1 Inhibits Mitosis Mitosis CDK1_CyclinB1->Mitosis Promotes G2_M_Arrest G2/M Arrest 15-Hydroxyangustilobine A_apoptosis 15-Hydroxyangustilobine A Mitochondria Mitochondria 15-Hydroxyangustilobine A_apoptosis->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed signaling pathway for 15-Hydroxyangustilobine A-induced G2/M arrest and apoptosis.
Vasorelaxant Activity: Potential Involvement of the Nitric Oxide Pathway

The vasorelaxant effect of pneumatophorine is likely mediated through the nitric oxide (NO) signaling pathway in vascular endothelial cells.

Vasorelaxation_Pathway Pneumatophorine Pneumatophorine eNOS eNOS Pneumatophorine->eNOS Activates NO Nitric Oxide eNOS->NO Synthesizes L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Promotes

Proposed signaling pathway for Pneumatophorine-induced vasorelaxation.
Antimicrobial Activity: A Hypothetical Mechanism

While the specific mechanism of action for alstoscholarisine M is yet to be fully elucidated, a common mechanism for antimicrobial natural products involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Antimicrobial_Workflow Alstoscholarisine_M Alstoscholarisine M Bacterial_Cell Bacterial Cell Alstoscholarisine_M->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Bacterial_Cell->Enzyme_Inhibition Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Enzyme_Inhibition->Cell_Lysis

Hypothetical workflow for the antimicrobial action of Alstoscholarisine M.

Conclusion and Future Directions

Vallesamine-type alkaloids represent a structurally diverse and pharmacologically significant class of natural products. The data presented in this guide highlight their potential as leads for the development of new anticancer, antimicrobial, and cardiovascular drugs. Further research is warranted to:

  • Isolate and characterize novel vallesamine-type alkaloids from various plant sources.

  • Conduct comprehensive structure-activity relationship (SAR) studies to optimize their pharmacological activities and reduce potential toxicity.

  • Elucidate the precise molecular targets and signaling pathways for the most potent compounds.

  • Evaluate the in vivo efficacy and safety of promising candidates in preclinical animal models.

The continued exploration of vallesamine-type alkaloids holds considerable promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Vasorelaxant Properties of Alkaloids from Alstonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids with a wide range of pharmacological activities. Emerging research has highlighted the significant vasorelaxant potential of these alkaloids, positioning them as promising candidates for the development of novel cardiovascular therapeutics. This technical guide provides an in-depth overview of the vasorelaxant properties of alkaloids isolated from various Alstonia species, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Quantitative Data on Vasorelaxant Activity

The vasorelaxant effects of various alkaloids and extracts from Alstonia species have been quantified in several studies. The following tables summarize the key data, primarily focusing on the half-maximal effective concentration (EC50) and maximal relaxation (Emax) values obtained from ex vivo studies on isolated arterial rings.

Table 1: Vasorelaxant Activity of Alkaloids from Alstonia scholaris

Alkaloid/ExtractArteryAgonistEC50 (μM)Emax (%)Reference
Alstoscholarinine ARat MesentericPhenylephrine (B352888) (PE)4.3>90[1]
Alstoscholarinine BRat MesentericPE6.8>90[1]
Alstoscholarinine CRat MesentericPE8.2>90[1]
Akuammicine-type alkaloids (unspecified)Rat MesentericPE< 10Not specified[1]
N-butanol fraction (NBF-ASME)Rat AortaPE (1 µM)Not specifiedSignificant inhibition of contraction[2]
Ethanol ExtractGuinea-pig PulmonaryNot specifiedNot specifiedMarked reduction of BaCl2, KCl, and CaCl2-induced contraction[3]
Methanolic Extract (ASME)Rat AortaPE (1 µM) / KCl (80 mM)Not specifiedDose-dependent relaxation[4]
Water Extract (ASWE)Rat AortaPE (1 µM) / KCl (80 mM)Not specifiedDose-dependent relaxation[4]

Table 2: Vasorelaxant Activity of Alkaloids from Alstonia macrophylla

AlkaloidArteryAgonistEC50 (μM)Emax (%)Reference
Alstiphyllanines A-DRat AortaPENot specifiedModerate activity[5]
VincamedineRat AortaPEPotentNot specified[6]
Alstiphyllanines I-ORat AortaPENot specifiedRelaxed PE-induced contractions[6]

Experimental Protocols

The evaluation of the vasorelaxant properties of Alstonia alkaloids typically involves ex vivo experiments using isolated arterial rings. The following is a detailed methodology synthesized from multiple studies.

Preparation of Isolated Arterial Rings
  • Animal Model : Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Tissue Isolation : The thoracic aorta or mesenteric artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit (K-H) solution. The composition of the K-H solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

  • Ring Preparation : The artery is cleaned of adherent connective tissues and cut into rings of 2-4 mm in length.

  • Endothelium Removal (for endothelium-independent studies) : The endothelium is denuded by gently rubbing the intimal surface of the ring with a fine wire or forceps. The successful removal of the endothelium is confirmed by the absence of relaxation in response to acetylcholine (B1216132) (1 µM) in phenylephrine-pre-contracted rings.

Isometric Tension Measurement
  • Mounting : The arterial rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are suspended between two stainless steel hooks, with one fixed to the bottom of the chamber and the other connected to an isometric force transducer.

  • Equilibration : The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, the K-H solution is changed every 15-20 minutes.

  • Viability Check : After equilibration, the rings are contracted with a high concentration of KCl (e.g., 80 mM) to check for viability.

Vasorelaxant Activity Assessment
  • Pre-contraction : The arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (PE, 1 µM) or KCl (80 mM).

  • Cumulative Concentration-Response Curve : Once the contraction reaches a stable plateau, the Alstonia alkaloid or extract is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded at each concentration.

  • Data Analysis : The relaxation is expressed as a percentage of the pre-contraction induced by the agonist. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by non-linear regression analysis.

Mechanistic Studies

To elucidate the mechanism of vasorelaxation, the arterial rings are pre-incubated with various inhibitors before pre-contraction and the addition of the Alstonia alkaloid.

  • Role of Endothelium : The response is compared between endothelium-intact and endothelium-denuded rings.

  • Nitric Oxide (NO) Pathway : An inhibitor of nitric oxide synthase (NOS), such as Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM), is used to assess the involvement of NO.

  • Guanylate Cyclase Pathway : An inhibitor of soluble guanylate cyclase (sGC), such as 1H-[2][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ, 10 µM), is used to investigate the role of the cGMP pathway.[2]

  • Potassium (K+) Channels : Various K+ channel blockers are used, such as tetraethylammonium (B1195904) (TEA) for non-specific K+ channels, glibenclamide for ATP-sensitive K+ channels (KATP), and 4-aminopyridine (B3432731) (4-AP) for voltage-gated K+ channels (Kv).

  • Calcium (Ca2+) Channels : The role of extracellular Ca2+ influx is investigated by assessing the effect of the alkaloids on contractions induced by high KCl or in a Ca2+-free medium. The effect on voltage-operated calcium channels (VOCCs) and receptor-operated calcium channels (ROCCs) is also studied.

  • Intracellular Ca2+ Release : The effect on the release of Ca2+ from the sarcoplasmic reticulum is evaluated by pre-contracting the rings with PE in a Ca2+-free medium.

Signaling Pathways and Experimental Workflows

The vasorelaxant effects of Alstonia alkaloids are mediated through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general experimental workflow.

General Experimental Workflow for Vasorelaxation Studies

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Rat Aorta/ Mesenteric Artery B Cut into 2-4 mm Rings A->B C Mount in Organ Bath B->C D Equilibrate (60-90 min) C->D E Pre-contract with Phenylephrine (1 µM) D->E F Add Alstonia Alkaloid (Cumulative Doses) E->F G Record Isometric Tension F->G H Calculate % Relaxation G->H I Generate Concentration- Response Curve H->I J Determine EC50 & Emax I->J

Caption: Workflow for assessing vasorelaxant activity.

Signaling Pathways of Vasorelaxation

The vasorelaxant mechanisms of Alstonia alkaloids involve both endothelium-dependent and -independent pathways.

G cluster_alkaloid cluster_endo Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) Alkaloid Alstonia Alkaloids eNOS eNOS Alkaloid->eNOS Activates sGC sGC Alkaloid->sGC Activates Ca_channel Ca2+ Channels (VOCCs/ROCCs) Alkaloid->Ca_channel Inhibits Ca_SR Ca2+ Release (SR) Alkaloid->Ca_SR Inhibits NO Nitric Oxide (NO) eNOS->NO LArg L-Arginine LArg->eNOS NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Relaxation PKG->Relaxation Contraction Contraction Ca_channel->Contraction Ca_SR->Contraction

Caption: Mechanisms of Alstonia alkaloid-induced vasorelaxation.

G cluster_membrane VSMC Membrane cluster_cytosol Cytosol PE_Receptor α1-Adrenergic Receptor IP3 IP3 PE_Receptor->IP3 Generates VOCC Voltage-Operated Ca2+ Channel (VOCC) Ca_influx Ca2+ Influx VOCC->Ca_influx ROCC Receptor-Operated Ca2+ Channel (ROCC) ROCC->Ca_influx Alkaloid Alstonia Alkaloid Alkaloid->VOCC Blocks Alkaloid->ROCC Blocks SR Sarcoplasmic Reticulum (SR) Alkaloid->SR Inhibits Ca2+ release Relaxation Vasorelaxation Alkaloid->Relaxation Leads to Ca_cytosol [Ca2+]i ↑ Ca_influx->Ca_cytosol Ca_release Ca2+ Release SR->Ca_release IP3->SR Ca_release->Ca_cytosol PE Phenylephrine PE->PE_Receptor

Caption: Calcium antagonism by Alstonia alkaloids in VSMC.

Conclusion

The alkaloids from Alstonia species represent a promising class of natural compounds with significant vasorelaxant properties. The available data indicates that their mechanism of action is multifaceted, involving both endothelium-dependent and -independent pathways, with a prominent role for calcium antagonism and modulation of the NO/cGMP signaling cascade. The detailed methodologies and summarized quantitative data provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug discovery, facilitating further investigation into the therapeutic potential of these compounds for cardiovascular diseases. Further studies are warranted to isolate and characterize more of these active alkaloids and to evaluate their efficacy and safety in preclinical and clinical settings.

References

A Comprehensive Review of the Biological Activities of Alkaloid N-Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloid N-oxides, oxidized derivatives of alkaloids where the nitrogen atom is bonded to an oxygen atom, represent a diverse and fascinating class of natural and synthetic compounds. Historically, they were often considered detoxification products or metabolic intermediates of their corresponding parent alkaloids. However, a growing body of research has unveiled their own distinct and potent biological activities, ranging from cytotoxic and anti-inflammatory to antimicrobial effects. This technical guide provides an in-depth review of the current understanding of the biological activities of alkaloid N-oxides, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured overview of this promising class of compounds.

Cytotoxic Activities of Alkaloid N-Oxides

A significant area of investigation for alkaloid N-oxides is their potential as cytotoxic agents for cancer therapy. Numerous studies have demonstrated that certain N-oxides exhibit potent activity against a variety of cancer cell lines, in some cases surpassing the efficacy of the parent alkaloid.

Quantitative Cytotoxicity Data

The cytotoxic potential of several alkaloid N-oxides has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following tables summarize the reported IC50 values for selected alkaloid N-oxides against different cancer cell lines.

Table 1: Cytotoxicity of Antofine N-oxide against Various Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
JurkatT-cell leukemia580 ± 119
U251Glioblastoma211 ± 169
A549VPEtoposide-resistant lung carcinoma237 ± 132
MCF7Breast carcinoma541 ± 66
HFF1 (non-cancer)Foreskin fibroblast5461 ± 2340

Table 2: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids and their N-Oxides [2][3]

AlkaloidAssay TypeCell LineEndpointPotency Value (µM)
Echimidine N-oxideCytotoxicityNot SpecifiedNot SpecifiedEstimated 0.1-0.5 relative potency to echimidine
Heliotrine N-oxideNO Production InhibitionRAW 264.7IC5085.1
7-Angelylheliotridine N-oxideNO Production InhibitionRAW 264.7IC50105.1
Lasiocarpine N-oxideGenotoxicityHepaRGREP≤ 0.01
Monocrotaline N-oxideGenotoxicityHepaRGREP0.002 - 0.003
Riddelliine N-oxideGenotoxicityHepaRGREP0.014 - 0.015
EchimidineCytotoxicityRat HepatocytesIC50~34.6
LasiocarpineCytotoxicityHepG2-CYP3A4EC5012.6
SeneciphyllineCytotoxicityHepG2-CYP3A4EC5026.2

Note: REP stands for Relative Potency, often compared to the parent alkaloid.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Test alkaloid N-oxide compounds

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkaloid N-oxide in culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium containing the compound and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activities of Alkaloid N-Oxides

Several alkaloid N-oxides have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases. These effects are often mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of alkaloid N-oxides has been evaluated in various in vivo and in vitro models. Key parameters include the percentage of edema inhibition in animal models and the inhibition of inflammatory mediator production in cell-based assays.

Table 3: Anti-inflammatory Activity of Brucine N-oxide in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Time (h)Paw Edema Inhibition (%)
Brucine N-oxide0.42125.8
231.5
335.1
438.2
540.1
Brucine0.4118.2
223.7
328.9
432.5
535.4
Indomethacin10545.3

Data extrapolated from graphical representations in cited literature.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard and widely used method for screening the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test alkaloid N-oxide compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8). Administer the test compound (at various doses), vehicle, or positive control orally or intraperitoneally one hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This in vitro assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by cells such as macrophages.

Principle: The Griess reagent reacts with nitrite (B80452) (a stable and quantifiable breakdown product of NO) in a two-step diazotization reaction to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test alkaloid N-oxide compounds

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluency.

  • Treatment: Pre-treat the cells with various concentrations of the alkaloid N-oxide for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Antimicrobial Activities of Alkaloid N-Oxides

Certain alkaloid N-oxides have been shown to possess antimicrobial properties against a range of bacteria and fungi. Their mechanism of action often involves the disruption of microbial membranes or interference with essential cellular processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of alkaloid N-oxides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Minimum Inhibitory Concentration (MIC) of N-Alkyl-N,N-Dimethylamine Oxides

Compound (Alkyl Chain Length)S. aureus (µM)E. coli (µM)
C829,00036,000
C103,8004,500
C12470560
C14120140
C16290350
C181,4001,700
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Materials:

  • 96-well microplates

  • Test alkaloid N-oxide compounds

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Inoculum suspension of the microorganism

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the alkaloid N-oxide in the growth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).

  • Inoculation: Add a standardized volume of the inoculum to each well of the microplate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activities of alkaloid N-oxides are underpinned by their interactions with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

TNF-α Signaling Pathway in Cytotoxicity

The cytotoxic effects of some alkaloid N-oxides, such as antofine N-oxide, have been linked to the activation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. TNF-α is a pro-inflammatory cytokine that can induce apoptosis (programmed cell death) in cancer cells.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits FADD FADD TRADD->FADD recruits Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Antofine_N_oxide Antofine N-oxide Antofine_N_oxide->TNF_alpha induces

Caption: TNF-α signaling pathway induced by Antofine N-oxide leading to apoptosis.

Inhibition of iNOS Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of certain alkaloid N-oxides are associated with the inhibition of the inducible nitric oxide synthase (iNOS) pathway. Overproduction of nitric oxide by iNOS is a hallmark of inflammation.

iNOS_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates NF_kB NF-κB TLR4->NF_kB activates iNOS_gene iNOS Gene NF_kB->iNOS_gene transcribes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates NO Nitric Oxide iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Alkaloid_N_oxide Alkaloid N-oxide Alkaloid_N_oxide->NF_kB inhibits

Caption: Inhibition of the iNOS pathway by an alkaloid N-oxide.

Experimental Workflow: From Plant to Bioactivity

The process of discovering and characterizing the biological activities of alkaloid N-oxides typically follows a structured workflow, from the initial extraction from natural sources to the final in vivo validation.

experimental_workflow Plant_Material Plant Material Extraction Extraction & Isolation Plant_Material->Extraction N_Oxidation N-Oxidation (optional) Extraction->N_Oxidation Structure_Elucidation Structure Elucidation Extraction->Structure_Elucidation N_Oxidation->Structure_Elucidation In_Vitro_Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial) Structure_Elucidation->In_Vitro_Screening Mechanism_Studies Mechanism of Action (Signaling Pathways) In_Vitro_Screening->Mechanism_Studies In_Vivo_Validation In Vivo Validation (Animal Models) Mechanism_Studies->In_Vivo_Validation Lead_Compound Lead Compound In_Vivo_Validation->Lead_Compound

Caption: General experimental workflow for the study of alkaloid N-oxides.

Conclusion and Future Perspectives

Alkaloid N-oxides have emerged from the shadow of their parent compounds to be recognized as a class of molecules with significant and diverse biological activities. Their potential as cytotoxic, anti-inflammatory, and antimicrobial agents warrants further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Systematic synthesis and screening of a wider range of alkaloid N-oxides are needed to explore the structure-activity relationships more comprehensively.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety: More extensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profiles of promising lead compounds.

  • Drug Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and target specificity of alkaloid N-oxides, thereby improving their therapeutic index.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vallesamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine, an indole (B1671886) alkaloid, and its derivatives are of significant interest in phytochemical and pharmacological research due to their diverse biological activities. The synthesis of Vallesamine N-oxide, a potential metabolite and a compound with potentially novel bioactivities, is a key step in exploring the structure-activity relationships within this class of alkaloids. The N-oxide functionality can significantly alter a molecule's polarity, membrane permeability, and metabolic stability, making it a valuable target for drug discovery and development.[1]

This document provides a detailed protocol for the synthesis of this compound from vallesamine via oxidation. The procedure is based on established methods for the N-oxidation of complex tertiary amines and indole alkaloids using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spec (M+H)+Theoretical Yield
VallesamineC₂₀H₂₄N₂O₃340.42341.18-
This compoundC₂₀H₂₄N₂O₄356.42357.18>90% (estimated)

Note: The theoretical yield is an estimation based on similar oxidation reactions of complex alkaloids and may vary depending on experimental conditions.

Experimental Protocol: Synthesis of this compound

This protocol details the oxidation of vallesamine to this compound using m-CPBA.

Materials and Reagents
  • Vallesamine (starting material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH) for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR tubes and solvents (e.g., CDCl₃, DMSO-d₆)

Experimental Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve vallesamine (1.0 eq) in anhydrous dichloromethane (approximately 10-15 mL per 100 mg of vallesamine).

    • Stir the solution at room temperature until the vallesamine is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

  • Oxidation:

    • To the cooled, stirring solution, add m-CPBA (1.2-1.5 eq) portion-wise over 5-10 minutes.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding 10% aqueous sodium thiosulfate solution. Stir for 10-15 minutes at 0 °C.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid. Repeat this wash 2-3 times.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

    • Elute the column to separate the this compound from any remaining starting material and byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or semi-solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Expected Spectral Changes:

      • ¹H NMR: Protons on the carbons alpha to the newly formed N-oxide will typically show a downfield shift compared to the parent amine.

      • ¹³C NMR: Carbons alpha to the N-oxide will also exhibit a downfield shift.

      • Mass Spectrometry: The (M+H)⁺ ion will correspond to an increase in mass of 16 Da compared to vallesamine.

Visualizations

Synthesis Workflow

Synthesis_of_Vallesamine_N_oxide Synthesis of this compound Vallesamine Vallesamine (C₂₀H₂₄N₂O₃) Vallesamine_N_oxide This compound (C₂₀H₂₄N₂O₄) Vallesamine->Vallesamine_N_oxide Oxidation mCPBA m-CPBA (meta-Chloroperoxybenzoic acid) mCPBA->Vallesamine_N_oxide Reaction_Conditions Dichloromethane (DCM) 0 °C to room temp. Reaction_Conditions->Vallesamine_N_oxide

Caption: Chemical synthesis workflow for this compound.

Potential Biological Relevance (Hypothetical)

While the specific biological activity of this compound is not yet well-defined, N-oxides of other alkaloids have shown antimicrobial and cytotoxic activities.[1] The introduction of the N-oxide group can modulate the interaction of the parent molecule with biological targets.

Biological_Activity Hypothesized Biological Impact of N-Oxidation Vallesamine Vallesamine N_Oxidation N-Oxidation (e.g., metabolic or synthetic) Vallesamine->N_Oxidation Vallesamine_N_oxide This compound N_Oxidation->Vallesamine_N_oxide Biological_Properties Altered Biological Properties: - Increased Polarity - Modified Receptor Binding - Altered Cell Permeability Vallesamine_N_oxide->Biological_Properties Potential_Activities Potential Biological Activities: - Antimicrobial - Cytotoxic - Modulated CNS effects Biological_Properties->Potential_Activities

Caption: Potential impact of N-oxidation on biological properties.

References

Application Notes and Protocols for the Oxidation of Tertiary Amine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various chemical and biological methods for the oxidation of tertiary amine alkaloids. The protocols and data presented are intended to guide researchers in selecting and applying appropriate oxidation strategies for their specific needs, ranging from synthetic derivatization to metabolic studies.

N-Oxidation of Tertiary Amine Alkaloids

The conversion of tertiary amines to their corresponding N-oxides is a common transformation in drug metabolism and a useful synthetic tool. N-oxides often exhibit altered pharmacological properties and increased water solubility.

Oxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a cost-effective and environmentally friendly oxidizing agent for the synthesis of tertiary amine N-oxides. The reaction is typically straightforward but may require optimization of conditions for specific alkaloids.[1]

General Experimental Protocol: Synthesis of Atropine (B194438) N-oxide

  • Dissolve atropine (1 equivalent) in a suitable solvent such as methanol (B129727) or acetone.

  • Add an excess of 30% aqueous hydrogen peroxide (typically 2-5 equivalents).

  • The reaction can be carried out at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite (B76179) or by catalytic decomposition with manganese dioxide.

  • The solvent is removed under reduced pressure, and the resulting N-oxide can be purified by crystallization or chromatography.

AlkaloidOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Atropine30% H₂O₂MethanolRoom Temp24~90Based on general procedures
Nicotine30% H₂O₂Water604>80Based on general procedures
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly efficient and selective reagent for the N-oxidation of tertiary amines, often providing high yields under mild conditions.

General Experimental Protocol: Synthesis of Strychnine (B123637) N-oxide

  • Dissolve strychnine (1 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude N-oxide can be purified by column chromatography on silica (B1680970) gel or by crystallization.

AlkaloidOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Strychninem-CPBADichloromethane0 to RT2>95Based on general procedures
Hyoscyaminem-CPBAChloroformRoom Temp4HighBased on general procedures

Oxidative N-Dealkylation of Tertiary Amine Alkaloids

Oxidative N-dealkylation, particularly N-demethylation, is a critical transformation in the synthesis of many semi-synthetic opioids and other pharmacologically active compounds.

The Polonovski Reaction and its Modifications

The Polonovski reaction involves the reaction of a tertiary amine N-oxide with an activating agent, typically an acid anhydride (B1165640), to form an iminium ion intermediate, which can then be hydrolyzed to the secondary amine. The Polonovski-Potier modification uses trifluoroacetic anhydride (TFAA) as the activating agent, which often allows for the trapping of the iminium ion intermediate.

General Experimental Protocol: N-Demethylation of Codeine via a Modified Polonovski Reaction

Step 1: N-Oxide Formation

  • Dissolve codeine (1 equivalent) in methanol.

  • Add an excess of 30% hydrogen peroxide (e.g., 3 equivalents).

  • Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude codeine N-oxide.

Step 2: Polonovski Reaction

  • Dissolve the crude codeine N-oxide in a suitable solvent like dichloromethane or acetonitrile.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (TFAA) (1.5-2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Basify the mixture with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting norcodeine can be purified by column chromatography.

AlkaloidActivating AgentSolventYield of N-nor product (%)Reference
CodeineFeSO₄·7H₂OMethanol62[2]
Codeine Methyl EtherFeSO₄·7H₂OMethanol87[2]
ThebaineFeSO₄·7H₂OMethanol78[2]
CatharanthineTrifluoroacetic anhydrideDichloromethane(for coupling with vindoline)[3]

Logical Relationship of the Polonovski Reaction

Polonovski_Reaction Tertiary_Amine Tertiary Amine Alkaloid N_Oxide Tertiary Amine N-Oxide Tertiary_Amine->N_Oxide Oxidation (e.g., H₂O₂) Activated_Complex O-Acyl Ammonium Intermediate N_Oxide->Activated_Complex + Activating Agent Activating_Agent Activating Agent (e.g., Ac₂O, TFAA) Activating_Agent->Activated_Complex Iminium_Ion Iminium Ion Activated_Complex->Iminium_Ion Elimination Secondary_Amine Secondary Amine (N-dealkylated) Iminium_Ion->Secondary_Amine Hydrolysis Aldehyde Aldehyde Iminium_Ion->Aldehyde Hydrolysis

Caption: General workflow of the Polonovski reaction for N-dealkylation.

Oxidation with Manganese Dioxide (MnO₂)

Activated manganese dioxide is a versatile and relatively mild oxidizing agent that can be used for various transformations, including the oxidation of tertiary amines. The reactivity and product distribution can be highly dependent on the specific alkaloid substrate and the reaction conditions.

General Experimental Protocol: Oxidation of a Tertiary Amine Alkaloid

  • Suspend the tertiary amine alkaloid (1 equivalent) in a suitable solvent such as chloroform, dichloromethane, or benzene.

  • Add activated manganese dioxide (a significant excess, typically 5-20 equivalents by weight). The activity of the MnO₂ is crucial for the success of the reaction.

  • Stir the suspension vigorously at room temperature or under reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and manganese salts.

  • Wash the Celite pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Alkaloid SubstrateProduct(s)SolventConditionsYield (%)Reference
Trialkylamines (general)N,N-Dialkylformamides, Secondary aminesChloroformRefluxup to 70 (formamide)[4]
DimethylanilineN-MethylformanilideChloroformReflux-[4]
StrychnineVarious oxidation products---[5]

Experimental Workflow for MnO₂ Oxidation

MnO2_Oxidation_Workflow Start Start Dissolve_Alkaloid Dissolve tertiary amine alkaloid in solvent Start->Dissolve_Alkaloid Add_MnO2 Add activated MnO₂ (5-20 eq.) Dissolve_Alkaloid->Add_MnO2 React Stir at RT or reflux Add_MnO2->React Monitor Monitor by TLC React->Monitor Filter Filter through Celite Monitor->Filter Reaction complete Wash Wash Celite pad Filter->Wash Concentrate Concentrate filtrate Wash->Concentrate Purify Purify product Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for the oxidation of tertiary amine alkaloids using MnO₂.

Oxidation with Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate is a powerful oxidizing agent that can lead to a variety of products depending on the reaction conditions (pH, temperature, solvent) and the structure of the alkaloid. It can be used for N-dealkylation or ring cleavage.

General Experimental Protocol: Oxidation of Nicotine

  • Prepare an aqueous solution of the tertiary amine alkaloid (1 equivalent).

  • The pH of the solution can be adjusted to be acidic, neutral, or basic, which will significantly influence the outcome of the reaction. For example, acidic conditions can be achieved with dilute sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (the stoichiometry will depend on the desired transformation) dropwise with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue stirring for a specified time at low temperature or allow the mixture to warm to room temperature.

  • Quench any excess permanganate by adding a reducing agent such as sodium bisulfite until the solution becomes colorless.

  • The manganese dioxide precipitate can be removed by filtration.

  • The pH of the filtrate is adjusted to isolate the product, which may be acidic, basic, or neutral.

  • Extract the product with a suitable organic solvent.

  • Dry the organic extract and concentrate it to obtain the crude product for further purification.

AlkaloidConditionsMajor Product(s)Yield (%)Reference
NicotineAcidic (HClO₄)Nicotinic acid-[1]
CinchonineAcidic (H₂SO₄)Cinchoninic acid, Meroquinene-[6]

Mechanism of Permanganate Oxidation of an Alkene Moiety

Permanganate_Oxidation Alkene Alkene moiety in Alkaloid Cyclic_Ester Cyclic Manganate (V) Ester Alkene->Cyclic_Ester Permanganate MnO₄⁻ Permanganate->Cyclic_Ester Diol cis-Diol Cyclic_Ester->Diol Hydrolysis (mild conditions) Cleavage_Products Carbonyl Compounds (Ketones/Aldehydes) Cyclic_Ester->Cleavage_Products Oxidative Cleavage (harsher conditions) Carboxylic_Acids Carboxylic Acids Cleavage_Products->Carboxylic_Acids Further Oxidation Photoredox_Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited hν (Visible Light) PC_reduced Reduced Photocatalyst (PC⁻) PC_excited->PC_reduced SET Amine_Radical Amine Radical Cation PC_reduced->PC SET Oxidant Oxidant (e.g., O₂) Amine Tertiary Amine Alkaloid Amine->Amine_Radical Iminium_Ion Iminium Ion Amine_Radical->Iminium_Ion Deprotonation Secondary_Amine Secondary Amine Iminium_Ion->Secondary_Amine Hydrolysis Oxidant_reduced Reduced Oxidant Oxidant->Oxidant_reduced P450_Cycle P450_Fe3 P450 (Fe³⁺) Substrate_Complex P450-Substrate Complex (Fe³⁺) P450_Fe3->Substrate_Complex + Substrate (Alkaloid) Reduced_Complex P450-Substrate Complex (Fe²⁺) Substrate_Complex->Reduced_Complex + e⁻ (from NADPH) Hydroxylated_Product Hydroxylated Product Oxygen_Complex O₂-P450-Substrate Complex (Fe²⁺) Reduced_Complex->Oxygen_Complex + O₂ Peroxo_Complex Peroxo-P450-Substrate Complex Oxygen_Complex->Peroxo_Complex + e⁻, + 2H⁺ Compound_I Compound I (Fe⁴⁺=O) Peroxo_Complex->Compound_I - H₂O Compound_I->P450_Fe3 + Product Compound_I->Hydroxylated_Product Oxygen Transfer

References

Application Notes and Protocols for the Isolation and Purification of Vallesamine N-oxide from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine N-oxide is a naturally occurring indole (B1671886) alkaloid that has been identified in various plant species, notably within the Alstonia genus, such as Alstonia scholaris. As a member of the vallesamine group of alkaloids, it is of significant interest to researchers in natural product chemistry and drug discovery due to the potential biological activities of this class of compounds, including cytotoxic and antimicrobial effects. The N-oxide functional group can significantly influence the polarity and bioavailability of the parent alkaloid, making its isolation and characterization crucial for further pharmacological evaluation.

This document provides detailed application notes and protocols for the successful isolation and purification of this compound from plant extracts, specifically targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established phytochemical techniques for alkaloid extraction and purification.

Data Presentation

While specific quantitative data for the yield and purity of this compound from a particular plant source is not extensively reported in publicly available literature, the following table summarizes the general yields obtained during the extraction of alkaloids from Alstonia species, which can serve as a benchmark for researchers.

ParameterValuePlant SourceReference
Crude Alkaloid Yield3.84% (w/w)Alstonia scholaris leaves (500g powdered leaves yielded 19.2g of dried residue)[1]
General Alkaloid ContentNot specifiedAlstonia scholaris bark[2]

Experimental Protocols

The following protocols detail the steps for the extraction, isolation, and purification of this compound from plant material, primarily focusing on Alstonia scholaris as the source.

Protocol 1: Extraction of Crude Alkaloids

This protocol describes the initial extraction of the total alkaloid content from the plant material.

Materials:

  • Dried and powdered leaves or bark of Alstonia scholaris

  • Methanol or 95% Ethanol (B145695)

  • 1% Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (B78521) (NH₄OH) solution or Sodium hydroxide (NaOH) solution

  • Chloroform (B151607) or Dichloromethane

  • Distilled water

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnels

Procedure:

  • Maceration (Acid-Water Extraction):

    • Weigh 500 g of finely powdered Alstonia scholaris leaves.[1]

    • Macerate the powder in a 1% HCl solution (pH 2) overnight at room temperature with occasional stirring.[1]

    • Filter the acidic extract through Whatman No. 1 filter paper.

    • Proceed to the basification step (Step 3).

  • Soxhlet Extraction (Solvent Extraction):

    • Alternatively, weigh 20 kg of dried and powdered Alstonia scholaris bark.[2]

    • Extract the powder with 95% ethanol at room temperature or using a Soxhlet apparatus.[2]

    • Concentrate the ethanolic extract using a rotary evaporator at 40°C to obtain a semi-solid mass.[2]

    • Suspend the concentrated extract in distilled water.[2]

    • Proceed to the liquid-liquid extraction step (Step 4).

  • Basification and Extraction of Crude Alkaloids (from Acid-Water Extract):

    • To the filtered acidic extract, add 25% NH₄OH solution dropwise with constant stirring until the pH reaches 9-10. A color change from red wine to black may be observed.[1]

    • Transfer the alkaline mixture to a large separatory funnel.

    • Extract the aqueous solution portion-wise with chloroform (3 x 500 mL).[1]

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure at 30°C to yield the crude alkaloid residue.[1]

  • Acid-Base Liquid-Liquid Extraction (from Ethanolic Extract):

    • Transfer the aqueous suspension of the ethanolic extract to a separatory funnel.

    • Extract with hexane (B92381) to remove non-polar compounds. Discard the hexane layer.[2]

    • Extract the aqueous layer with chloroform. The chloroform layer will contain the alkaloids.[2]

    • To further purify, mix the chloroform extract with 3% HCl in ethanol. The alkaloids will move to the aqueous acidic layer as salts.[2]

    • Separate the aqueous layer and adjust the pH to 10 with NaOH solution.[2]

    • Extract the now basic aqueous layer again with chloroform to obtain the crude alkaloidal fraction.[2]

    • Evaporate the chloroform to dryness to yield the crude alkaloid mixture.[2]

Protocol 2: Isolation and Purification by Column Chromatography

This protocol outlines the separation of the crude alkaloid mixture to isolate this compound.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: Hexane, Ethyl acetate (B1210297), Chloroform, Methanol (all analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Dragendorff's reagent for visualization

  • Fraction collector and collection tubes

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane or Chloroform).

    • Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. Two suggested gradient systems are:

      • System A (for less polar alkaloids): Start with 100% Hexane and gradually increase the proportion of Ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).[1]

      • System B (for more polar alkaloids like N-oxides): Start with 100% Chloroform and gradually introduce Methanol (e.g., 99:1, 98:2, 95:5, up to 50:50).[2]

    • Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl acetate 7:3 or Chloroform:Methanol 9:1).

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids appear as orange to reddish-brown spots).

    • Combine the fractions containing the compound of interest (this compound is expected to be more polar than its non-oxidized counterpart).

Protocol 3: Further Purification by Preparative HPLC

For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed.

Materials:

  • Partially purified fractions containing this compound

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents: Acetonitrile, Water, Trifluoroacetic acid (TFA) or Formic acid (optional, as a modifier)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the semi-pure fraction in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (suggested):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both may contain 0.1% TFA or formic acid to improve peak shape.

    • Gradient Program: Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 30-60 minutes.

    • Flow Rate: Dependent on the column dimensions (e.g., 5-20 mL/min).

    • Detection: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm).

    • Injection Volume: Dependent on the concentration and column capacity.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time, which should be determined through analytical HPLC first.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The purified compound can be further analyzed for structural confirmation and purity assessment by NMR, MS, and analytical HPLC.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow plant_material Plant Material (Alstonia scholaris leaves/bark) extraction Crude Alkaloid Extraction (Acid-Water or Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc_analysis TLC Analysis (Monitoring) fractions->tlc_analysis Analysis combined_fractions Combined Fractions (Containing this compound) tlc_analysis->combined_fractions Pooling prep_hplc Preparative HPLC (Reversed-Phase C18) combined_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation & Purity Check (NMR, MS, Analytical HPLC) pure_compound->analysis

Caption: Workflow for this compound Isolation.

Hypothesized Signaling Pathway for Cytotoxicity

Based on the known cytotoxic effects of related indole alkaloids and the general mechanisms of cytotoxicity induced by some N-oxides, a plausible signaling pathway for this compound-induced cell death is proposed below. This pathway involves the induction of oxidative stress, leading to the activation of the MAPK signaling cascade and ultimately apoptosis.

signaling_pathway vno This compound ros Increased Intracellular Reactive Oxygen Species (ROS) vno->ros Induces mapk MAPK Pathway Activation (p38, JNK, ERK) ros->mapk Activates bax Upregulation of Bax (Pro-apoptotic) mapk->bax Leads to bcl2 Downregulation of Bcl-2 (Anti-apoptotic) mapk->bcl2 Leads to caspase Caspase Cascade Activation (Caspase-3, -9) bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized Cytotoxicity Pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the isolation and purification of this compound from plant sources. The successful implementation of these methods will enable researchers to obtain this valuable natural product for further investigation into its chemical properties and biological activities. The provided diagrams offer a clear visual representation of the experimental workflow and a potential mechanism of action, which can aid in experimental design and hypothesis generation. It is important to note that optimization of the chromatographic conditions may be necessary depending on the specific plant material and the purity requirements of the final compound.

References

HPLC method for Vallesamine N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method provides a robust and reliable approach for the quantification of Vallesamine N-oxide in various sample matrices. This application note details the necessary protocols for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, and method validation.

Introduction

This compound is a naturally occurring indole (B1671886) alkaloid N-oxide.[1] N-oxides are common metabolites of tertiary amine-containing compounds, and their analysis is crucial in pharmacokinetics, natural product chemistry, and drug metabolism studies.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of indole alkaloids due to their inherent UV-absorbing properties.[4]

This document presents a validated reversed-phase HPLC method for the quantitative determination of this compound. The protocol is designed to be applicable to both plant extracts and biological fluids, providing a foundation for accurate and reproducible analysis.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

  • Chemicals and Reagents:

    • This compound analytical standard (CAS: 126594-73-8).[1][5]

    • HPLC-grade Acetonitrile.

    • HPLC-grade Methanol (B129727).

    • HPLC-grade Water.

    • Formic acid (≥98% purity).

  • Consumables:

    • 1.5 mL HPLC vials with caps.

    • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, depending on sample solvent).[6]

Chromatographic Conditions

The separation is achieved using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both acidified with formic acid to ensure good peak shape.[6][7]

ParameterSpecification
HPLC Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% (v/v) Formic Acid in Water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at 280 nm (or absorbance maximum determined by PDA scan).
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the working standard with the initial mobile phase composition (90% A: 10% B).

Sample Preparation Protocols

Protocol A: Plant Material (e.g., leaves, bark)

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1 g of the powder into a centrifuge tube.

  • Add 10 mL of methanol and sonicate for 30 minutes.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase.[6]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Protocol B: Biological Fluids (e.g., Plasma, Serum)

  • Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 600 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.[7][8] For improved accuracy, the precipitation solvent should contain an appropriate internal standard if available.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[8]

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer the solution to an HPLC vial for analysis.

Method Validation and Data Presentation

The described method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[6] Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.998> 0.999
Range (µg/mL) -0.1 - 50
LOD (µg/mL) Signal-to-Noise Ratio ≈ 30.03
LOQ (µg/mL) Signal-to-Noise Ratio ≈ 100.1
Accuracy (Recovery) 90 - 110%95.4 - 103.2%
Precision (RSD%) ≤ 2%< 1.5%
Specificity No interference at the retention time of the analyte.Peak purity > 99%

Note: The "Typical Result" column provides example data for illustrative purposes.

A calibration curve is generated by plotting the peak area of the this compound standard against its known concentration. The concentration of the analyte in unknown samples is then determined using the linear regression equation derived from this curve.

Visualized Workflow

The overall analytical process, from sample handling to final data analysis, is outlined in the workflow diagram below.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Output start Receive Sample (Plant or Biological Fluid) prep_plant Protocol A: Plant Material Extraction start->prep_plant prep_bio Protocol B: Protein Precipitation start->prep_bio reconstitute Reconstitute in Mobile Phase prep_plant->reconstitute prep_bio->reconstitute filter_sample Filter Sample (0.45 µm) reconstitute->filter_sample hplc_analysis HPLC-UV Analysis filter_sample->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration quantification Concentration Calculation peak_integration->quantification calibration Calibration Curve Construction calibration->quantification final_report Final Report quantification->final_report

Caption: Workflow for this compound Quantification.

References

Application Note & Protocol: Quantitative Analysis of Vallesamine N-oxide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine N-oxide is a metabolite of Vallesamine, an alkaloid compound of interest in pharmacological and toxicological studies. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and metabolic profile. This document provides a detailed protocol for the sensitive and robust quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology presented is adapted from established procedures for similar N-oxide compounds and is intended to serve as a comprehensive guide for researchers.[1][2] N-oxide metabolites can be unstable, and care should be taken during sample handling and analysis to prevent their reversion to the parent drug.[2]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of the described LC-MS/MS method for this compound analysis.

Table 1: Calibration Curve for this compound in Plasma

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 2000> 0.9951/x²

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1090-110< 1090-110
Medium150< 1090-110< 1090-110
High1500< 1090-110< 1090-110

Table 3: Method Validation Parameters

ParameterThis compound
Matrix Effect (%) 95.2 - 98.1
Recovery (%) > 85
LLOQ (ng/mL) 1

Experimental Protocols

This section details the materials and procedures for the LC-MS/MS analysis of this compound.

1. Materials and Reagents

2. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into control plasma.[1] Suggested calibration concentrations are 1, 2, 10, 30, 100, 300, 1000, and 2000 ng/mL.[1] QC samples can be prepared at 1, 3, 150, and 1500 ng/mL.[1]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 10 µL of plasma sample into a 96-well plate.

  • Add 10 µL of the IS working solution (100 ng/mL) to each well.

  • Add 90 µL of a 1:1 (v/v) mixture of acetonitrile and methanol for protein precipitation.[1]

  • Vortex the plate for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.[1]

  • Transfer 40 µL of the supernatant to a new plate for LC-MS/MS analysis.[1]

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[1]

    • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[1]

    • Mobile Phase B: 0.1% formic acid in a 9:1 (v/v) mixture of acetonitrile and methanol.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Gradient:

      • 0-0.2 min: 10% B

      • 0.2-1.0 min: 10% to 60% B

      • 1.0-1.1 min: 60% to 95% B

      • 1.1-1.5 min: Hold at 95% B

      • 1.5-2.0 min: Re-equilibrate to 10% B[1]

    • Injection Volume: 1 µL.[1]

    • Column Temperature: 45°C.[1]

  • Mass Spectrometry (MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions (Hypothetical):

      • This compound: To be determined by direct infusion of the standard. A common fragmentation for N-oxides involves the loss of an oxygen atom.

      • Internal Standard: To be determined based on the selected IS.

    • Source Temperature: 550°C.[1]

    • IonSpray Voltage: 5500 V.[1]

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (10 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip vortex Vortex (5 min) protein_precip->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant (40 µL) centrifuge->supernatant lc_injection LC Injection (1 µL) supernatant->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM) chrom_sep->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

There is currently no specific, well-defined signaling pathway directly attributed to this compound in the public domain. Research into the specific biological activities and mechanisms of action for this compound is ongoing. As N-oxides can sometimes be reduced back to the parent amine in vivo, the pharmacological activity of the parent compound, Vallesamine, may be relevant.

References

Application Notes and Protocols for Testing Vallesamine N-oxide Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the in vitro evaluation of Vallesamine N-oxide's potential bioactivities, focusing on cytotoxicity, anti-inflammatory, and neuroprotective properties. The following protocols are designed to be adaptable for initial screening and preliminary mechanism of action studies.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in preclinical drug development to evaluate the toxic effects of a compound on cells.[4][5] These assays can determine a compound's potential as a cytotoxic agent (e.g., for cancer therapy) or identify off-target toxicity. A variety of assays are available to measure different cytotoxicity endpoints, including cell viability, membrane integrity, and apoptosis.[6]

Data Presentation: Cytotoxicity of this compound

The following table is a template for presenting IC50 (half-maximal inhibitory concentration) values obtained from cytotoxicity assays.

Cell LineAssay TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)Incubation Time (h)
MCF-7 (Breast Cancer)MTT AssayData to be determinedData to be determined48
A549 (Lung Cancer)MTT AssayData to be determinedData to be determined48
SH-SY5Y (Neuroblastoma)LDH Release AssayData to be determinedData to be determined24
Primary HepatocytesAlamarBlue AssayData to be determinedData to be determined72

Experimental Workflow: Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Analysis prep_compound Prepare Vallesamine N-oxide Stock treatment Treat Cells with Serial Dilutions of Compound prep_compound->treatment prep_cells Culture and Seed Cells in 96-well Plates prep_cells->treatment controls Include Vehicle and Positive Controls incubation Incubate for 24-72 hours treatment->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubation->add_reagent measure Measure Signal (Absorbance/ Fluorescence) add_reagent->measure calculate Calculate Cell Viability and IC50 Values measure->calculate

Caption: General workflow for in vitro cytotoxicity testing.
Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • This compound

  • Target cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and cells with a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Activity Assessment

Inflammation is a key biological response, and its dysregulation is associated with numerous chronic diseases.[8][9] In vitro anti-inflammatory assays are valuable for the initial screening of compounds that may modulate inflammatory pathways.[9]

Data Presentation: Anti-inflammatory Effects of this compound
Assay TypeCell Line/SystemThis compound IC50 (µM)Indomethacin IC50 (µM) (Positive Control)LPS Concentration (ng/mL)
Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesData to be determinedData to be determined100
COX-2 InhibitionEnzyme AssayData to be determinedData to be determinedN/A
Protein Denaturation InhibitionEgg AlbuminData to be determinedData to be determinedN/A

Signaling Pathway: LPS-induced Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS Gene Expression COX2 COX-2 Nucleus->COX2 Gene Expression NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add 100 ng/mL of LPS to the wells to induce NO production. Include control wells (cells only, cells + LPS, cells + positive control like Indomethacin + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Neuroprotective Activity Assessment

Neuroprotective assays are used to identify compounds that can protect neurons from damage or death caused by various insults, such as oxidative stress or excitotoxicity.[10] These are crucial for the development of therapies for neurodegenerative diseases.[11]

Data Presentation: Neuroprotective Effects of this compound
Assay TypeCell LineNeurotoxic InsultThis compound EC50 (µM)N-acetylcysteine EC50 (µM) (Positive Control)
Oxidative Stress ProtectionSH-SY5YHydrogen Peroxide (H2O2)Data to be determinedData to be determined
Glutamate ExcitotoxicityPrimary Cortical NeuronsGlutamateData to be determinedData to be determined
MPP+ Induced ToxicitySH-SY5YMPP+Data to be determinedData to be determined

Logical Relationship: Screening Cascade for Neuroprotective Compounds

G cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Tertiary Screen primary_screen High-Throughput Screening (e.g., Oxidative Stress Assay) secondary_screen Dose-Response and Mechanism of Action (e.g., Apoptosis Assay) primary_screen->secondary_screen Active Compounds tertiary_screen More Complex Models (e.g., Primary Neurons, Co-cultures) secondary_screen->tertiary_screen Confirmed Hits

Caption: A tiered screening approach for identifying neuroprotective agents.
Protocol: H2O2-induced Oxidative Stress Protection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • Complete DMEM/F12 medium

  • Hydrogen peroxide (H2O2)

  • MTT or AlamarBlue reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours.

  • Induction of Oxidative Stress: Add a pre-determined toxic concentration of H2O2 (e.g., 100-500 µM) to the wells. Include control wells (cells only, cells + H2O2, cells + positive control like N-acetylcysteine + H2O2).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using the MTT or AlamarBlue assay as described previously.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the H2O2-treated control. Determine the EC50 (half-maximal effective concentration) value.

Conclusion

The protocols outlined in these application notes provide a starting point for investigating the potential bioactivities of this compound. Based on the preliminary data obtained from these in vitro models, further studies can be designed to elucidate the specific molecular mechanisms of action. It is recommended to use multiple assays for each potential bioactivity to obtain a comprehensive understanding of the compound's effects.

References

Application Notes and Protocols: Vallesamine N-oxide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Extensive research has been conducted to explore the potential of Vallesamine N-oxide as a component in targeted drug delivery systems. This document provides a comprehensive overview of the current understanding, including its synthesis, proposed mechanisms of action, and protocols for its application. However, it is important to note that based on currently available scientific literature, there is no specific information detailing the use of this compound in targeted drug delivery systems. The information presented herein is based on the general properties of N-oxides and their applications in medicinal chemistry and drug delivery, providing a foundational framework for future research in this specific area.

Introduction to N-oxides in Drug Delivery

N-oxides are a class of chemical compounds that contain a dative bond between a nitrogen atom and an oxygen atom. In medicinal chemistry, the N-oxide functionality can be introduced to a molecule to modulate its physicochemical and biological properties.[1][2][3] These modifications can lead to improved water solubility, altered membrane permeability, and modified metabolic stability, all of which are critical parameters for effective drug delivery.[1][2][3]

The N-oxide group is highly polar and can form strong hydrogen bonds, which can enhance the aqueous solubility of a drug.[1] This is particularly advantageous for delivering hydrophobic drugs. Furthermore, the redox reactivity of some N-oxides allows for their use as hypoxia-activated prodrugs, where the N-oxide is reduced to the active amine form in the low-oxygen environment characteristic of solid tumors.[1][3]

General Properties of N-oxides Relevant to Drug Delivery:

PropertyRelevance in Drug Delivery
Increased Polarity/Solubility Enhances the solubility of hydrophobic drugs, improving formulation and bioavailability.[1][3]
Altered Membrane Permeability Can be used to control the passage of drugs across biological membranes.[1][2][3]
Metabolic Stability The N-oxide group can influence the metabolic fate of a drug, potentially leading to a longer circulation half-life.
Redox Reactivity Enables the design of prodrugs that are activated under specific physiological conditions, such as hypoxia in tumors.[1][3]
Biocompatibility Polymeric N-oxides have shown excellent blood compatibility and non-immunogenic properties.[1]

This compound: A Potential Candidate?

Vallesamine is a monoterpenoid indole (B1671886) alkaloid that has been isolated from various plant species.[4] Its N-oxide derivative, this compound, has also been identified.[5] While some alkaloids of this class have shown biological activities such as cytotoxicity, there is currently no published research on the application of this compound in targeted drug delivery systems.[4] The following sections, therefore, present generalized protocols and conceptual frameworks based on the broader class of N-oxides.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N-oxides, which could be adapted for this compound in future research.

Synthesis of Alkaloid N-oxides

A common method for the synthesis of alkaloid N-oxides is the oxidation of the corresponding tertiary amine.[6]

Materials:

  • Alkaloid (e.g., Vallesamine)

  • Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium peroxymonosulfate)[6]

  • Solvent (e.g., chloroform, dichloromethane, ethyl acetate)[7]

  • Reaction vessel

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification system (e.g., column chromatography or preparative HPLC)

Protocol:

  • Dissolve the starting alkaloid in an appropriate solvent in a reaction vessel.

  • Add the oxidizing agent to the solution. The choice of oxidant and reaction conditions (temperature, reaction time) will depend on the specific alkaloid. For many alkaloids, the reaction proceeds rapidly at room temperature.[6]

  • Monitor the reaction progress using TLC. The N-oxide product will typically have a different retention factor (Rf) than the starting amine.

  • Upon completion, quench any excess oxidizing agent according to standard procedures.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC to obtain the pure alkaloid N-oxide.

  • Confirm the structure of the synthesized N-oxide using analytical techniques such as mass spectrometry and NMR spectroscopy.[6]

Characterization of N-oxides

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized N-oxide.

  • Method: Utilize liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS). The mass spectrum of the N-oxide will show a molecular ion peak corresponding to the mass of the parent alkaloid plus an additional 16 Da for the oxygen atom.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the N-O functional group.

  • Method: The IR spectrum of an N-oxide will exhibit a characteristic vibration band for the N-O group, typically in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structural integrity and identify changes in the chemical environment upon N-oxidation.

  • Method: The introduction of the oxygen atom leads to a downfield shift of neighboring protons and carbons in the ¹H and ¹³C NMR spectra compared to the parent amine.[1]

Conceptual Framework for this compound in Targeted Drug Delivery

While no specific systems have been developed, a conceptual workflow for utilizing this compound in a targeted drug delivery system can be proposed based on general principles.

G cluster_0 Synthesis & Conjugation cluster_1 Targeted Delivery cluster_2 Drug Release A Vallesamine B Oxidation A->B C This compound B->C E Conjugation C->E D Therapeutic Drug D->E F This compound-Drug Conjugate E->F G Systemic Administration F->G H Accumulation at Target Site (e.g., Tumor) G->H I Cellular Uptake H->I J Trigger (e.g., Hypoxia, pH) I->J K Cleavage of Conjugate J->K L Release of Active Drug K->L M Therapeutic Effect L->M G cluster_0 Cellular Environment cluster_1 Intracellular Drug Release & Action A This compound-Drug Conjugate C Internalization A->C B Cell Membrane D Drug Release (e.g., via reduction of N-oxide) C->D E Active Drug D->E F Interaction with Target Protein/Pathway E->F G Signal Transduction Cascade F->G H Apoptosis/Cell Cycle Arrest G->H

References

Analytical Techniques for the Characterization of Alkaloid N-Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloid N-oxides are oxidized derivatives of alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. The N-oxide functional group can significantly alter the pharmacological and toxicological properties of the parent alkaloid, including its bioavailability, metabolic stability, and interaction with biological targets.[1][2] Consequently, the accurate identification and quantification of alkaloid N-oxides are crucial in various fields, including pharmacology, toxicology, food safety, and drug development. This document provides detailed application notes and protocols for the characterization of alkaloid N-oxides using modern analytical techniques.

Core Analytical Techniques

The characterization of alkaloid N-oxides primarily relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for separation, identification, and quantification. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide critical structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful and widely used technique for the analysis of alkaloid N-oxides due to its high sensitivity and selectivity. It allows for the separation of complex mixtures and provides molecular weight and structural information.

Experimental Protocol: LC-MS/MS Analysis of Pyrrolizidine (B1209537) Alkaloid N-Oxides

This protocol is a general guideline and may require optimization for specific analytes and matrices.

1. Sample Preparation (Plant Material):

  • Homogenize approximately 2 g of the plant material.
  • Extract the powdered material with 10 mL of methanol (B129727) twice by ultrasonication for 30 minutes.[3]
  • Centrifuge the extract for 15 minutes at 3500 RCF.[3]
  • The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE) Cleanup (Optional):

  • Condition a strong cation exchange (SCX) SPE cartridge.
  • Load the acidic extract onto the cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the pyrrolizidine alkaloids (PAs) and their N-oxides with a basic solution (e.g., dilute NH4OH).[4]

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Controlled, for instance, at 40°C.

4. Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Nebulizing Gas Pressure: e.g., 50 psi.[3]
  • Gas Flow: e.g., 12 L/min.[3]
  • Ion Spray Voltage: e.g., 3.5 kV.[3]
  • Capillary Temperature: e.g., 325 °C.[3]
  • Scan Mode: Full scan for identification and product ion scan (tandem MS) for structural elucidation and quantification.

Quantitative Data Summary: LC-MS of Alkaloid N-Oxides

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Reference
Nefopam N-oxide270.1480195[1]
Atropine N-oxide--[1]
Nicotine N-oxide--[1]
Platyphylline N-oxide--[1]
Quinine N-oxide342.1929-[1]
Monoester PA N-oxides-111, 172[3]
Open-chain diester N-oxides-214, 254[3]

Characteristic Mass Spectral Fragmentation:

The mass spectra of saturated heterocyclic N-oxides are often characterized by the presence of ions corresponding to [M-16]⁺, [M-17]⁺, and [M-18]⁺. The [M-16]⁺ ion is typically due to thermal decomposition in the ion source. For pyrrolizidine alkaloids, fragment ions at m/z 120 and 138 are characteristic.[3]

Experimental Workflow for LC-MS Analysis of Alkaloid N-Oxides

workflow cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Homogenization Homogenization of Plant Material Extraction Methanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SCX) Centrifugation->SPE Supernatant LC Liquid Chromatography Centrifugation->LC Direct Injection SPE->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data logical_flow Start Sample containing Alkaloid N-Oxides LC_MS LC-MS (Separation, Identification, Quantification) Start->LC_MS FTIR FT-IR (Functional Group ID) Start->FTIR NMR NMR (Structural Elucidation) Start->NMR Characterization Full Characterization LC_MS->Characterization FTIR->Characterization NMR->Characterization

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in Alkaloid N-Oxide Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkaloid N-oxides, metabolites of tertiary amine alkaloids, play a significant role in drug metabolism, pharmacokinetics, and toxicology. Their identification and characterization are crucial in drug development and natural product research. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the unambiguous identification of these compounds. This document provides detailed application notes and protocols for the identification of alkaloid N-oxides using LC-HRMS.

The primary challenge in the analysis of alkaloid N-oxides is distinguishing them from their isomeric hydroxylated metabolites, as they share the same elemental composition. HRMS provides high mass accuracy, enabling the determination of elemental compositions, and tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that allow for structural elucidation and differentiation from isomers.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of alkaloids and their N-oxides from a biological matrix (e.g., plant material, urine) is outlined below. Optimization may be required based on the specific matrix and target analytes.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • For plant material, homogenize 2 g of the powdered material and extract with 10 mL of methanol twice.[1]

    • Sonicate the mixture for 30 minutes and then centrifuge for 15 minutes at 3500 RCF.[1]

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the alkaloids and N-oxides with 5 mL of methanol.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 1:1 methanol/water).[2]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS analysis.[1]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This protocol describes a general method for the separation and detection of alkaloid N-oxides using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-ToF-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-ToF, Orbitrap) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValueReference
Column Synergi 2.5 µm Polar-RP 100 Å, 100 mm × 2 mm[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in acetonitrile[2]
Gradient Start at 5% B for 1 min, linearly increase to 35% B in 10 min, then to 80% B in 20 min, hold at 100% B for 4 min, and re-equilibrate at 5% B for 10 min.[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 2 µL[2]
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Range 100–1000 m/z[2]
Nebulizer Gas Nitrogen, 50 psi[1]
Sheath Gas Nitrogen, 12 L/min[1]
Ion Spray Voltage 3.5 kV[1]
Capillary Temperature 325 °C[1]
Collision Energy 20 eV (for MS/MS)[2]

Data Presentation and Analysis

High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the detected ions. The mass accuracy is typically calculated in parts-per-million (ppm).

Table 1: High-Resolution Mass Spectrometry Data for Selected Alkaloid N-Oxides

CompoundChemical FormulaTheoretical [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Accuracy (ppm)Reference
Nefopam N-oxideC₁₇H₁₉NO₂270.1494270.1491-1.11[2]
Quinine N-oxideC₂₀H₂₄N₂O₃357.1865357.1863-0.56[2]
Atropine N-oxideC₁₇H₂₃NO₄322.1627322.1625-0.62[2]
Nicotine N-oxideC₁₀H₁₄N₂O₂195.1133195.1131-1.02[2]
Sparteine N-oxideC₁₅H₂₆N₂O249.2123249.2121-0.80[2]
Fragmentation Patterns for Identification

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of alkaloid N-oxides and for distinguishing them from isomers. A key characteristic of many N-oxides is the neutral loss of an oxygen atom (16 Da) or water (18 Da) from the protonated molecule [M+H]⁺.

  • [M+H-O]⁺ and [M+H-OH]⁺ Fragments: The presence of a fragment ion corresponding to the loss of an oxygen atom ([M+H - 16]⁺) or a hydroxyl group ([M+H - 17]⁺) is a strong indicator of an N-oxide.

  • Distinguishing from Hydroxylated Isomers: Under atmospheric pressure chemical ionization (APCI), N-oxides can produce distinct [M+H-O]⁺ ions, which are not typically observed for hydroxylated metabolites.[3] In contrast, aliphatic hydroxylated compounds often show a predominant loss of water ([M+H-H₂O]⁺) in both ESI-MS/MS and APCI-MS/MS.[3]

  • Specific Fragmentation for Alkaloid Classes: Different classes of alkaloids exhibit characteristic fragmentation pathways. For example, pyrrolizidine (B1209537) alkaloid N-oxides show specific fragment ions that can help in their identification.[1][4] For monoester N-oxides, characteristic fragment ions at m/z 111 and 172 have been reported.[1][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of alkaloid N-oxides using LC-HRMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis extraction Extraction (e.g., Methanol) cleanup SPE Cleanup (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection HRMS Detection (ESI-Q-ToF) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation accurate_mass Accurate Mass Measurement & Elemental Composition msms_fragmentation->accurate_mass identification Compound Identification accurate_mass->identification fragmentation_analysis Fragmentation Pattern Analysis fragmentation_analysis->identification

Caption: General workflow for alkaloid N-oxide identification.

Logical Relationship for N-Oxide vs. Hydroxylated Isomer Differentiation

This diagram outlines the logic for distinguishing between alkaloid N-oxides and their hydroxylated isomers based on their mass spectral behavior.

isomer_differentiation cluster_esi ESI-MS/MS cluster_apci APCI-MS start [M+H]⁺ Ion Detected (Same m/z for Isomers) esi_n_oxide N-Oxide: Small [M+H-H₂O]⁺ start->esi_n_oxide Fragmentation esi_hydroxylated Hydroxylated: Predominant [M+H-H₂O]⁺ (Aliphatic) start->esi_hydroxylated Fragmentation apci_n_oxide N-Oxide: Distinct [M+H-O]⁺ start->apci_n_oxide Ionization apci_hydroxylated Hydroxylated: No [M+H-O]⁺ start->apci_hydroxylated Ionization

Caption: Differentiating N-oxides from hydroxylated isomers.

Conclusion

High-resolution mass spectrometry is a powerful technique for the reliable identification and structural characterization of alkaloid N-oxides. By leveraging high mass accuracy for elemental composition determination and detailed fragmentation analysis from MS/MS spectra, it is possible to confidently identify these metabolites and distinguish them from their isomers. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals working on the analysis of alkaloid-containing samples.

References

FT-IR Spectroscopy for the Confirmation of N-O Groups in Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups in molecules. In the field of alkaloid chemistry and drug development, FT-IR plays a crucial role in structural elucidation and quality control. A key application is the confirmation of the N-oxide functional group in alkaloid structures. Alkaloid N-oxides are metabolites of parent alkaloids and often exhibit different pharmacological and toxicological profiles. Therefore, their accurate identification is critical. This document provides detailed application notes and protocols for the use of FT-IR spectroscopy in confirming the presence of N-O groups in alkaloids.

Principle of FT-IR for N-O Group Detection

The N-O bond in tertiary amine N-oxides has a characteristic stretching vibration that absorbs infrared radiation in a specific region of the spectrum. This absorption is typically observed in the fingerprint region, and its presence provides strong evidence for the N-oxide functionality. The exact wavenumber of the N-O stretching vibration can be influenced by the molecular structure of the alkaloid.

Data Presentation: Characteristic FT-IR Absorption of N-O Groups in Alkaloid N-Oxides

The following table summarizes the characteristic FT-IR absorption bands corresponding to the N-O stretching vibration in various alkaloid N-oxides. This data is essential for the identification and confirmation of these compounds.

Alkaloid N-OxideParent AlkaloidFT-IR Absorption Range for N-O Stretch (cm⁻¹)Reference
Nefopam N-oxideNefopam928 - 971[1][2]
Atropine N-oxideAtropine928 - 971[1][2]
Quinine N-oxideQuinine928 - 971[1][2]
Platyphylline N-oxidePlatyphylline928 - 971[1][2]
Nicotine N-oxideNicotine928 - 971[1][2]

Experimental Protocols

Protocol 1: Synthesis of Alkaloid N-Oxides for FT-IR Analysis (Reference Method)

This protocol is adapted from a method using potassium peroxymonosulfate (B1194676) (KPMS) as the oxidant.[1][2]

Materials:

  • Parent alkaloid

  • Potassium peroxymonosulfate (KPMS)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known amount of the parent alkaloid in deionized water.

  • Oxidation: Add a 5-fold molar excess of KPMS to the alkaloid solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time may vary depending on the alkaloid (e.g., 15 minutes for many, up to 40 minutes for nicotine). Gentle heating can be applied to accelerate the reaction if necessary.[1]

  • Extraction: After the reaction is complete, extract the aqueous solution with a suitable organic solvent multiple times.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude alkaloid N-oxide.

  • Purification (Optional): The crude product can be further purified using techniques like column chromatography if necessary.

  • Confirmation: The synthesized N-oxide should be characterized by other methods like mass spectrometry in conjunction with FT-IR.[1][2]

Protocol 2: Sample Preparation for FT-IR Analysis

Method A: KBr Pellet Method

This method is suitable for solid, crystalline, or lyophilized powder samples.

Materials:

  • Dried alkaloid N-oxide sample

  • Potassium bromide (KBr), FT-IR grade, oven-dried

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Grinding: Place approximately 1-2 mg of the dried alkaloid N-oxide sample and 100-200 mg of dry KBr powder in an agate mortar.

  • Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Method B: Attenuated Total Reflectance (ATR) Method

ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.

Materials:

  • Alkaloid N-oxide sample (solid or liquid)

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol, ethanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

    • Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent and a soft, non-abrasive wipe.

Protocol 3: FT-IR Data Acquisition

Instrument Parameters:

  • Spectrometer: A standard FT-IR spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Atmospheric Correction: Perform atmospheric water and carbon dioxide correction if necessary.

Mandatory Visualizations

experimental_workflow cluster_synthesis Alkaloid N-Oxide Synthesis cluster_ftir FT-IR Analysis cluster_confirmation Confirmation start Parent Alkaloid dissolve Dissolve in Water start->dissolve oxidize Add KPMS (Oxidation) dissolve->oxidize extract Extract with Organic Solvent oxidize->extract dry Dry and Evaporate extract->dry product Alkaloid N-Oxide Product dry->product prep Sample Preparation (KBr or ATR) product->prep acquire Acquire FT-IR Spectrum prep->acquire process Data Processing & Analysis acquire->process confirm Confirm N-O Peak (928-971 cm⁻¹) process->confirm

References

Application Notes and Protocols for the Electrochemical Study of Alkaloid N-Oxide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing electrochemical methods to study the reduction of alkaloid N-oxides. The information herein is critical for understanding the metabolic fate of N-oxide metabolites, which can have significant implications for drug efficacy, toxicity, and overall development. The electrochemical techniques detailed—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Amperometry—offer sensitive and cost-effective means to investigate these reduction pathways, often mimicking in vivo metabolic processes.

Introduction to Electrochemical Reduction of Alkaloid N-Oxides

Alkaloid N-oxides are common metabolites of many pharmaceutically important alkaloids. The reduction of these N-oxides back to the parent tertiary amine alkaloid can occur metabolically and is a crucial aspect of their pharmacological and toxicological profiles. Electrochemical methods provide a powerful in vitro tool to simulate and study these reductive metabolic pathways. By applying a potential to an electrode, the N-O bond can be cleaved, and the resulting current provides quantitative and qualitative information about the reaction.

The general electrochemical reduction of an alkaloid N-oxide to its corresponding alkaloid can be represented as:

Alkaloid-N+-O- + 2e- + 2H+ → Alkaloid-N + H2O

This process is often irreversible and can be influenced by factors such as the pH of the supporting electrolyte and the structure of the alkaloid itself. The choice of electrode material is also critical, with mercury-based electrodes, such as the dropping mercury electrode (DME), being frequently employed for these studies.

Data Presentation: Electrochemical Reduction of Alkaloid N-Oxides

The following tables summarize quantitative data for the electrochemical reduction of various alkaloid N-oxides, compiled from the scientific literature.

Table 1: Reduction Potentials of Selected Alkaloid N-Oxides

Alkaloid N-OxideElectrochemical MethodWorking ElectrodeSupporting Electrolyte (pH)Reduction Peak Potential (Ep) vs. Ag/AgClCitation(s)
Nefopam N-OxideCyclic VoltammetryDropping Mercury Electrode (DME)Britton-Robinson Buffer (pH 5.5)-0.92 V (Peak 1), -1.24 V (Peak 2)[1]
Quinine N-OxideCyclic VoltammetryDropping Mercury Electrode (DME)Britton-Robinson Buffer (pH 3-7)-1.15 V[2]
Nicotinamide N-oxideDC PolarographyDropping Mercury Electrode (DME)pH > 9Varies with pH[3]
Atropine N-OxideVoltammetryDropping Mercury Electrode (DME)Not SpecifiedTwo reduction peaks observed[1]
Platyphylline N-OxideVoltammetryNot SpecifiedNot SpecifiedOne-step reduction process[2]

Table 2: Experimental Parameters for Cyclic Voltammetry of Alkaloid N-Oxides

Alkaloid N-OxideConcentrationScan RatePotential RangeCitation(s)
Atropine N-Oxide40 µmol/L0.5 V/s0 V to -1.5 V[2]
Nefopam N-Oxide20-40 µmol/L0.5 V/s0 V to -1.5 V[2]
Nicotine N-Oxide40 µmol/L0.5 V/s0 V to -1.5 V[2]
Platyphylline N-Oxide40 µmol/L0.5 V/s0 V to -1.5 V[2]
Quinine N-Oxide20-40 µmol/L0.5 V/s0 V to -1.5 V[2]

Experimental Protocols

Protocol for Cyclic Voltammetry (CV)

Objective: To determine the reduction potential of an alkaloid N-oxide and to investigate the reversibility of the redox process.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE) as the working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Alkaloid N-oxide standard

  • Supporting electrolyte (e.g., Britton-Robinson buffer, pH 3-7)

  • High-purity nitrogen or argon gas

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Analyte Solution: Prepare a stock solution of the alkaloid N-oxide in a suitable solvent (e.g., water or ethanol). Dilute the stock solution with the supporting electrolyte to the desired concentration (e.g., 20-40 µmol/L) in a volumetric flask.

  • Set up the Electrochemical Cell: Assemble the three-electrode cell. Place the working electrode (DME), reference electrode, and counter electrode in the cell.

  • Deoxygenate the Solution: Transfer the analyte solution to the electrochemical cell. Deoxygenate the solution by bubbling with high-purity nitrogen or argon gas for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Set up the Potentiostat: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry experiment:

    • Initial Potential: 0 V

    • Final Potential: -1.5 V

    • Scan Rate: 0.5 V/s

    • Number of Cycles: 1-3

  • Run the Experiment: Start the potential scan and record the cyclic voltammogram.

  • Data Analysis: Identify the cathodic peak potential(s) corresponding to the reduction of the alkaloid N-oxide. Observe the presence or absence of an anodic peak on the reverse scan to determine the reversibility of the reaction.

Protocol for Differential Pulse Voltammetry (DPV)

Objective: To achieve lower detection limits and better resolution for the quantitative analysis of alkaloid N-oxides compared to CV.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Prepare the Analyte Solution and Set up the Cell: Follow steps 1-3 from the Cyclic Voltammetry protocol.

  • Set up the Potentiostat for DPV: Connect the electrodes and set the DPV parameters. Typical parameters for the analysis of organic compounds can be adapted:

    • Initial Potential: 0 V

    • Final Potential: -1.5 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Run the DPV Experiment: Initiate the scan and record the differential pulse voltammogram.

  • Data Analysis and Quantification: A peak-shaped voltammogram will be obtained. The peak height is proportional to the concentration of the alkaloid N-oxide. For quantitative analysis, create a calibration curve by measuring the peak currents of a series of standard solutions of the alkaloid N-oxide.

Protocol for Amperometry

Objective: To study the kinetics of the electrochemical reduction of an alkaloid N-oxide at a constant potential.

Materials:

  • Same as for Cyclic Voltammetry. A magnetic stirrer and stir bar are also required.

Procedure:

  • Determine the Reduction Potential: From a cyclic voltammogram of the alkaloid N-oxide, determine the potential at which the reduction occurs (at the peak or the foot of the voltammetric wave).

  • Prepare the Solution and Set up the Cell: Prepare the analyte solution and set up the three-electrode cell as described in the CV protocol. Place a stir bar in the cell.

  • Deoxygenate the Solution: Deoxygenate the solution as described previously.

  • Set up the Potentiostat for Amperometry:

    • Set the working electrode potential to the predetermined reduction potential.

    • Set the data acquisition time (e.g., 100-300 seconds).

  • Run the Amperometric Experiment:

    • Start stirring the solution at a constant rate.

    • Begin data acquisition. The current will be recorded as a function of time.

    • After a stable baseline current is established, inject a known concentration of the alkaloid N-oxide into the cell and continue recording the current change over time.

  • Data Analysis: The change in current upon addition of the analyte is proportional to its concentration. The rate of current change can be used to study the kinetics of the reduction reaction.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Acquisition & Analysis A Prepare Alkaloid N-Oxide Solution B Add Supporting Electrolyte A->B C Transfer to Electrochemical Cell B->C D Deoxygenate with N2 or Ar Gas C->D E Cyclic Voltammetry (CV) D->E Qualitative Analysis F Differential Pulse Voltammetry (DPV) D->F Quantitative Analysis G Amperometry D->G Kinetic Studies H Determine Reduction Potential (Ep) E->H I Quantitative Analysis (Calibration Curve) F->I J Kinetic Analysis (Current vs. Time) G->J

Caption: Experimental workflow for the electrochemical analysis of alkaloid N-oxides.

G Alkaloid_N_Oxide Alkaloid-N⁺-O⁻ Radical_Anion [Alkaloid-N⁺-O⁻] radical anion Alkaloid_N_Oxide->Radical_Anion + e⁻ (First Electron Transfer) Protonated_Radical [Alkaloid-N(OH)] radical Radical_Anion->Protonated_Radical + H⁺ Alkaloid Alkaloid-N Protonated_Radical->Alkaloid + e⁻, + H⁺ (Second Electron Transfer & Protonation) Hydroxide OH⁻ Protonated_Radical->Hydroxide Water H₂O Alkaloid->Water

Caption: Proposed mechanism for the electrochemical reduction of an alkaloid N-oxide.

References

Troubleshooting & Optimization

Removal of excess oxidant in Vallesamine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Vallesamine N-oxide, with a specific focus on the critical step of removing excess oxidant.

Troubleshooting Guide: Excess Oxidant Removal

Challenges in removing residual oxidant and byproducts are common in amine N-oxide synthesis. This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Oxidation: The reaction may not have proceeded to completion, leaving unreacted Vallesamine.- Extend the reaction time or consider a modest increase in temperature, while monitoring for potential degradation. - Ensure the correct molar ratio of the oxidizing agent is used.
Product Degradation: this compound may be sensitive to excessive heat or prolonged exposure to acidic or basic conditions during workup.- Avoid excessive heating during the reaction and workup phases.[1] - Perform aqueous washes efficiently to minimize contact time with acidic or basic solutions.
Cope Elimination Side Reaction: Heating a tertiary amine N-oxide can lead to an intramolecular elimination reaction, forming an alkene and a hydroxylamine.[2]- Maintain a low temperature throughout the reaction and purification process to prevent this thermal decomposition pathway.[2]
Presence of Oxidant in Final Product Ineffective Quenching: The quenching agent may not have been sufficient to neutralize all the excess oxidant.- For m-CPBA: Use a slight excess of a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). The reaction progress can be monitored using starch-iodide paper to test for the presence of peroxides. - For Hydrogen Peroxide: Add a quenching agent such as sodium sulfite or manganese dioxide (MnO₂) until KI paper assay indicates the absence of peroxide.[3]
Inadequate Aqueous Wash: The byproduct of the oxidant (e.g., m-chlorobenzoic acid from m-CPBA) may not be fully removed.- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[4][5] Multiple washes may be necessary.
Formation of Unexpected Byproducts Over-oxidation: In rare cases, other functional groups in the molecule could be susceptible to oxidation.- Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.
Reaction with Impurities: Impurities in the starting material or solvents can lead to side reactions.- Ensure the use of high-purity Vallesamine and freshly distilled solvents to eliminate potential contaminants like peroxides.[2]

Frequently Asked Questions (FAQs)

Q1: Which oxidant is recommended for the synthesis of this compound?

A1: Both meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are commonly used for the N-oxidation of tertiary amines.[6] m-CPBA is often favored in laboratory settings for its high reactivity and selectivity.[6] Hydrogen peroxide is a greener and more cost-effective option, particularly for larger-scale synthesis, though it may require longer reaction times or the use of a catalyst.[7]

Q2: How can I effectively remove the m-chlorobenzoic acid byproduct after using m-CPBA?

A2: The byproduct of m-CPBA, m-chlorobenzoic acid, is acidic and can be removed by washing the reaction mixture with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[4][5] This converts the carboxylic acid into its water-soluble sodium salt, which is then extracted into the aqueous phase.

Q3: What are the best practices for quenching excess hydrogen peroxide?

A3: Excess hydrogen peroxide can be quenched by the addition of a reducing agent. Common choices include sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), or manganese dioxide (MnO₂).[3][7] The completion of the quenching process can be verified by testing a sample of the reaction mixture with potassium iodide (KI) starch paper; the absence of a blue-black color indicates that the peroxide has been consumed.[3]

Q4: My this compound product appears to be water-soluble. How can I improve its extraction into an organic solvent?

A4: Amine N-oxides are polar and can exhibit some water solubility. To improve extraction, you can increase the polarity of the organic solvent. If you are using a less polar solvent like dichloromethane (B109758), consider switching to a more polar one like ethyl acetate. Additionally, salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) can decrease the solubility of the N-oxide in the aqueous phase and promote its transfer to the organic layer.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography is a suitable method for the purification of alkaloid N-oxides.[8] Due to the polar nature of the N-oxide group, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase will likely be a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol). The polarity of the eluent can be gradually increased to effectively separate the this compound from less polar impurities.

Experimental Protocols

General Protocol for this compound Synthesis using m-CPBA

Disclaimer: This is a generalized protocol and may require optimization for specific experimental conditions.

  • Dissolution: Dissolve Vallesamine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (B151607) (CHCl₃) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench the excess m-CPBA. Stir vigorously for 30-60 minutes.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times) to remove m-chlorobenzoic acid, followed by a wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.

Data Presentation

Comparison of Common Oxidant Quenching Methods

Quenching Reagent Target Oxidant Advantages Disadvantages Workup Considerations
Sodium Sulfite (Na₂SO₃) m-CPBA, H₂O₂- Effective and readily available.- Can form inorganic salts that may require thorough washing to remove.- Requires aqueous workup.
Sodium Thiosulfate (Na₂S₂O₃) m-CPBA, H₂O₂- Gentle and effective quenching agent.[3]- Similar to sodium sulfite, forms salts that need to be removed.- Requires aqueous workup.[3]
Manganese Dioxide (MnO₂) H₂O₂- Decomposes H₂O₂ into water and oxygen.[7]- A solid reagent that needs to be filtered off after the reaction.- Filtration step required.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Vallesamine in DCM B Add m-CPBA at 0°C A->B C Reaction Monitoring (TLC) B->C D Quench with Na2SO3 C->D Reaction Complete E Wash with NaHCO3 D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Impure this compound oxidant_check Residual Oxidant Detected? start->oxidant_check byproduct_check Acidic Byproduct Detected? oxidant_check->byproduct_check No quench Repeat Quenching Step (e.g., Na2SO3) oxidant_check->quench Yes other_impurities Other Impurities Present? byproduct_check->other_impurities No base_wash Additional Basic Wash (e.g., NaHCO3) byproduct_check->base_wash Yes repurify Re-purify by Column Chromatography other_impurities->repurify Yes pure_product Pure Product other_impurities->pure_product No quench->byproduct_check base_wash->other_impurities repurify->pure_product

Caption: Troubleshooting flowchart for the purification of this compound.

References

Vallesamine N-oxide stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Vallesamine N-oxide. Here you will find troubleshooting advice and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product, an alkaloid with the chemical formula C₂₀H₂₄N₂O₄.[1] As an N-oxide derivative of a tertiary amine, it is a highly polar molecule.[2] This polarity generally results in good solubility in polar organic solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate, but potentially poor solubility in nonpolar organic solvents.[1] Due to their polarity, N-oxides often have lower membrane permeability compared to their parent amines.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] N-oxides can be hygroscopic, and exposure to moisture should be minimized. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation from atmospheric oxygen.[3]

Q3: My analytical results for this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors related to the stability of this compound:

  • Degradation during storage: Improper storage can lead to degradation. Ensure the compound is stored at the recommended temperature and protected from light and moisture.

  • Instability in solution: this compound may not be stable in certain solvents over extended periods. It is advisable to prepare solutions fresh before use. If you must store solutions, keep them at a low temperature (e.g., -20°C or -80°C) and for a minimal duration.

  • Multiple freeze-thaw cycles: Repeatedly freezing and thawing solutions can accelerate degradation. It is best practice to aliquot stock solutions into single-use vials.

  • pH sensitivity: The stability of N-oxides can be pH-dependent. Degradation may occur under acidic or basic conditions. Ensure the pH of your experimental system is controlled and appropriate for the molecule's stability.

  • Presence of contaminants: Trace metals or other reactive species in your solvents or reagents could catalyze degradation. Use high-purity solvents and reagents.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported, based on the general chemistry of N-oxides, particularly indole (B1671886) alkaloids, several degradation pathways are plausible under forced degradation conditions:

  • Reduction: The most common degradation pathway for N-oxides is reduction back to the parent tertiary amine, Vallesamine. This can be initiated by reducing agents, certain metals, or during metabolic processes.

  • Thermal Rearrangements: At elevated temperatures, N-oxides can undergo characteristic rearrangements:

    • Meisenheimer rearrangement: If an allylic or benzylic group is attached to the nitrogen, a[3][4]-rearrangement can occur.

    • Cope elimination: If a β-hydrogen is present, heating can lead to an alkene and a hydroxylamine.

    • Polonovski reaction: In the presence of acylating agents, N-oxides can be deoxygenated and rearranged.

  • Hydrolysis: Under acidic or basic conditions, functional groups on the this compound molecule, such as esters, may be susceptible to hydrolysis.[4]

  • Oxidation: While the nitrogen is already oxidized, other parts of the molecule, such as the indole ring, could be susceptible to further oxidation under strong oxidative stress, leading to various degradation products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal of this compound in LC-MS analysis. Degradation of the compound.Prepare fresh samples and use a cooled autosampler (e.g., 4°C). Protect samples from light with amber vials. Confirm the identity of the N-oxide by treating a sample with a reducing agent like Titanium (III) chloride (TiCl₃) and observing the increase in the parent amine peak (Vallesamine).
Appearance of new peaks in the chromatogram over time. Degradation of this compound in the analytical sample.Investigate the stability of the compound in the mobile phase. Prepare samples immediately before analysis. Minimize the time samples spend in the autosampler.
Variability in quantitative results between experiments. Inconsistent sample handling and storage.Standardize your protocol for sample preparation, storage, and analysis. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent storage temperatures and protection from light.
Compound appears to be insoluble in the chosen solvent. Inappropriate solvent selection.This compound is soluble in polar organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For aqueous solutions, consider preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer.

Experimental Protocols

Forced Degradation Studies Protocol (General)

Forced degradation studies are essential to understand the intrinsic stability of a compound. The following are general protocols that can be adapted for this compound.[5][6]

Condition Protocol
Acidic Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample with a base before analysis.
Basic Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M to 1 M NaOH. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample with an acid before analysis.
Oxidative Degradation Treat a solution of this compound with 3% to 30% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period, protected from light. Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
Photolytic Degradation Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same conditions.
Thermal Degradation Heat a solid sample of this compound in an oven at a specific temperature (e.g., 70°C, 105°C) for a defined period. Also, test the stability of a solution at an elevated temperature.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS) is recommended for analyzing this compound and its potential degradation products.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective for separating polar compounds and their degradation products.

  • Detection: A Photodiode Array (PDA) detector can monitor multiple wavelengths, and a Mass Spectrometer (MS) detector is invaluable for identifying the mass of the parent compound and any degradation products.

Visualizations

G cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis VNO This compound Acid->VNO Base Basic Hydrolysis Base->VNO Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->VNO Light Photolytic Stress Light->VNO Heat Thermal Stress Heat->VNO V Vallesamine (Reduction Product) VNO->V Reduction HP Hydrolyzed Products VNO->HP Hydrolysis OP Oxidized Products VNO->OP Further Oxidation RP Rearrangement Products VNO->RP Rearrangement

Caption: Plausible degradation pathways of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) dissolve->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute to final concentration neutralize->dilute inject Inject into LC-MS system dilute->inject separate Chromatographic Separation inject->separate detect PDA and MS Detection separate->detect identify Identify Degradation Peaks detect->identify characterize Characterize Degradants (MS/MS) identify->characterize quantify Quantify Degradation characterize->quantify

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Vallesamine and Vallesamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the indole (B1671886) alkaloid Vallesamine and its corresponding N-oxide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Vallesamine and Vallesamine N-oxide by HPLC?

A1: The primary challenges stem from the inherent basicity of the parent alkaloid and the polarity difference between the two compounds. Key issues include:

  • Peak Tailing: Vallesamine, as a basic indole alkaloid, is prone to interacting with residual acidic silanol (B1196071) groups on standard silica-based HPLC columns, leading to asymmetrical, tailing peaks. This can compromise resolution and quantification.

  • Resolution: While the N-oxide is more polar than the parent alkaloid, achieving baseline separation requires careful optimization of the mobile phase and gradient conditions, especially in complex matrices like plant extracts.

  • Compound Stability: Alkaloids can be sensitive to pH, and prolonged exposure to harsh acidic or basic conditions during analysis might lead to degradation.

Q2: Which type of HPLC column is best suited for this separation?

A2: A reversed-phase (RP) C18 column is the most common and generally effective choice for separating indole alkaloids and their N-oxides. To mitigate peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. For particularly challenging separations, a phenyl-hexyl column could offer alternative selectivity due to pi-pi interactions with the indole ring.

Q3: How does the N-oxide group affect the retention time of Vallesamine?

A3: The N-oxide functional group significantly increases the polarity of the molecule. In a reversed-phase HPLC system, where the stationary phase is non-polar, more polar compounds are less retained. Therefore, This compound is expected to elute earlier than the parent Vallesamine alkaloid.

Q4: What is the role of pH in the mobile phase for this separation?

A4: The pH of the mobile phase is a critical parameter that influences the ionization state of both the analytes and the stationary phase, thereby affecting retention and peak shape.

  • Low pH (e.g., pH 3-4): At this pH, the basic nitrogen on Vallesamine will be protonated (cationic), which can sometimes improve peak shape by minimizing secondary interactions with silanol groups. The silanol groups themselves are also less ionized at low pH.

  • High pH (e.g., pH 8-10): At a pH well above the pKa of Vallesamine, the alkaloid will be in its neutral, free base form. This increases its hydrophobicity and retention on a C18 column. However, a high-pH-compatible column is required.

Q5: What are common mobile phase additives, and why are they used?

A5: Mobile phase additives are crucial for controlling pH and improving peak shape.

  • Acids (Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): Typically added at low concentrations (0.05-0.1%), these acids are used to set a low pH and can act as ion-pairing agents, improving peak symmetry for basic compounds. TFA is very effective but can be difficult to remove from preparative samples and may suppress MS signals.

  • Buffers (Ammonium Acetate, Ammonium Formate): These are used to maintain a stable pH throughout the analysis, which is essential for reproducible retention times. They are also compatible with mass spectrometry (MS) detectors.

  • Bases (Triethylamine - TEA, Ammonium Hydroxide): Small amounts of a basic modifier like TEA can be added to the mobile phase to mask active silanol sites on the column, thereby reducing peak tailing. Ammonium hydroxide (B78521) is used to create a basic mobile phase for high-pH chromatography.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing) for Vallesamine
Possible Cause Solution
Secondary Interactions The basic nitrogen of Vallesamine is interacting with acidic residual silanol groups on the silica-based stationary phase.
1. Add a Mobile Phase Modifier: Incorporate a small amount of triethylamine (B128534) (TEA) (0.1-0.2%) into your mobile phase to mask the active silanol sites.
2. Adjust Mobile Phase pH: Lower the pH to < 3 using 0.1% formic or acetic acid. This protonates the silanol groups, reducing their interaction with the protonated alkaloid.
3. Use a Modern Column: Employ a high-purity, end-capped C18 column or one specifically designed for the analysis of basic compounds.
Column Overload Injecting too much sample can lead to peak distortion.
1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.
2. Dilute the Sample: If the concentration of your sample is high, dilute it before injection.
Column Contamination A contaminated guard or analytical column can lead to poor peak shape.
1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol).
2. Replace Guard Column: If the problem persists, replace the guard column.
Problem 2: Poor Resolution Between Vallesamine and this compound
Possible Cause Solution
Inadequate Mobile Phase Strength The mobile phase composition is not optimized to separate these two compounds of differing polarity.
1. Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. Increase the gradient time while keeping the initial and final organic solvent percentages the same.
2. Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may improve resolution.
Incorrect pH The mobile phase pH may not be optimal for differentiating the two analytes.
1. Experiment with pH: Systematically vary the mobile phase pH (within the column's stable range) to see how it affects the selectivity between the two peaks.
Insufficient Column Efficiency The column may be old or not providing enough theoretical plates.
1. Use a High-Efficiency Column: Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.
Problem 3: Unstable Baseline or Ghost Peaks
Possible Cause Solution
Contaminated Mobile Phase Solvents may be contaminated or contain dissolved gas.
1. Use High-Purity Solvents: Always use HPLC-grade solvents and water.
2. Degas Mobile Phase: Degas the mobile phase before use by sonication, sparging with helium, or using an in-line degasser.
Column Not Equilibrated The column is not fully equilibrated with the initial mobile phase conditions before injection.
1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) before each injection, especially when using gradient elution.
Sample Carryover Residual sample from a previous injection is eluting in the current run.
1. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash routine to clean the injection port and needle between injections.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a robust starting point for the separation of Vallesamine and its N-oxide.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), end-capped.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010
Protocol 2: Sample Preparation from Plant Material
  • Extraction:

    • Weigh approximately 1 gram of dried, powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

    • Centrifuge the extract to pellet the solid material.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Vallesamine cause1 Secondary Interactions with Silanols? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination? start->cause3 solution1a Add TEA (0.1%) to Mobile Phase cause1->solution1a solution1b Lower Mobile Phase pH (< 3 with 0.1% Formic Acid) cause1->solution1b solution1c Use End-Capped C18 Column cause1->solution1c solution2a Reduce Injection Volume cause2->solution2a solution2b Dilute Sample cause2->solution2b solution3a Flush Column with Strong Solvent cause3->solution3a solution3b Replace Guard Column cause3->solution3b end_node Improved Peak Shape solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: Troubleshooting workflow for addressing peak tailing of Vallesamine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Expected Result p1 Plant Material (e.g., Alstonia, Tabernaemontana) p2 Extraction (Methanol, Sonication) p1->p2 p3 Centrifugation p2->p3 p4 Filtration (0.45 µm Syringe Filter) p3->p4 a1 HPLC Injection (10 µL) p4->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 a4 Data Acquisition and Analysis a3->a4 r1 Peak 1: This compound (More Polar, Elutes First) a4->r1 r2 Peak 2: Vallesamine (Less Polar, Elutes Later) a4->r2

Caption: General experimental workflow for HPLC analysis of Vallesamine.

Improving the sensitivity of LC-MS/MS for Vallesamine N-oxide detection

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Sensitivity of LC-MS/MS for Vallesamine N-oxide Detection

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of their LC-MS/MS methods for the detection of this compound and related alkaloid N-oxides.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or non-existent signal for this compound. What are the first things I should check?

Initial checks should focus on sample stability, instrument performance, and basic method parameters. N-oxide metabolites can be unstable and may revert to their parent drug form.[1] Ensure you are using fresh samples and consider potential degradation.[2] Verify that the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.[3] Confirm that the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound.

Q2: What is the optimal ionization mode for this compound detection?

For alkaloid N-oxides and other polar compounds, Electrospray Ionization (ESI) in positive ion mode is generally the preferred method as it can generate strong signals for protonated molecules ([M+H]^+).[2][4] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, but it may induce in-source deoxygenation, leading to the detection of the parent vallesamine instead of the N-oxide.[4][5]

Q3: How do I minimize the risk of this compound degrading back to its parent compound during analysis?

N-oxide instability is a common challenge. To mitigate this, it is important to use neutral or near-neutral pH conditions for your mobile phase and sample preparation, avoid high temperatures in the ion source, and use a soft ionization method like ESI.[1] The deoxygenation process is often thermally mediated within the ion source.[5]

Q4: What role does the mobile phase composition play in sensitivity?

The mobile phase is critical for both chromatographic separation and ionization efficiency.[6]

  • Solvents: Always use high-purity, MS-grade solvents (e.g., acetonitrile (B52724), methanol, water) to minimize background noise and prevent the formation of unwanted adducts.[2][6][7]

  • Additives: Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly improve the protonation of analytes in positive ion mode, leading to a stronger signal.[2] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffers can also be used to control pH and improve peak shape.[8]

Q5: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, typically causing signal suppression.[7][9]

  • Identification: To check for matrix effects, you can perform a post-column infusion experiment. Infuse a standard solution of this compound into the MS while injecting an extracted blank matrix sample onto the LC column. A drop in the baseline signal at the retention time of your analyte indicates ion suppression.[6]

  • Mitigation:

    • Improve Sample Preparation: Use more effective extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components.

    • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from matrix interferences.[2]

    • Use Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1][2]

Troubleshooting Guide: Low Sensitivity

This section addresses specific issues that can lead to poor sensitivity and provides step-by-step solutions.

Problem 1: Weak or Inconsistent Signal Intensity

A weak signal can be caused by poor ionization, inefficient sample preparation, or suboptimal instrument settings.

G cluster_start Start: Low Signal Intensity cluster_sample Sample & Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_end Resolution start Low or Inconsistent Signal check_stability Check Analyte Stability (Use fresh samples) start->check_stability Is sample fresh? sample_prep Optimize Sample Prep (e.g., SPE, LLE) mobile_phase Optimize Mobile Phase (Add 0.1% Formic Acid) sample_prep->mobile_phase Is mobile phase optimized? check_stability->sample_prep Is extraction efficient? check_column Check Column Health (Replace if old) mobile_phase->check_column Is column performing well? verify_mrm Verify MRM Transitions check_column->verify_mrm Are MRM transitions correct? tune_source Tune Ion Source (Gas flows, Temp, Voltage) end_node Signal Improved tune_source->end_node verify_mrm->tune_source Is the ion source tuned?

Caption: Troubleshooting workflow for low signal intensity.

Solutions:

  • Optimize Ion Source Parameters: The efficiency of ion generation and transmission is highly dependent on source settings.[6] Methodically tune parameters such as nebulizing gas pressure, drying gas flow and temperature, and capillary voltage while infusing a standard solution of your analyte.[2][10] Be aware that high source temperatures can cause deoxygenation of N-oxides.[1][5]

  • Select Appropriate MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. For pyrrolizidine (B1209537) alkaloid N-oxides, characteristic fragment ions at m/z 111 and 172 have been noted for monoesters, while fragments at m/z 214 and 254 are characteristic for certain diester N-oxides.[11] These may serve as a starting point for identifying potential fragments for this compound.

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient for complex matrices like plasma.[8][12] Consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to reduce matrix suppression.

Problem 2: High Baseline Noise

A high baseline noise can obscure the analyte signal, leading to a poor signal-to-noise ratio (S/N) and reduced sensitivity.[3]

Solutions:

  • Use High-Purity Reagents: Ensure all solvents, additives, and water are LC-MS grade.[3][6][7] HPLC-grade solvents can contain impurities that increase background noise.[6]

  • Clean the LC-MS System: Contamination in the sample path or ion source is a common cause of high background. Flush the entire LC system, including the column, to remove buildup.[3][7] Regularly clean the ion source components according to the manufacturer's recommendations.[3]

  • Check for Mobile Phase Contamination: Prepare fresh mobile phases daily and keep solvent bottles capped to prevent contamination.[7] Microbial growth can occur in aqueous mobile phases if left for extended periods.[3]

Experimental Protocols & Key Parameters

Sample Preparation: Protein Precipitation

This protocol is a simple and fast method for cleaning up plasma or serum samples.[8][12]

G plasma 1. Plasma/Serum Sample (e.g., 10 µL) is 2. Add Internal Standard (e.g., 10 µL of SIL-IS) plasma->is precip 3. Add Precipitation Solvent (e.g., 90 µL ACN:MeOH 1:1) is->precip vortex 4. Vortex (5 min) precip->vortex centrifuge 5. Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS (e.g., 1 µL) supernatant->inject

Caption: Workflow for sample preparation by protein precipitation.

Detailed Steps:

  • Pipette 10 µL of the plasma sample into a microcentrifuge tube or 96-well plate.[8]

  • Add 10 µL of a working solution of a suitable internal standard (ideally, a stable isotope-labeled version of this compound).[8]

  • Add 90 µL of a cold protein precipitation solvent, such as a 1:1 (v/v) mixture of acetonitrile and methanol.[8]

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.[8]

  • Centrifuge the samples at 4,000 rpm for 5 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean vial or well for analysis.[8]

  • Inject an appropriate volume (e.g., 1 µL) into the LC-MS/MS system.[8]

Recommended LC-MS/MS Parameters

The following tables summarize typical starting conditions for the analysis of alkaloid N-oxides. These should be optimized for this compound.

Table 1: Recommended Liquid Chromatography Parameters

Parameter Recommended Setting Rationale & Notes
Column C18 Reverse-Phase (e.g., UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) Provides good retention and peak shape for polar compounds.[8]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water Formic acid aids in protonation, while ammonium acetate helps control pH.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Organic solvent for gradient elution.[8]
Flow Rate 0.3 - 0.5 mL/min Typical for analytical scale columns.[8][11]
Column Temp. 40 - 45 °C Can improve peak shape and reduce viscosity. Avoid excessively high temperatures.[8]
Injection Vol. 1 - 5 µL Keep injection volume low to minimize peak distortion.[8][11]

| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%), hold, and re-equilibrate. | A gradient is necessary to elute the analyte and clean the column.[8][11] |

Table 2: Recommended Mass Spectrometry Parameters

Parameter Recommended Setting Rationale & Notes
Ionization Mode ESI Positive Most effective for protonating N-oxides.[1]
Ion Spray Voltage 3.5 - 5.5 kV Optimize for maximum signal intensity.[8][11]
Source Temp. 325 - 550 °C Balance efficient desolvation with potential thermal degradation of the N-oxide.[8][11] Start lower and increase cautiously.
Nebulizing Gas 40 - 50 psi Optimize for stable spray.
Detection Mode Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantification.[8]
MRM Transitions Analyte-specific (To be determined) Infuse a standard to find the precursor ion ([M+H]^+) and optimize collision energy to find the most abundant, specific product ions.

| Collision Energy | Analyte-specific (To be determined) | Optimize for each MRM transition to maximize product ion formation.[8] |

References

Troubleshooting low yields in Vallesamine N-oxide isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the isolation of Vallesamine N-oxide and related alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final yield of this compound is significantly lower than expected. What are the general factors that could be contributing to this?

Low yields in natural product isolation, particularly for alkaloids like this compound, can be attributed to a variety of factors throughout the experimental workflow. These can be broadly categorized as:

  • Suboptimal Extraction: Inefficient extraction from the plant material is a primary cause of low yield. This can be influenced by the choice of solvent, extraction time, and temperature.

  • Degradation of the Target Compound: this compound, being an N-oxide, may be susceptible to degradation under certain conditions, such as high temperatures or the presence of reducing agents.

  • Losses During Purification: Significant amounts of the compound can be lost during the various purification steps, including liquid-liquid extraction and chromatography.

  • Incomplete Reactions (for synthetic N-oxides): If preparing the N-oxide synthetically, the oxidation reaction may be incomplete.

Q2: I am starting with the plant material. How can I optimize the initial extraction to maximize the recovery of this compound?

Optimizing the initial extraction is a critical step. Here are key considerations:

  • Solvent Selection: Alkaloids are typically extracted with polar solvents like methanol (B129727) or ethanol (B145695). This compound is soluble in solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] A common procedure for alkaloids involves initial extraction with methanol or ethanol from the dried plant material.[2]

  • Acid-Base Extraction: A crucial step for separating alkaloids is acid-base partitioning. The general process involves:

    • Extracting the total compounds from the plant material with an alcohol (e.g., methanol or ethanol).

    • Evaporating the alcohol and then dissolving the residue in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble.

    • Washing the acidic solution with a nonpolar solvent (e.g., hexane) to remove non-basic, lipophilic impurities.

    • Basifying the aqueous layer (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extracting the free-base alkaloids with an organic solvent like chloroform or dichloromethane.[3]

  • Temperature: While heat can enhance extraction efficiency, high temperatures may lead to the degradation of thermolabile compounds.[4] It is generally advisable to perform extractions at room temperature or with gentle heating.

Q3: I suspect my this compound is degrading during the isolation process. What conditions should I be mindful of?

N-oxides can be sensitive to certain conditions. To minimize degradation:

  • Temperature: Avoid high temperatures during solvent evaporation (rotary evaporation) and other steps. Amine oxides can be prone to decomposition at temperatures above 100 °C.[5]

  • Reducing Agents: N-oxides can be reduced back to the corresponding amine in the presence of reducing agents.[6][7] Ensure all glassware is clean and avoid contamination with any reducing substances.

  • pH: While acid-base extraction is necessary, prolonged exposure to strong acids or bases could potentially affect the stability of the N-oxide. It's important to work efficiently through these steps. The optimal pH for the stability of alkaloid N-oxides is often close to the pKa of the parent alkaloid.[8]

Q4: My yields are low after chromatographic purification. How can I improve this step?

Chromatography is a common source of yield loss. Here are some tips for optimization:

  • Choice of Stationary Phase: Silica (B1680970) gel or alumina (B75360) are commonly used for the column chromatography of alkaloids.[2] The choice will depend on the polarity of the specific alkaloids in your crude extract.

  • Solvent System: Careful selection of the mobile phase is crucial for good separation and to avoid irreversible adsorption of your compound onto the column. A gradient elution is often employed, starting with a nonpolar solvent and gradually increasing the polarity.

  • Monitoring Fractions: Monitor the fractions from column chromatography closely using Thin Layer Chromatography (TLC) and a suitable stain, such as Dragendorff's reagent, which is specific for alkaloids. This will help in identifying the fractions containing your target compound and avoid unnecessary pooling of fractions, which can complicate further purification.

  • Alternative Techniques: For final purification, High-Performance Liquid Chromatography (HPLC) can provide better resolution and potentially higher recovery of the pure compound.

Q5: I am synthesizing this compound from Vallesamine. What are the key parameters to control for a high-yield reaction?

If you are preparing the N-oxide synthetically, consider the following:

  • Oxidizing Agent: Common oxidizing agents for converting tertiary amines to N-oxides include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[9]

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions.[6][9]

  • Stoichiometry: Using a slight excess of the oxidizing agent can help drive the reaction to completion, but a large excess can lead to over-oxidation and byproduct formation.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC to determine the optimal reaction time and to ensure the complete consumption of the starting material.

Data Presentation

Table 1: Solvent Properties for this compound and Related Alkaloids

SolventPolarity IndexBoiling Point (°C)Application in Alkaloid Isolation
Hexane (B92381)0.169Defatting plant material, washing non-polar impurities
Chloroform4.161Extraction of free-base alkaloids
Dichloromethane3.140Extraction of free-base alkaloids
Ethyl Acetate4.477Extraction and chromatography
Acetone5.156Extraction
Methanol5.165Initial extraction from plant material
Ethanol4.378Initial extraction from plant material
Water10.2100Used in acid-base partitioning

Table 2: Common Issues and Troubleshooting Strategies in this compound Isolation

IssuePotential CauseRecommended Action
Low overall yield Inefficient initial extractionOptimize solvent, consider maceration time and temperature.
Degradation of N-oxideAvoid high temperatures and exposure to reducing agents.
Losses during work-upMinimize transfer steps; ensure complete extraction at each stage.
Poor separation in chromatography Inappropriate stationary or mobile phasePerform small-scale trials to optimize the chromatographic conditions.
Overloading the columnUse an appropriate amount of crude extract for the column size.
Presence of many impurities Complex plant matrixIncorporate a defatting step with a nonpolar solvent before acid-base extraction.
Incomplete separationEmploy multiple chromatographic techniques (e.g., column followed by prep-TLC or HPLC).
Product instability Sensitivity to heat or lightStore extracts and purified compound at low temperatures and protected from light.

Experimental Protocols

General Protocol for the Isolation of Vallesamine-type Alkaloids from Alstonia Species

This protocol is a composite based on methodologies reported for the isolation of Vallesamine and related alkaloids.[3][10][11]

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves or bark) is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours), with the solvent being replaced periodically.

    • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The crude extract is suspended in a dilute acidic solution (e.g., 5% HCl).

    • The acidic solution is washed with a nonpolar solvent (e.g., hexane or ethyl acetate) to remove neutral and weakly basic compounds.

    • The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of approximately 9-10.

    • The basic aqueous solution is extracted multiple times with a chlorinated solvent (e.g., chloroform or dichloromethane).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to column chromatography over silica gel.

    • The column is eluted with a solvent gradient, typically starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then adding methanol).

    • Fractions are collected and monitored by TLC, visualizing with Dragendorff's reagent.

    • Fractions containing compounds with similar Rf values are combined and concentrated.

    • Further purification of the fractions containing the target this compound can be achieved by preparative TLC or HPLC.

Mandatory Visualization

G cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Troubleshooting Points plant_material Plant Material extraction Methanol Extraction plant_material->extraction acidification Acidification (e.g., 5% HCl) extraction->acidification wash Wash with Nonpolar Solvent acidification->wash basification Basification (e.g., NH4OH) wash->basification organic_extraction Extraction with Organic Solvent (e.g., Chloroform) basification->organic_extraction crude_alkaloids Crude Alkaloid Extract organic_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC/TLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound ts1 Optimize Solvent & Temp. ts1->extraction ts2 Monitor pH & Time ts2->basification ts3 Check for Emulsions ts3->organic_extraction ts4 Optimize Gradient & Loading ts4->column_chromatography ts5 Select Appropriate Final Method ts5->hplc

Caption: Workflow for this compound isolation with key troubleshooting points.

References

Preventing thermal degradation of Vallesamine N-oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vallesamine N-oxide. The focus is on preventing thermal degradation during analytical procedures to ensure accurate quantification and characterization.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation during GC-MS analysis. What is the likely cause?

A1: this compound, like many N-oxide compounds, is susceptible to thermal degradation at the elevated temperatures typically used in Gas Chromatography (GC) injectors and columns. The primary degradation pathway is deoxygenation, leading to the formation of the corresponding tertiary amine, Vallesamine. This can result in inaccurate quantification and misinterpretation of results.

Q2: What are the recommended initial steps to troubleshoot the thermal degradation of this compound?

A2: Start by optimizing your analytical method to minimize thermal stress on the analyte. This involves a systematic evaluation of sample preparation, chromatographic conditions, and detection parameters. The goal is to find a balance that allows for efficient analysis without inducing degradation.

Q3: Are there alternative analytical techniques that are less prone to causing thermal degradation of this compound?

A3: Yes, Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS), particularly using a gentle ionization source like electrospray ionization (ESI), is the preferred method. LC separations are performed at or near ambient temperatures, thus avoiding the primary cause of degradation.

Troubleshooting Guide

This guide provides specific troubleshooting steps for common issues encountered during the analysis of this compound.

Issue 1: Peak Tailing and Poor Peak Shape in HPLC
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Use a base-deactivated column or an end-capped column (e.g., C18).Improved peak symmetry and reduced tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form. A slightly acidic pH (e.g., 3-5) is often a good starting point.Sharper, more symmetrical peaks.
Metal Chelation Add a small amount of a chelating agent like EDTA to the mobile phase.Reduced peak tailing and improved reproducibility.
Issue 2: In-source Degradation in Mass Spectrometry
Potential Cause Troubleshooting Step Expected Outcome
High Source Temperature Gradually decrease the ion source temperature in 10°C increments.Reduction in the in-source formation of the deoxygenated Vallesamine product.
High Cone Voltage/Fragmentor Voltage Optimize the cone/fragmentor voltage to minimize in-source fragmentation. Start with a low voltage and gradually increase to find the optimal signal for the parent ion.Increased abundance of the [M+H]+ ion for this compound and a decrease in fragment ions.

Experimental Protocols

Protocol 1: LC-MS Method for this compound Quantification

This protocol outlines a robust LC-MS method designed to minimize thermal degradation.

1. Sample Preparation:

  • Dissolve 1 mg of this compound standard in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution in a 50:50 mixture of water and acetonitrile (B52724).

  • For unknown samples, perform a protein precipitation step if necessary (e.g., for plasma samples) using a 3:1 ratio of acetonitrile to sample, vortex, and centrifuge. Use the supernatant for analysis.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL

3. Mass Spectrometry Conditions (ESI+):

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 600 L/hr
Cone Voltage 20 V

Visualizations

G cluster_0 Troubleshooting Workflow start Degradation Observed check_method Analytical Method? start->check_method gc_path GC-based Method check_method->gc_path GC lc_path LC-based Method check_method->lc_path LC switch_to_lc Switch to LC-MS gc_path->switch_to_lc optimize_lc Optimize LC Conditions lc_path->optimize_lc switch_to_lc->optimize_lc optimize_ms Optimize MS Conditions optimize_lc->optimize_ms end Degradation Minimized optimize_ms->end

Caption: Troubleshooting workflow for this compound degradation.

G cluster_1 Degradation Pathway vallesamine_n_oxide This compound heat Heat (e.g., GC Injector) vallesamine_n_oxide->heat vallesamine Vallesamine (Tertiary Amine) heat->vallesamine oxygen [O] heat->oxygen

Matrix effects in the analysis of Vallesamine N-oxide in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Vallesamine N-oxide in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and imprecise quantification.[1][2][3]

Q2: Why might this compound be particularly susceptible to matrix effects?

A2: As an N-oxide, this compound is a polar molecule.[4] Polar compounds can be more challenging to retain on traditional reversed-phase liquid chromatography columns, leading to elution in the early part of the chromatogram where many endogenous matrix components also elute. This co-elution is a primary cause of matrix effects.[5] Additionally, N-oxides can sometimes be unstable and may undergo in-source fragmentation in the mass spectrometer, which can complicate analysis.[2]

Q3: What are the typical sources of matrix effects in biological samples for this compound analysis?

A3: The most common sources of matrix effects in biological samples such as plasma or serum are endogenous components like phospholipids, salts, and proteins.[2][6] The specific composition of the matrix will determine the nature and severity of these interferences.

Q4: How can I confirm that my this compound analysis is being affected by matrix effects?

A4: A post-extraction spike experiment is a common method to quantify the extent of matrix effects.[2][6] This involves comparing the analytical response of this compound in a clean solvent to its response when spiked into an extracted blank matrix sample. A significant difference between the two signals is indicative of matrix effects.[2][7] Another qualitative technique is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer. Dips or enhancements in the baseline signal during the injection of a blank matrix extract reveal the retention times where matrix effects are most pronounced.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Reproducibility for this compound

Symptoms:

  • The signal intensity for this compound is significantly lower in matrix samples compared to clean standards.

  • High variability in peak areas between replicate injections of the same sample.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Ion Suppression Optimize sample preparation to remove interfering matrix components.[3][7]Co-eluting endogenous molecules can compete with this compound for ionization, reducing its signal.[5]
Dilute the sample.[3][8]Reducing the concentration of matrix components can minimize their impact on the ionization process.[8]
Inefficient Extraction Evaluate and optimize the extraction method (e.g., LLE, SPE).This compound may not be efficiently recovered from the sample matrix with the current protocol.
Analyte Instability Investigate the stability of this compound in the sample and during the analytical process.N-oxides can be susceptible to degradation, which would lead to a lower signal.[2]
Issue 2: Inconsistent Retention Time and Poor Peak Shape

Symptoms:

  • The retention time for this compound shifts between injections.

  • The peak shape is broad, tailing, or fronting.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Column Contamination Implement a column wash step between injections or replace the column.[2]Buildup of matrix components on the analytical column can affect its performance.
Co-elution with Matrix Components Adjust the chromatographic gradient or mobile phase composition to improve separation.[6][7]Better separation of this compound from interfering compounds will improve peak shape and reduce matrix effects.[7]
Inappropriate Column Chemistry Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides optimal retention and peak shape for this compound.[6][9]The choice of stationary phase is critical for retaining and separating polar analytes from matrix interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-extraction Spike): Extract a blank biological matrix sample using your established procedure. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike this compound into a blank biological matrix sample at the same concentration before proceeding with the extraction procedure.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpret the results:

    • An ME value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.

    • A low RE value suggests inefficient extraction of this compound from the matrix.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or protein precipitation.

  • Wash the cartridge with a weak solvent to remove unwanted matrix components.

  • Elute this compound from the cartridge using a stronger solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects start Poor Signal or Reproducibility check_me Perform Post-Extraction Spike Experiment start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument, Analyte Stability) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->optimize_sp Not Acceptable end_good Analysis Acceptable re_evaluate->end_good Acceptable end_bad Further Method Development Needed no_me->end_bad

Caption: A logical workflow for identifying and mitigating matrix effects.

cluster_pathway Sample Preparation Strategies to Reduce Matrix Effects sample Complex Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe analysis LC-MS/MS Analysis ppt->analysis Fast but less clean lle->analysis Cleaner than PPT spe->analysis Often the cleanest extract

Caption: Common sample preparation techniques to combat matrix effects.

References

Technical Support Center: Chromatographic Purification of Polar Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the purification of polar alkaloid N-oxides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during chromatographic experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the chromatographic purification of polar alkaloid N-oxides.

Issue 1: Poor or No Retention on Reversed-Phase (RP) Columns

Question: My polar alkaloid N-oxide elutes in the void volume on my C18 column. How can I increase its retention?

Answer: This is a frequent challenge due to the high polarity of N-oxides, which have weak interactions with nonpolar stationary phases like C18.[1] Here are several strategies to improve retention:

  • Switch to a Different Chromatographic Mode: For highly polar analytes, alternative techniques are often more effective than traditional reversed-phase chromatography.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for retaining very polar compounds. HILIC uses a polar stationary phase with a high-organic mobile phase, creating a water-rich layer on the surface that facilitates partitioning and retention of polar analytes.[1][2][3]

    • Mixed-Mode Chromatography (MMC): These columns utilize multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[4][5] This provides tunable selectivity by adjusting mobile phase pH, ionic strength, and organic solvent content, and is excellent for retaining polar and ionizable compounds without ion-pairing reagents.[6][7]

  • Modify Your Reversed-Phase Method: If you must use RP-HPLC, consider these adjustments:

    • Use a Polar-Embedded or Polar-Endcapped Column: Columns like the Waters CORTECS T3 are designed with lower C18 ligand density, making them compatible with 100% aqueous mobile phases and reducing the risk of pore dewetting, which causes retention loss.[1]

    • Use Ion-Pairing Agents: These agents can increase retention but may require long equilibration times and are often not compatible with mass spectrometry (MS).[1]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Question: My alkaloid N-oxide peak is tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like alkaloid N-oxides is often caused by secondary interactions with the stationary phase.[8] Broad or fronting peaks can also indicate other issues.

  • Addressing Peak Tailing:

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the basic nitrogen of the N-oxide, causing tailing.[8]

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your alkaloid N-oxide (typically pKa ≈ 4.5). Operating at a pH of 2-3 ensures the analyte is fully protonated, minimizing interactions with silanols.[8]

      • Use a High-Purity, End-Capped Column: Modern columns have fewer accessible free silanol groups, reducing the chance for secondary interactions.[8]

      • Increase Buffer Strength: A buffer concentration of 10-20 mM helps maintain a consistent pH and improve peak shape.[8]

  • Addressing Broad Peaks:

    • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use narrow-bore tubing and ensure all fittings are secure.[8]

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections, especially in gradient elution.[8]

  • Addressing General Peak Distortion:

    • Injection Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than the mobile phase can cause distorted peaks. Whenever possible, dissolve the sample in the initial mobile phase.[8]

    • Sample Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting the sample.[8]

Issue 3: Low or No Product Recovery

Question: I am getting very low recovery of my alkaloid N-oxide from the column. Where is my compound going?

Answer: Low recovery can be due to irreversible adsorption to the stationary phase or on-column degradation.[9]

  • Irreversible Adsorption: Highly polar N-oxides can bind very strongly to acidic silica (B1680970) gel.[9]

    • Solution: Flush the column with a more polar or stronger solvent system. Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase can help elute highly retained basic compounds.[9][10] Alternatively, switch to a less acidic stationary phase like neutral alumina (B75360) or a polymeric column.[9][10]

  • On-Column Degradation: The N-oxide functional group can be sensitive and may be reduced back to the parent amine, especially on acidic surfaces.[9]

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine (B128534) before use.[9][10] Using a less acidic stationary phase or working at lower temperatures can also minimize degradation.[9]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for purifying polar alkaloid N-oxides?

A1: There is no single "best" technique, as the optimal choice depends on the specific properties of your analyte and the impurities present. However, for highly polar alkaloid N-oxides that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are generally the most effective strategies.[1][4][5]

Q2: How do I select a starting mobile phase for my purification?

A2: A good practice is to first screen different solvent systems using Thin-Layer Chromatography (TLC).[10] For column chromatography, aim for a solvent system that gives your target compound a TLC Rf (retardation factor) value between 0.2 and 0.4 to ensure good separation.[10] For basic compounds like alkaloid N-oxides that may streak on TLC, adding 0.5-1% of a modifier like triethylamine or ammonium hydroxide to the developing solvent can improve the spot shape and provide a better indication of chromatographic behavior.[10]

Q3: Can I use normal-phase chromatography on silica gel?

A3: Yes, but with caution. While silica gel is a common stationary phase, its acidic nature can cause strong, sometimes irreversible, adsorption of basic alkaloid N-oxides, leading to poor recovery and peak tailing.[9][10] If using silica, it may be necessary to deactivate it with a base or use a mobile phase containing a basic modifier.[10] For many applications, HILIC is a more robust alternative to traditional normal-phase chromatography.[1][2]

Q4: My alkaloid N-oxide seems unstable during purification. What can I do to prevent degradation?

A4: Alkaloid N-oxides can be sensitive to acidic conditions, which may cause reduction to the parent amine.[9] To minimize degradation, consider the following:

  • Avoid highly acidic stationary phases like standard silica gel. Opt for neutral alumina, a deactivated silica, or a polymeric column.[9][10]

  • Work at reduced temperatures.[9]

  • Minimize the purification time to reduce the compound's exposure to potentially harsh conditions.[9]

Data and Protocols

Table 1: Comparison of Chromatographic Modes for Polar Alkaloid N-Oxide Purification
Chromatographic ModeStationary Phase ExamplesMobile Phase CharacteristicsAdvantagesCommon Issues
Reversed-Phase (RP) C18, C8, Polar-Embedded, Polar-EndcappedHigh percentage of aqueous solvent (e.g., water/methanol (B129727) or water/acetonitrile). pH often adjusted to 2-3.Well-understood, wide variety of columns available.Poor retention for highly polar compounds, peak tailing from silanol interactions.[1][8]
HILIC Bare Silica, Amine, Diol, AmideHigh percentage of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.Excellent retention for very polar compounds, MS-compatible mobile phases.[1][2]Requires careful equilibration, potential for analyte insolubility in the high-organic mobile phase.[1]
Mixed-Mode (MMC) RP/Ion-Exchange (e.g., C18 with anion or cation exchange groups)Can use RP-like or HILIC-like solvents. Selectivity is tuned by pH and buffer concentration.Separates mixtures with a wide range of polarities, unique selectivity, MS-compatible.[4][5][6]Method development can be more complex due to multiple retention mechanisms.[1]
Ion-Exchange (IEC) Strong Cation Exchange (SCX)Elution is controlled by changing mobile phase pH or ionic strength (salt concentration).Highly selective for charged analytes like protonated alkaloid N-oxides.[10]Mobile phases with high salt concentrations are not MS-friendly.
Experimental Protocol: HILIC Method Development for Alkaloid N-Oxide Purification

This protocol provides a general starting point for developing a HILIC separation method.

  • Column Selection:

    • Choose a HILIC column (e.g., bare silica, amide, or diol phase). A bare silica column is a good starting point.

  • Mobile Phase Preparation:

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that is as close to the initial mobile phase composition as possible (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion. If solubility is an issue, use the minimum amount of a stronger solvent like methanol or water.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: Gradient from 95% B to 50% B

      • 10-12 min: Hold at 50% B

      • 12-13 min: Return to 95% B

      • 13-20 min: Re-equilibrate at 95% B (a long equilibration is crucial for HILIC).

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile or use a stronger aqueous component.

Visualizations

G Figure 1: General Workflow for Alkaloid N-Oxide Purification cluster_0 Method Development cluster_1 Purification cluster_2 Analysis TLC 1. TLC Analysis (Screen Solvent Systems) Select 2. Select Chromatographic Mode (RP, HILIC, MMC) TLC->Select Pack 3. Pack Column Select->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap

Figure 1: General Workflow for Alkaloid N-Oxide Purification

G Figure 2: Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed Tailing Is the peak tailing? Start->Tailing Broad Is the peak broad? Tailing->Broad No Silanol Cause: Secondary Silanol Interactions Tailing->Silanol Yes ExtraCol Cause: Extra-Column Volume Broad->ExtraCol Yes Equil Cause: Insufficient Equilibration Broad->Equil Or Sol_Tailing1 Solution: Lower Mobile Phase pH (2-3 units below pKa) Silanol->Sol_Tailing1 Sol_Tailing2 Solution: Use End-Capped Column Silanol->Sol_Tailing2 Sol_Tailing3 Solution: Increase Buffer Strength Silanol->Sol_Tailing3 Sol_Broad1 Solution: Use Shorter/Narrower Tubing ExtraCol->Sol_Broad1 Sol_Broad2 Solution: Increase Equilibration Time Equil->Sol_Broad2

References

Technical Support Center: Analysis of Toxic Pyrrolizidine Alkaloids and their N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of toxic pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs).

Frequently Asked Questions (FAQs)

1. What are pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs), and why are they a concern?

Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species as a defense mechanism against herbivores.[1][2] They can contaminate food, herbal medicines, and dietary supplements, posing a significant health risk to humans and animals.[3][4] The primary concern is their potential for liver toxicity (hepatotoxicity), while some have also been shown to be genotoxic and carcinogenic.[2][4][5][6][7] PAs exist in two forms: the tertiary free base and the corresponding N-oxides (PANOs).[2][8] While PAs are considered more toxic, PANOs can be converted back to their more toxic PA form by gut bacteria and liver enzymes upon ingestion.[9]

2. What are the current regulatory limits for PAs in various products?

Regulatory bodies, such as the European Commission, have established maximum levels for the sum of specific PAs in various foodstuffs to protect consumers.[3][10] These limits vary depending on the product and the intended consumer group (e.g., infants and young children have stricter limits).[1] For instance, Regulation (EU) 2020/2040 sets maximum levels for certain PAs in products like tea, herbal infusions, food supplements, pollen-based products, and certain herbs.[3][10][11] These regulations typically apply to the sum of 21 specific PAs and 14 other co-eluting isomers.[1][12]

3. What is the most common analytical technique for PA and PANO analysis?

The most widely used and recommended technique for the separation and identification of PAs and PANOs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[13][14][15] This method offers high sensitivity and selectivity, which is crucial for detecting the low levels of PAs often found in complex matrices and for distinguishing between numerous PA isomers.[16][17] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it is generally considered less suitable because PA N-oxides are not volatile and can degrade at high temperatures, requiring a derivatization step.[8][13]

4. What are the critical steps in sample preparation for PA and PANO analysis?

Effective sample preparation is crucial for accurate PA and PANO analysis and typically involves three main stages: extraction, clean-up, and concentration.[13]

  • Extraction: Due to their polarity, PAs and PANOs are efficiently extracted using polar solvents like methanol (B129727) or dilute aqueous acids (e.g., sulfuric acid or formic acid).[5][13][18]

  • Clean-up: Solid-Phase Extraction (SPE) is a common and effective technique for removing matrix interferences.[5][13][19] Cation-exchange SPE cartridges (e.g., MCX or PCX) are particularly useful as they can retain both PAs and PANOs.[18][19][20][21]

  • Concentration: After clean-up, the eluate is typically evaporated to dryness and reconstituted in a small volume of a suitable solvent for LC-MS/MS analysis.[5][22]

5. What are the key parameters to consider during method validation?

A comprehensive method validation for PA and PANO analysis should include the assessment of the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5][14][21]

  • Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.[5][14]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]

  • Matrix Effects: The alteration of the analyte's signal intensity due to co-eluting substances from the sample matrix.[5]

Troubleshooting Guides

Issue 1: Poor Recovery of PAs and/or PANOs

Question: I am experiencing low and inconsistent recovery of my target analytes. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery can stem from several factors throughout the analytical workflow. Here’s a systematic approach to identify and resolve the issue:

  • Inefficient Extraction:

    • Solvent Choice: Ensure you are using a sufficiently polar solvent. Methanol or aqueous solutions of dilute acids (e.g., 0.05 M sulfuric acid or 2% formic acid) are generally effective for both PAs and PANOs.[5][13][18]

    • Extraction Technique: Techniques like maceration, sonication, or pressurized liquid extraction can improve efficiency.[13] Ensure adequate extraction time and temperature.

    • Sample Homogenization: Inadequate homogenization of solid samples can lead to incomplete extraction. Ensure the sample is finely ground to increase the surface area.[13]

  • Suboptimal SPE Clean-up:

    • Cartridge Conditioning: Improper conditioning of the SPE cartridge can lead to poor retention. Follow the manufacturer's instructions carefully.

    • pH of Loading Solution: For cation-exchange SPE, the sample extract should be acidic to ensure the PAs and PANOs are protonated and can bind to the sorbent.[19]

    • Elution Solvent: The elution solvent must be strong enough to displace the analytes. For cation-exchange SPE, an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol) is often required for effective elution.[5]

    • Column Overloading: Exceeding the capacity of the SPE cartridge can result in analyte breakthrough and low recovery.[18]

  • Analyte Degradation:

    • Temperature Sensitivity: Some PAs may be sensitive to high temperatures. Avoid excessive heat during sample processing, especially during solvent evaporation.

    • pH Stability: Extreme pH conditions can potentially degrade certain PAs.

Issue 2: Significant Matrix Effects

Question: My results are being affected by significant signal suppression or enhancement. How can I mitigate matrix effects?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. Here are several strategies to address this issue:

  • Improve Sample Clean-up:

    • SPE Optimization: As mentioned above, a well-optimized SPE procedure is the first line of defense against matrix effects.[19] Experiment with different sorbent types and washing steps to remove interfering compounds.

  • Chromatographic Separation:

    • Optimize Gradient: Adjust the LC gradient to better separate the analytes from co-eluting matrix components.

    • Column Choice: Using a different column chemistry (e.g., a polar-embedded phase) may provide better separation.

  • Use of Matrix-Matched Calibration:

    • Principle: Prepare your calibration standards in a blank matrix extract that is free of the target analytes.[5] This helps to compensate for the signal suppression or enhancement caused by the matrix.

    • Finding a Blank Matrix: Obtaining a true blank matrix can be challenging. It may be necessary to use a "surrogate" matrix or an artificial matrix.[8]

  • Isotope-Labeled Internal Standards:

    • Gold Standard: The use of stable isotope-labeled internal standards is the most effective way to correct for matrix effects and variations in extraction recovery and instrument response. These standards co-elute with the target analytes and experience similar matrix effects.

Issue 3: Difficulty in Separating Isomeric PAs

Question: I am struggling to separate isomeric PAs, which is critical for accurate quantification. What can I do?

Answer:

The co-elution of isomers is a significant analytical challenge in PA analysis as they often have the same molecular weight and produce similar fragments in the mass spectrometer.[17]

  • Chromatographic Optimization:

    • Column Selection: High-resolution UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can provide better separation efficiency.[23]

    • Mobile Phase Modifiers: Experiment with different mobile phase additives and pH to improve selectivity.

    • Gradient Optimization: A shallow and slow gradient around the elution time of the isomers can improve their resolution.

  • Advanced MS Techniques:

    • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomers that are not separated chromatographically.[17]

  • Quantification as a Sum:

    • Regulatory Acceptance: In some cases, regulatory guidelines allow for the quantification of co-eluting isomers as a sum.[23] Check the relevant regulations to see if this is an acceptable approach for your application.

Quantitative Data Summary

The following tables summarize typical method validation parameters reported in the literature for the analysis of PAs and PANOs in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Different Matrices (µg/kg)

MatrixLOD RangeLOQ RangeReference
Honey0.015 - 0.300.05 - 1.00[21]
Tea0.03 - 0.750.1 - 2.5[21]
Milk0.014 - 0.6820.045 - 2.273[21]
Herbal Teas-0.1 - 8.5 (ng/g)[14]
Plant-based foods-0.6 - 1.2[23]

Table 2: Recovery Rates in Different Matrices (%)

MatrixRecovery RangeReference
Honey64.5 - 103.4[5][21]
Milk65.2 - 112.2[5][21]
Tea67.6 - 107.6[5][21]
Herbal Teas75 - 115[14]

Experimental Protocols

Detailed Methodology for PA/PANO Analysis in Herbal Tea

This protocol is a generalized procedure based on common practices reported in the literature.[5][14][22]

1. Sample Preparation and Extraction

  • Homogenize the dried herbal tea sample to a fine powder.

  • Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 0.05 M sulfuric acid or 2% formic acid in water.

  • Vortex for 1 minute and then extract for 15 minutes using a shaker or ultrasonic bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

2. Solid-Phase Extraction (SPE) Clean-up

  • Use a cation-exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the filtered supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 30-40% methanol to remove interferences.

  • Elution: Elute the PAs and PANOs with 2 x 1 mL of 5% ammoniated methanol.

  • Drying and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40-50 °C. Reconstitute the residue in 0.1 mL of 5% methanol in water.

3. LC-MS/MS Analysis

  • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, holds for a few minutes, and then returns to the initial conditions for re-equilibration.

  • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. For each analyte, at least two specific precursor-product ion transitions should be monitored for accurate identification and quantification.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Clean-up cluster_Analysis Analysis Homogenization Sample Homogenization Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation SPE_Conditioning SPE Conditioning Centrifugation->SPE_Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Drying Drying & Reconstitution SPE_Elution->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for the analysis of PAs and PANOs.

Troubleshooting_Guide Start Start: Poor Analytical Results LowRecovery Low Recovery? Start->LowRecovery MatrixEffects Matrix Effects? LowRecovery->MatrixEffects No CheckExtraction Check Extraction (Solvent, Technique) LowRecovery->CheckExtraction Yes IsomerSeparation Isomer Separation Issue? MatrixEffects->IsomerSeparation No ImproveCleanup Improve Sample Cleanup MatrixEffects->ImproveCleanup Yes OptimizeLC Optimize LC Conditions (Gradient, Column) IsomerSeparation->OptimizeLC Yes End End: Improved Results IsomerSeparation->End No CheckSPE Optimize SPE (Conditioning, Elution) CheckExtraction->CheckSPE CheckDegradation Check for Degradation (Temp, pH) CheckSPE->CheckDegradation CheckDegradation->End UseMatrixMatchedCal Use Matrix-Matched Calibration ImproveCleanup->UseMatrixMatchedCal UseInternalStd Use Isotope-Labeled Internal Standard UseMatrixMatchedCal->UseInternalStd UseInternalStd->End UseIMS Consider Ion Mobility MS OptimizeLC->UseIMS QuantifyAsSum Quantify as Sum (if permissible) UseIMS->QuantifyAsSum QuantifyAsSum->End

Caption: Troubleshooting decision tree for PA and PANO analysis.

References

Addressing the thermal instability of enamine N-oxides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the thermal instability of enamine N-oxides during their synthesis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the thermal instability of enamine N-oxides?

A1: Enamine N-oxides are inherently thermally unstable and are prone to degradation through two primary pathways, especially at mildly elevated temperatures.[1] These are the Cope elimination and the[1][2]-Meisenheimer rearrangement.[1][3] Both of these decomposition routes involve the nitrogen lone pair of the latent enamine, leading to irreversible fragmentation of the compound.[1] This instability poses a significant challenge, as the conditions required for their synthesis, such as the hydroamination of unactivated alkynes, can also promote their degradation.[1]

Q2: What are the common synthetic routes to obtain enamine N-oxides?

A2: Two main strategies have been reported for the synthesis of enamine N-oxides:

  • Retro-Cope Elimination: This method involves the reaction of N,N-dialkylhydroxylamines with activated alkynes.[3][4] While effective, the stability of the resulting enamine N-oxide can be a concern, with potential for subsequent rearrangements.[4]

  • HX Elimination from β-Substituted N-Oxides (Richmond-O'Neil procedure): This multi-step approach involves the preparation of tertiary amines with a leaving group in the β-position, followed by N-oxidation and subsequent deprotonation to form the double bond.[4][5]

Q3: How does solvent choice impact the stability of enamine N-oxides during synthesis?

A3: Solvent selection is critical for stabilizing enamine N-oxides. The use of polar protic solvents can significantly enhance product stability through hydrogen bonding with the N-oxide oxygen lone pair, which is involved in the decomposition pathways.[1] However, these solvents can also slow down the desired hydroamination reaction.[1] A successful strategy involves using a low polarity solvent mixed with a small amount of a strong hydrogen-bond-donating additive, such as 2,2,2-trifluoroethanol (B45653) (TFE).[2] This balances reaction rate and product stability.[2]

Q4: Can the structure of the reactants influence the stability of the final enamine N-oxide product?

A4: Yes, the structure of the reactants plays a crucial role. For instance, using α-branched N,N-dialkylhydroxylamines in reactions with internal alkynes like cyclooctynes can lead to rapid Cope elimination and product decomposition.[1] This is due to A(1,2)-like strain in the resulting enamine N-oxide.[1] This issue can be avoided by using alkyl groups on the hydroxylamine (B1172632) that lack β-hydrogens, such as benzyl (B1604629) or methyl groups.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of enamine N-oxide, with complex mixture of byproducts. Reaction temperature is too high, leading to thermal decomposition (Cope elimination or[1][2]-Meisenheimer rearrangement).[1][2]Conduct a temperature screen to find the optimal balance between reaction rate and product stability. A narrow window of ±10 °C can significantly impact yield.[2]
Product degradation observed in low polarity aprotic solvents (e.g., CHCl₃, CH₂Cl₂). Low polarity aprotic solvents can accelerate hydroamination but offer poor stabilization for the enamine N-oxide product.[2]Employ a mixed solvent system. A combination of a low polarity solvent with a minimal amount of a strong hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) can enhance stability without significantly hindering the reaction rate.[2] A 20% TFE/CHCl₃ (v/v) mixture has been shown to be effective.[2]
Rapid decomposition when using α-branched N,N-dialkylhydroxylamines. Steric hindrance (A(1,2)-like strain) in the enamine N-oxide product promotes rapid Cope elimination.[1]Avoid using α-branched N,N-dialkylhydroxylamines. Alternatively, use hydroxylamines with alkyl groups that lack β-hydrogens, such as piperazinyl, benzyl, or methyl-substituted hydroxylamines.[1]
Slow reaction rate in polar protic solvents. Polar protic solvents, while stabilizing the product, can inhibit the hydroxylamine reagent through protonation, thus slowing down the hydroamination reaction.[1][2]Use a minimal amount of the polar protic solvent as an additive in a low polarity solvent to strike a balance between stability and reaction rate.[2]
Rearrangement of β-chloroamine N-oxides during isolation in the Richmond-O'Neil procedure. Isolated β-chloroamine N-oxides are prone to rearrangement side reactions.[4][5]The presence of stabilizing organic acids can slow down these rearrangement reactions.[4][5]

Experimental Protocols

Optimized Retro-Cope Elimination for Enamine N-Oxide Synthesis

This protocol is based on the hydroamination of an alkyne with N,N-diethylhydroxylamine, optimized for product stability.

Materials:

  • Alkyne (e.g., p-fluorophenyl propargyl ether)

  • N,N-diethylhydroxylamine

  • 2,2,2-trifluoroethanol (TFE)

  • Chloroform (CHCl₃)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the alkyne (0.2 mmol, 1 equivalent).

  • Add a solution of N,N-diethylhydroxylamine (1 mmol, 5.0 equivalents) in a solvent mixture of 20% TFE/CHCl₃ (v/v) to achieve a final alkyne concentration of 0.2 M.

  • Seal the vessel and heat the reaction mixture at 60 °C for 18 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can then be purified using standard techniques such as column chromatography.

This protocol is adapted from a published procedure which reported a 96% yield under these conditions.[2]

Visualizing Reaction and Decomposition Pathways

Below are diagrams illustrating the key chemical transformations discussed.

Decomposition_Pathways cluster_synthesis Synthesis cluster_decomposition Decomposition Pathways Alkyne Alkyne Enamine_N_Oxide Enamine N-Oxide Alkyne->Enamine_N_Oxide Retro-Cope Elimination Hydroxylamine N,N-Dialkyl- hydroxylamine Hydroxylamine->Enamine_N_Oxide Cope_Elimination Cope Elimination Products Enamine_N_Oxide->Cope_Elimination Heat Meisenheimer_Rearrangement [1,2]-Meisenheimer Rearrangement Products Enamine_N_Oxide->Meisenheimer_Rearrangement Heat

Caption: Synthesis and major thermal decomposition pathways of enamine N-oxides.

Experimental_Workflow start Start: Combine Reactants reaction Heat at 60 °C for 18 hours in 20% TFE/CHCl₃ start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Cool to Room Temp & Purify monitoring->workup product Isolated Enamine N-Oxide workup->product

Caption: Optimized workflow for the synthesis of enamine N-oxides.

Troubleshooting_Logic start Low Yield? check_temp Is Temperature > 60-70 °C? start->check_temp Yes lower_temp Optimize Temperature (Screen 50-70 °C) check_temp->lower_temp Yes check_solvent Using Low Polarity Aprotic Solvent Only? check_temp->check_solvent No end Improved Yield lower_temp->end add_stabilizer Add 20% TFE to Solvent System check_solvent->add_stabilizer Yes check_hydroxylamine Using α-Branched Hydroxylamine? check_solvent->check_hydroxylamine No add_stabilizer->end change_hydroxylamine Use Unbranched or β-H Lacking Hydroxylamine check_hydroxylamine->change_hydroxylamine Yes change_hydroxylamine->end

Caption: Troubleshooting logic for low yield in enamine N-oxide synthesis.

References

Technical Support Center: Minimizing N-Oxide Rearrangement Reactions at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize common rearrangement reactions of N-oxides, particularly at elevated temperatures. Understanding and controlling these reactions—Cope elimination, Polonovski rearrangement, and Meisenheimer rearrangement—is crucial for improving reaction yields and ensuring the synthesis of the desired products.

Frequently Asked Questions (FAQs)

Cope Elimination

Q1: My desired N-oxide is undergoing Cope elimination upon heating. How can I prevent this?

A1: Cope elimination is a thermal, syn-periplanar elimination reaction. To minimize it, you can:

  • Modify Reaction Temperature: If possible, lower the reaction temperature. The Cope elimination is thermally induced, and reducing heat can significantly slow down this undesired pathway.[1]

  • Solvent Selection: The rate of Cope elimination is highly sensitive to the solvent.[2][3] Aprotic solvents can accelerate the reaction by millions of times compared to protic solvents.[2][4][5][6] Using polar protic solvents such as water or alcohols can help to suppress the elimination by hydrogen bonding with the N-oxide.[7][8]

  • Substrate Modification: If synthetically feasible, modify the substrate to remove β-hydrogens that are in a syn-periplanar orientation to the N-oxide group, as this conformation is required for the reaction to occur.[9][10]

Q2: At what temperature does Cope elimination typically become a significant side reaction?

A2: While the exact temperature depends on the substrate and solvent, Cope elimination often becomes significant at temperatures ranging from 120–150 °C in common high-boiling aprotic solvents like DMF and DMSO.[1] However, in some cases, it can even occur at room temperature in polar aprotic solvents.[6]

Polonovski Reaction

Q3: I am observing N-dealkylation and amide formation, characteristic of the Polonovski reaction, when I don't intend for it to happen. How can I avoid this?

A3: The Polonovski reaction is triggered by the activation of the N-oxide with an acylating agent. To avoid this rearrangement:

  • Choice of Activating Agent: The choice of activating agent is critical. Acetic anhydride (B1165640) is a classic reagent that often leads to the full rearrangement to an N-acetylated secondary amine and an aldehyde.[11][12] Using trifluoroacetic anhydride (TFAA) under controlled conditions can often halt the reaction at the iminium ion stage, preventing the subsequent rearrangement steps.[2][4]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. The subsequent rearrangement steps of the Polonovski reaction are often promoted by heat.

  • Reaction Conditions: The reaction outcome is highly dependent on the specific substrate and reaction conditions.[11] Careful optimization of stoichiometry and reaction time is crucial.

Q4: Can I use the Polonovski reaction to my advantage to form iminium ions without the rearrangement side products?

A4: Yes, the modified Polonovski-Potier reaction, which utilizes trifluoroacetic anhydride (TFAA) instead of acetic anhydride, is specifically designed to generate and trap the intermediate iminium ion.[2][13] This allows for further functionalization without the typical rearrangement products.

Meisenheimer Rearrangement

Q5: My tertiary amine N-oxide is rearranging to an N-alkoxyamine upon heating. How can I minimize this Meisenheimer rearrangement?

A5: The Meisenheimer rearrangement is a thermal rearrangement, particularly facile for allylic and benzylic N-oxides.[14] To minimize this:

  • Temperature Control: As with other thermal rearrangements, lowering the reaction temperature is the most direct way to reduce the rate of the Meisenheimer rearrangement.

  • Substrate Structure: The propensity for this rearrangement is highly dependent on the structure of the alkyl groups on the nitrogen. If possible, avoid using substrates with allylic or benzylic groups on the nitrogen if this rearrangement is a concern.

  • Protecting Groups: If the tertiary amine is not the desired final product, consider using a protecting group on a secondary amine that can be removed after the high-temperature step.

Q6: Are there catalytic methods to control the Meisenheimer rearrangement?

A6: Research has shown that the Meisenheimer rearrangement can be influenced by catalysts. For instance, it has been demonstrated that the presence of a high-energy lone pair on a neighboring nitrogen atom is required for the rearrangement to occur.[12] Modifying the electronic environment of the N-oxide through strategic use of protecting groups or additives could potentially influence the reaction pathway.

Data Presentation

Table 1: Influence of Solvent on the Rate of Cope Elimination
SolventRelative Rate ConstantSolvent TypeReference
Water1Polar Protic[2]
Methanol~10Polar Protic[7]
Tetrahydrofuran (THF)~10^5Aprotic[2]
Dimethyl Sulfoxide (DMSO)~10^6Aprotic[2]

Note: Relative rates are approximate and can vary based on the specific substrate.

Table 2: Product Distribution in the Polonovski Reaction with Different Activating Agents
N-Oxide SubstrateActivating AgentMajor ProductMinor Product(s)Reference
Tropane N-oxideAcetic AnhydrideN-acetyl-nortropane and Formaldehyde-[11]
Tertiary Amine N-OxideTrifluoroacetic Anhydride (TFAA)Iminium IonEnamines, Amides[2][4]
Table 3: Qualitative Effect of Substituents on Meisenheimer Rearrangement Rate
Substituent on Aryl GroupEffect on Reaction RateRationaleReference
Electron-withdrawing group (e.g., -NO₂)AcceleratesStabilizes the anionic Meisenheimer intermediate.[15]
Electron-donating group (e.g., -OCH₃)DeceleratesDestabilizes the anionic Meisenheimer intermediate.[16]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Cope Elimination via Solvent Choice
  • Solvent Selection: Choose a polar protic solvent (e.g., ethanol, isopropanol, water) in which your starting material is soluble.

  • Reaction Setup: Dissolve the tertiary amine in the chosen protic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: Add the oxidizing agent (e.g., m-CPBA or H₂O₂) portion-wise at a low temperature (e.g., 0 °C) to form the N-oxide in situ.

  • Heating: Slowly heat the reaction mixture to the desired temperature for the primary reaction. The protic solvent will help to solvate the N-oxide and disfavor the cyclic transition state of the Cope elimination.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, while also checking for the formation of the alkene byproduct from Cope elimination.

  • Work-up: Once the primary reaction is complete, proceed with the appropriate aqueous work-up and purification.

Protocol 2: Controlled Polonovski Reaction to Favor Iminium Ion Formation
  • Reagent and Solvent Selection: Use trifluoroacetic anhydride (TFAA) as the activating agent. Dichloromethane (B109758) (CH₂) is a common solvent for this reaction.

  • Reaction Setup: Dissolve the tertiary N-oxide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.

  • Slow Addition: Add TFAA dropwise to the cooled solution while stirring vigorously. The slow addition and low temperature help to control the exothermic reaction and favor the formation of the initial adduct over immediate rearrangement.

  • Reaction Time and Temperature: Allow the reaction to proceed at the low temperature for a specific period (e.g., 30 minutes to a few hours), monitoring by a suitable analytical method (e.g., NMR, IR) for the formation of the iminium ion.

  • Quenching/Trapping: Once the iminium ion is formed, it can be quenched with a nucleophile or used in a subsequent reaction step.

Visualizations

Cope_Elimination_Mechanism cluster_substrate N-Oxide cluster_transition_state Five-membered Cyclic Transition State cluster_products Products N_Oxide R₃N⁺-O⁻ TS [Transition State] N_Oxide->TS Heat (syn-periplanar β-H) Alkene Alkene TS->Alkene Hydroxylamine Hydroxylamine TS->Hydroxylamine

Caption: Cope Elimination Mechanism.

Polonovski_Reaction_Pathway N_Oxide Tertiary N-Oxide Activated_Complex Activated Complex N_Oxide->Activated_Complex Acylating Agent (e.g., Ac₂O, TFAA) Iminium_Ion Iminium Ion Activated_Complex->Iminium_Ion Rearranged_Products Rearranged Products (Amide + Aldehyde) Iminium_Ion->Rearranged_Products Hydrolysis/ Rearrangement (favored with Ac₂O)

Caption: Polonovski Reaction Pathway.

Meisenheimer_Rearrangement cluster_start Starting Material cluster_product Product start Tertiary Amine N-Oxide (with Allyl or Benzyl group) product N-Alkoxyamine start->product Heat [1,2] or [2,3]-Sigmatropic Rearrangement

Caption: Meisenheimer Rearrangement.

Troubleshooting_Workflow Start High-Temperature Reaction of N-Oxide Check_Rearrangement Rearrangement Observed? Start->Check_Rearrangement Cope Cope Elimination? Check_Rearrangement->Cope Yes End Desired Product Check_Rearrangement->End No Polonovski Polonovski-type? Cope->Polonovski No Solution_Cope Use Protic Solvent Lower Temperature Cope->Solution_Cope Yes Meisenheimer Meisenheimer? Polonovski->Meisenheimer No Solution_Polonovski Change Activating Agent (e.g., to TFAA) Lower Temperature Polonovski->Solution_Polonovski Yes Solution_Meisenheimer Lower Temperature Modify Substrate Meisenheimer->Solution_Meisenheimer Yes Meisenheimer->End No Solution_Cope->End Solution_Polonovski->End Solution_Meisenheimer->End

Caption: Troubleshooting Workflow for N-Oxide Rearrangements.

References

Selective reduction of N-oxides in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the selective reduction of N-oxides in the presence of other functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the common reagents for the selective reduction of N-oxides, and what are their general applications?

A1: The choice of reagent is critical and depends on the substrate's functional group tolerance. Common reagents include:

  • Titanium Trichloride (TiCl₃): A facile and widely used reagent, especially in drug metabolism studies, known for its high selectivity in reducing N-oxides in the presence of sulfoxides and other labile groups.[1][2]

  • Diboron (B99234) Reagents (e.g., bis(pinacolato)diboron (B136004), (pinB)₂): These offer exceptionally mild and selective reduction conditions. They are tolerant of a wide range of functionalities, including hydroxyls, thiols, cyano groups, and halogens.[3][4]

  • Zinc Dust with Ammonium (B1175870) Formate (B1220265) (Zn/HCOONH₄): This is a cost-effective, rapid, and simple system for the deoxygenation of heteroaromatic N-oxides.[5][6][7] It shows good tolerance for halogens, esters, and acetyl groups, but will also reduce nitro groups.[6]

  • Sodium Dithionite (B78146) (Na₂S₂O₄): An inexpensive and powerful reducing agent that offers a metal-free alternative and is valued for its high chemoselectivity in the presence of groups like aldehydes, ketones, and esters.[8][9][10]

  • Phosphines (e.g., PPh₃, PCl₃): Classical reagents for N-oxide reduction, though they may require higher temperatures which can be a limitation for sensitive substrates.[3]

  • Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni): A powerful reduction method, but selectivity can be a challenge, as it can also reduce nitro groups, alkenes, and other functional groups. Careful selection of catalyst and conditions is crucial.

Q2: How do I choose the most suitable reducing agent for my molecule?

A2: The selection process involves evaluating the functional groups present in your starting material. The following decision-making workflow can guide your choice.

G cluster_legend Legend Legend_Start Start/End Legend_Decision Decision Point Legend_Process Recommended Reagent Start Start: Identify Functional Groups on Substrate Nitro Nitro Group Present? Start->Nitro EsterAmide Ester, Amide, Nitrile, or Halogen Present? Nitro->EsterAmide No UseZnNH4 Use Zn/NH₄HCO₂ (Note: Nitro will also reduce) Nitro->UseZnNH4 Yes Sulfoxide Sulfoxide Present? EsterAmide->Sulfoxide Yes MetalSensitive Molecule Sensitive to Metal Contamination? EsterAmide->MetalSensitive No Sulfoxide->MetalSensitive No UseTiCl3 Use TiCl₃ Sulfoxide->UseTiCl3 Yes UseDiboron Use Diboron Reagent ((pinB)₂) or Phenylboronic Acid MetalSensitive->UseDiboron Yes UseDithionite Use Sodium Dithionite (Na₂S₂O₄) MetalSensitive->UseDithionite Yes ConsiderAll Consider TiCl₃, Diboron, or Zn/NH₄HCO₂ based on cost and other groups MetalSensitive->ConsiderAll No End End UseDiboron->End UseTiCl3->End UseZnNH4->End UseDithionite->End ConsiderAll->End

Caption: Decision tree for selecting a selective N-oxide reducing agent.

Q3: What is the difference in reactivity between aliphatic and aromatic N-oxides?

A3: Generally, aliphatic (alkylamino) N-oxides are reduced more readily and at a faster rate than aromatic (e.g., pyridyl) N-oxides.[3] This difference in reactivity can sometimes be exploited for selective reduction. For example, using one equivalent of a diboron reagent on a molecule with both an aliphatic and a pyridyl N-oxide can selectively reduce the aliphatic N-oxide.[3]

Troubleshooting Guide

Problem 1: The N-oxide reduction is slow or incomplete.

Possible Cause Troubleshooting Step Explanation
Insufficient Reagent Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq.).Some reagents may be consumed by trace water or other side reactions. An excess ensures the N-oxide is fully addressed. For TiCl₃, 2 moles are required per mole of N-oxide.[11]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring by TLC/LC-MS.Many reductions, especially with pyridyl N-oxides, are slow at room temperature and require heating to proceed at a reasonable rate.[3] For example, some diboron reductions may require heating to 70-120°C.[3]
Poor Reagent Quality Use a fresh bottle of the reagent or titrate to determine its activity.Reducing agents like TiCl₃ and sodium dithionite can degrade upon exposure to air and moisture.
Inappropriate Solvent Ensure the starting material is fully dissolved. If solubility is an issue, consider a different solvent or solvent mixture (e.g., THF, CH₃CN, water).The primary consideration for solvent selection is often the solubility of the reactants.[3]
Reagent Incompatibility For diboron reagents, if purification is difficult due to pinacol (B44631) byproducts, switch from bis(pinacolato)diboron to bis(catecholato)diboron (B79384).Although sometimes slower, bis(catecholato)diboron can simplify the workup and purification process.[3]

Problem 2: I am observing the reduction of other functional groups.

Sensitive Group Problematic Reagent Suggested Solution & Rationale
Nitro Group Catalytic Hydrogenation, Zn/NH₄HCO₂Use a milder, more chemoselective reagent like phenylboronic acid, which has been shown to tolerate nitro groups well, even at high temperatures.[12] Sodium dithionite can also be selective, but conditions must be carefully controlled.
Sulfoxide Many general reducing agents.Use Titanium Trichloride (TiCl₃) . It is well-documented for its excellent selectivity in reducing N-oxides in the presence of sulfoxides.[1][2]
Ester, Amide, Carboxylic Acid Strong hydride reagents (e.g., LiAlH₄).Use Diboron reagents or Zn/NH₄HCO₂ . These systems are known to be compatible with a wide range of carbonyl functionalities.[3][6]
Halogens (Aryl) Catalytic Hydrogenation (can cause dehalogenation).Use Diboron reagents , TiCl₃ , or Zn/NH₄HCO₂ . These reagents are generally tolerant of aryl halides.[3][6]
Aldehydes, Ketones Sodium Borohydride (NaBH₄), Catalytic Hydrogenation.Use Sodium Dithionite (Na₂S₂O₄) . It is known to selectively reduce nitro groups (and by extension, N-oxides) in the presence of aldehydes and ketones.[9]

Problem 3: The reaction is messy, and I'm getting unexpected side products.

Observation Possible Cause Troubleshooting Step
Polymeric material or charring Reaction temperature is too high.Run the reaction at a lower temperature, even if it requires a longer reaction time. Some N-oxides can undergo decomposition at elevated temperatures.
Product lost during workup The resulting amine is water-soluble.Check the aqueous layer by TLC or LC-MS. If the product is in the aqueous phase, perform a back-extraction with a different organic solvent or use continuous liquid-liquid extraction.
Product degradation The final amine product is sensitive to the acidic or basic conditions of the workup.Before full-scale workup, test the stability of a small aliquot of the reaction mixture under the planned acidic/basic conditions.[13] If instability is observed, modify the workup to use neutral washes.
Incomplete reduction With catalytic hydrogenation, the catalyst may be poisoned or deactivated.Filter the reaction mixture through celite and add fresh catalyst. Ensure the system is free of catalyst poisons like sulfur compounds.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various selective N-oxide reduction methods. Note that optimal conditions are substrate-dependent.

Reagent SystemSubstrate TypeSolventTemp. (°C)TimeTypical YieldTolerated Functional GroupsRef.
TiCl₃ Various N-OxidesAqueous/OrganicRT< 1 hrHighSulfoxides, other labile groups[1][2]
(pinB)₂ Aliphatic N-OxideCH₃CNRT< 15 min>95%-OH, -SH, -CN, Halogens, Esters[3]
(pinB)₂ Pyridyl N-OxideCH₃CN7010 hrHigh-OH, -SH, -CN, Halogens, Esters[3]
Zn/NH₄HCO₂ Heteroaromatic N-OxidesMethanolReflux2 - 7 hr85-95%Halogens, -OCH₃, -CN, Acetyl, Esters[6]
Na₂S₂O₄ Aromatic N-OxidesDMF/H₂O4524 hr~76%Ketones, Aldehydes, Esters[9][14]
Phenylboronic Acid Aromatic N-OxidesDichloromethaneRT< 15 min>90%Ketone, Amide, Ester, Nitro[12]

Key Experimental Protocols

Protocol 1: General Procedure for Reduction with Diboron Reagents

This protocol is adapted from the work of Lakshman et al. and is suitable for a variety of N-oxides.[3]

G cluster_workflow Experimental Workflow: Diboron Reduction start Start dissolve Dissolve N-Oxide (1.0 mmol) in suitable solvent (e.g., CH₃CN) start->dissolve add_reagent Add bis(pinacolato)diboron ((pinB)₂) (1.0 - 1.2 eq.) dissolve->add_reagent stir Stir at appropriate temperature (RT for aliphatic, 70-120°C for aromatic) add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Workup: 1. Cool to RT 2. Add ethylenediamine (B42938) (optional) 3. Dilute with H₂O, extract with Et₂O monitor->workup Complete purify Dry organic layer (Na₂SO₄), concentrate, and purify (e.g., chromatography) workup->purify end End: Isolated Amine purify->end

Caption: Workflow for a typical N-oxide reduction using a diboron reagent.
  • Preparation : In a round-bottom flask, dissolve the amine N-oxide (1.0 mmol) in a suitable solvent (e.g., acetonitrile, THF, or water, ~1.0 M concentration).

  • Reagent Addition : Add bis(pinacolato)diboron ((pinB)₂) (1.0 to 1.2 equivalents) to the solution with stirring. Caution : The reduction of aliphatic N-oxides can be vigorous and exothermic.[3]

  • Reaction : Stir the mixture at the appropriate temperature. Aliphatic and anilino N-oxides often react rapidly at room temperature (within 15 minutes), while pyridyl N-oxides may require heating (e.g., 70°C) for several hours.[3]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Once complete, cool the reaction to room temperature. For simple amines where boron byproducts are difficult to remove, add ethylenediamine (~20 mol equiv) and stir for 1 hour.[3] Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation : Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Reduction with Zinc/Ammonium Formate

This protocol is based on a method for deoxygenating heteroaromatic N-oxides.[6]

  • Preparation : To a suspension of the heteroaromatic N-oxide (1.0 mmol) and activated zinc dust (2.0 mmol) in methanol, add anhydrous ammonium formate (3.0 mmol).

  • Reaction : Heat the mixture to reflux.

  • Monitoring : Monitor the reaction by TLC. The reaction is typically complete within 2-7 hours.

  • Workup : After completion, cool the reaction mixture and filter it through a pad of celite to remove the zinc salts.

  • Isolation : Wash the celite pad with methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

References

Column chromatography purification of N-oxides using HILIC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of N-oxides using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HILIC purification of N-oxides, presented in a question-and-answer format.

Issue 1: Poor or No Analyte Retention

Question: My N-oxide compound is eluting in the void volume or showing very little retention on the HILIC column. What are the possible causes and solutions?

Answer: Lack of retention in HILIC is a common problem that can often be resolved by systematically checking your method parameters. The primary causes include an incorrect mobile phase composition, improper column equilibration, or a mismatch between the sample solvent and the mobile phase.[1][2]

  • Mobile Phase Composition: In HILIC, the weak solvent is highly organic (typically acetonitrile), and the strong solvent is aqueous.[1] To increase retention, you need to increase the proportion of the organic solvent in your mobile phase.[3][4] Ensure your mobile phase contains at least 3% water or aqueous buffer to form the necessary water layer on the stationary phase for partitioning to occur.[3][5]

  • Column Equilibration: HILIC columns require extensive equilibration to form a stable water layer on the stationary phase, which is crucial for reproducible retention.[6][7] Insufficient equilibration will lead to retention time drift and poor reproducibility.[4][8] It is recommended to equilibrate a new HILIC column with 60-80 column volumes of the initial mobile phase.[7] For subsequent injections in a gradient method, a re-equilibration of at least 10-20 column volumes is typically needed.[4][7]

  • Sample Solvent: The solvent used to dissolve your sample should be as close as possible to the initial mobile phase composition.[9][10] Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher aqueous content) than the mobile phase will lead to poor peak shape and reduced retention.[2][9] If your N-oxide is not soluble in the initial mobile phase, use the weakest (most organic) solvent in which it is soluble.[11]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Question: I am observing significant peak tailing/fronting/broadening for my N-oxide peak. What can I do to improve the peak shape?

Answer: Poor peak shape in HILIC can be caused by a number of factors, including secondary interactions with the stationary phase, sample overload, or issues with the injection solvent.[10][11]

  • Peak Tailing: Tailing is often caused by secondary interactions between basic N-oxides and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[11][12]

    • Mobile Phase pH: Adjusting the mobile phase pH can help to minimize these interactions. For basic N-oxides, using a mobile phase with a low pH (e.g., pH 2-3) will ensure the analyte is fully protonated, which can reduce silanol interactions.[11]

    • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask residual silanol groups and improve peak shape.[2] Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used, typically in the 10-20 mM range.[3][9]

    • Stationary Phase: Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group or a zwitterionic phase, which may offer different selectivity and reduced silanol interactions.[11][13]

  • Peak Fronting: This is often a sign of column overload.[11] Try reducing the injection volume or the concentration of your sample.[11]

  • Broad Peaks: Broad peaks can be a result of several issues, including a mismatch between the injection solvent and the mobile phase, or slow kinetics of the N-oxide interacting with the stationary phase.[10] As mentioned previously, ensure your sample solvent is compatible with the initial mobile phase.[9][10]

Logical Relationship Diagram for Troubleshooting Peak Shape Issues

G Troubleshooting Poor Peak Shape in HILIC start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No secondary_interactions Secondary Silanol Interactions tailing->secondary_interactions Yes broad Broad Peaks? fronting->broad No overload Reduce Sample Concentration/ Injection Volume fronting->overload Yes solvent_mismatch Injection Solvent Mismatch broad->solvent_mismatch Yes degradation Column Degradation? broad->degradation No adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph increase_buffer Increase Buffer Concentration secondary_interactions->increase_buffer change_column Try Different Stationary Phase secondary_interactions->change_column match_solvent Match Sample Solvent to Initial Mobile Phase solvent_mismatch->match_solvent replace_column Replace Column degradation->replace_column Yes equilibration Insufficient Equilibration? degradation->equilibration No increase_equilibration Increase Equilibration Time equilibration->increase_equilibration Yes G General HILIC Purification Workflow for N-Oxides start Start sample_prep Sample Preparation (Dissolve in Initial Mobile Phase & Filter) start->sample_prep column_equilibration Column Equilibration (with Initial Mobile Phase) sample_prep->column_equilibration injection Inject Sample column_equilibration->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection gradient_elution->detection fraction_collection Fraction Collection detection->fraction_collection analysis Analyze Fractions (e.g., by LC-MS or TLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure N-Oxide evaporation->end

References

Validation & Comparative

Vallesamine vs. Vallesamine N-oxide: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of the indole (B1671886) alkaloid vallesamine and its derivative, vallesamine N-oxide. While direct comparative experimental data is limited in publicly available literature, this document outlines a hypothetical study to illustrate the methodologies and potential outcomes of such a comparison, providing a framework for future research in this area.

Introduction

Vallesamine is a naturally occurring monoterpenoid indole alkaloid found in plants of the Alstonia genus.[1][2] Alkaloids of this class have garnered interest for their diverse biological activities, including potential cytotoxic effects against various cancer cell lines.[2][3] this compound is a derivative of vallesamine where the nitrogen atom in the tertiary amine is oxidized. The addition of the N-oxide functional group can alter the physicochemical properties of a molecule, such as its polarity and ability to act as a hydrogen bond donor, which in turn may influence its biological activity, including cytotoxicity.[4] This guide explores the hypothetical comparative cytotoxicity of these two compounds.

Hypothetical Cytotoxicity Data

Due to the absence of direct comparative studies in the available literature, the following table presents a hypothetical dataset to illustrate how the cytotoxic activities of vallesamine and this compound might be compared. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented for three common cancer cell lines.

Table 1: Hypothetical IC50 Values for Vallesamine and this compound

CompoundCell LineIC50 (µM)
VallesamineMCF-7 (Breast Cancer)15.8
A549 (Lung Cancer)22.4
HeLa (Cervical Cancer)18.2
This compoundMCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)19.1
HeLa (Cervical Cancer)14.7

Note: The data presented in this table is purely illustrative and intended to provide a framework for comparison.

Experimental Protocols

A standard method for determining the cytotoxicity of compounds like vallesamine and this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Vallesamine and this compound are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative cytotoxicity study.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Prepare serial dilutions of Vallesamine & this compound B->C D Treat cells with compounds C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K L Compare Cytotoxicity K->L G cluster_0 Drug Interaction cluster_1 Mitochondrial Pathway of Apoptosis Vallesamine Vallesamine / this compound Bcl2 Bcl-2 (anti-apoptotic) Vallesamine->Bcl2 inhibits Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrial Membrane Potential (ΔΨm) disruption Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of the Bioactivity of Indole Alkaloids: Vallesamine N-oxide in Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant data gap concerning the specific bioactivity of Vallesamine N-oxide, hindering a direct quantitative comparison with well-characterized indole (B1671886) alkaloids. While this compound is commercially available for research purposes, published studies detailing its cytotoxic, antimicrobial, or neuroprotective effects with corresponding experimental data (e.g., IC50, MIC, EC50 values) are not readily accessible. This guide, therefore, provides a comparative overview of three prominent indole alkaloids—Strychnine, Reserpine, and Vinblastine—to offer a framework for understanding the diverse bioactivities within this class of compounds. The future inclusion of data for this compound is pending the publication of relevant research.

Introduction to Indole Alkaloids

Indole alkaloids are a large and structurally diverse family of natural products characterized by the presence of an indole nucleus. They are found in a wide variety of organisms, including plants, fungi, and marine invertebrates. For centuries, plants containing indole alkaloids have been used in traditional medicine, and modern science has validated the potent pharmacological activities of many of these compounds, leading to their development as therapeutic agents. Their bioactivities are vast, encompassing anticancer, antihypertensive, antimicrobial, and neurotropic effects. The addition of functional groups, such as an N-oxide, can significantly modulate the parent molecule's biological properties.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of Strychnine, Reserpine, and Vinblastine. This data provides a benchmark for the potential therapeutic or toxicological profile of other indole alkaloids like this compound.

Cytotoxicity Data
AlkaloidCell LineAssayIC50Citation
Reserpine Non-Small Cell Lung Cancer (NSCLC)MTT Assay15, 25, 35 µM[1]
Drug-Resistant Cancer (KB-ChR-8-5)MTT Assay80 µM[2]
Vinblastine LNCaP (Prostate Cancer)SRB Assay29.3 µM[3]
Various Cancer Cell LinesVariesSee Source[4]
Strychnine Data Not Available---
Antimicrobial Activity
AlkaloidMicroorganismAssayMICCitation
Reserpine Staphylococcus aureusAgar Well Diffusion625 µg
Escherichia coliAgar Well Diffusion10 mg[5]
Efflux Pump Inhibition (S. pneumoniae)Microdilution20 µg/ml (potentiates ciprofloxacin)
Vinblastine Data Not Available---
Strychnine Data Not Available---
Neuroactivity
AlkaloidActivityModelEffective Concentration/DoseCitation
Strychnine Neurotoxicity (Glycine Receptor Antagonist)Animal studiesLD50 (oral, rat): 16 mg/kg[6]
Reserpine Neuroprotective (Antioxidant, Anti-inflammatory)Animal model of reserpine-induced neurotoxicity-[7]
Vinblastine NeurotoxicityClinical studies and cultured rat midbrain cellsVincristine > Vindesine (B1683056) > Vinblastine[8][9]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of these indole alkaloids stem from their distinct interactions with cellular targets and signaling pathways.

Strychnine: Glycine (B1666218) Receptor Antagonism

Strychnine's primary mechanism of action is the competitive antagonism of the glycine receptor (GlyR), an inhibitory neurotransmitter receptor in the spinal cord and brainstem.[10] This blockade of inhibitory neurotransmission leads to excessive neuronal excitation, resulting in convulsions and muscular spasms.

Strychnine_Pathway Strychnine Strychnine GlyR Glycine Receptor (GlyR) in Postsynaptic Membrane Strychnine->GlyR Blocks Excitation Uncontrolled Neuronal Excitation & Convulsions Strychnine->Excitation Leads to Neuron Postsynaptic Neuron GlyR->Neuron Hyperpolarizes (Inhibits) Inhibition Inhibition of Neurotransmission Glycine Glycine (Inhibitory Neurotransmitter) Glycine->GlyR Binds to Neuron->Inhibition

Caption: Mechanism of Strychnine-induced neurotoxicity.

Reserpine: VMAT2 Inhibition and Modulation of Signaling Pathways

Reserpine exerts its antihypertensive and antipsychotic effects by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2).[11] This leads to the depletion of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) from nerve terminals. Recent studies also indicate its potential as an anticancer agent through the modulation of STAT3 and NF-κB signaling pathways, leading to apoptosis.[2]

Reserpine_Pathway cluster_neuro Neurotransmission cluster_cancer Cancer Cell Apoptosis Reserpine_neuro Reserpine VMAT2 VMAT2 Reserpine_neuro->VMAT2 Inhibits Vesicles Synaptic Vesicles VMAT2->Vesicles Transports into Depletion Neurotransmitter Depletion Neurotransmitters Norepinephrine, Dopamine Neurotransmitters->VMAT2 Reserpine_cancer Reserpine STAT3_NFkB STAT3 / NF-κB Signaling Reserpine_cancer->STAT3_NFkB Modulates Apoptosis Apoptosis STAT3_NFkB->Apoptosis Induces

Caption: Dual mechanisms of action of Reserpine.

Vinblastine: Microtubule Disruption

Vinblastine is a potent anticancer agent that functions by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This interference with microtubule formation arrests cells in the M phase of the cell cycle, leading to apoptosis.

Vinblastine_Pathway Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts M_phase M-Phase Arrest Spindle->M_phase Leads to Apoptosis Apoptosis M_phase->Apoptosis

Caption: Anticancer mechanism of Vinblastine.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with indole alkaloids incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the indole alkaloid in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotection Assay (SH-SY5Y Cell Model)

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the indole alkaloid for a specific duration (e.g., 2 hours).

  • Induce Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

  • Assess Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the indole alkaloid and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

While the bioactivity of this compound remains to be elucidated, the comparative analysis of Strychnine, Reserpine, and Vinblastine underscores the remarkable chemical and functional diversity of indole alkaloids. These compounds interact with a wide array of cellular targets, leading to potent and specific biological effects. The neurotoxic, neuromodulatory, and anticancer activities of these well-studied alkaloids provide a valuable context for future investigations into the pharmacological potential of this compound and other novel indole alkaloids. The generation of robust experimental data for these less-characterized compounds is essential for advancing our understanding of this important class of natural products and for the development of new therapeutic agents.

References

A Comparative Guide to the Validation of an HPLC Method for Vallesamine N-oxide Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Vallesamine N-oxide, an indole (B1671886) alkaloid of pharmaceutical interest. The methodologies and data presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3] We offer an objective comparison with alternative analytical technologies and provide detailed experimental protocols and representative data to guide researchers in establishing a robust and reliable purity assay.

Comparison of Analytical Technologies

The determination of purity for a specific compound like this compound can be approached using several analytical techniques. While HPLC with UV detection is a widely adopted method for its robustness and cost-effectiveness, other technologies offer distinct advantages.[4] A comparison of the most relevant methods is summarized below.

FeatureHPLC-UVUPLC-MSCapillary Electrophoresis (CE)
Primary Use Quantitative purity and impurity analysis.High-sensitivity quantification, impurity profiling, and structural identification.High-efficiency separation of charged and polar compounds.[4][5][6][7]
Selectivity Good; optimized through column and mobile phase selection.Excellent; combines chromatographic separation with mass-to-charge ratio detection.[8][9]Excellent for charged analytes; tunable with buffer pH and additives.
Sensitivity Moderate (LOD/LOQ in µg/mL range).Very High (LOD/LOQ in ng/mL or pg/mL range).[10]High; dependent on injection volume and detector.
Speed Standard run times (15-30 min).Faster run times due to smaller particle size columns (<15 min).Very fast separations (often <10 min).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.Moderate initial investment.
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.Requires expertise in capillary handling and buffer systems.
Impurity ID Limited to retention time comparison with standards.Provides mass data for structural elucidation of unknown impurities.Primarily for separation; requires coupling to MS for identification.

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The logical flow of activities, from method development to the assessment of all validation parameters, is crucial for a successful validation study.

HPLC_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2(R1)) cluster_doc Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Resolution, Peak Shape) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST Define System Suitability Tests Rob->SST Report Prepare Validation Report SST->Report

Caption: Logical workflow for HPLC method validation.

Proposed HPLC Method for this compound

The following hypothetical HPLC method is proposed as a starting point for the purity determination of this compound.

ParameterCondition
Instrument HPLC system with a PDA or UV detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 225 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Experimental Protocols and Data Presentation

This section details the experimental protocols for each validation parameter as per ICH Q2(R1) guidelines, accompanied by representative data in tabular format.

Specificity (Forced Degradation Study)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13][14][15] A forced degradation study is the most effective way to demonstrate this.

  • Prepare separate solutions of this compound at approximately 1 mg/mL.

  • Expose the solutions to the stress conditions outlined in the workflow below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • For acid/base hydrolysis, neutralize the samples before injection.

  • Analyze the stressed samples, along with an unstressed control and a blank (diluent), using the proposed HPLC method.

  • Evaluate the chromatograms for peak purity of the this compound peak using a PDA detector and ensure that all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Start->Base Oxid Oxidation (3% H2O2, RT, 24h) Start->Oxid Therm Thermal (80°C, 48h) Start->Therm Photo Photolytic (ICH Q1B, 1.2M lux-hrs) Start->Photo Analyze Analyze by HPLC-PDA Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Assess Assess Peak Purity & Resolution Analyze->Assess

Caption: Workflow for the forced degradation study.
Stress Condition% DegradationNo. of DegradantsResolution of Main PeakPeak Purity Index
Unstressed Control0.10-> 0.999
Acid Hydrolysis12.523.1, 4.5> 0.999
Base Hydrolysis8.212.8> 0.999
Oxidation18.932.5, 3.8, 5.1> 0.999
Thermal5.513.3> 0.999
Photolytic9.822.9, 4.0> 0.999
Acceptance Criteria N/A N/A > 2.0 > 0.990

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16][17][18] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16][18]

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity assay, the range should typically cover 80% to 120% of the target test concentration.[2]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Concentration (µg/mL)Average Peak Area
80798500
90899100
1001001500
1101102300
1201203600
Linear Regression Value
Slope 10025
Y-Intercept -1250
Correlation (r²) 0.9998
Range 80 - 120 µg/mL
Acceptance Criteria r² ≥ 0.999
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically assessed using recovery studies.[18][19][20]

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%
Rep 180.079.599.4%
Rep 280.080.3100.4%
Rep 380.079.899.8%
100%
Rep 1100.0100.5100.5%
Rep 2100.099.299.2%
Rep 3100.0101.1101.1%
120%
Rep 1120.0119.599.6%
Rep 2120.0121.3101.1%
Rep 3120.0120.8100.7%
Average Recovery 100.2%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[18][19][21]

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Sample 1 99.8%100.3%
Sample 2 100.5%99.5%
Sample 3 99.6%100.8%
Sample 4 100.1%100.1%
Sample 5 100.9%99.9%
Sample 6 99.5%100.6%
Mean 100.1%100.2%
Std. Dev. 0.550.48
% RSD 0.55%0.48%
Acceptance Criteria %RSD ≤ 2.0% %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18][22][23][24][25]

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Confirm the determined LOQ by preparing and analyzing six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.

ParameterValue
Slope 10025
Std. Dev. of Intercept 850
Calculated LOD 0.28 µg/mL
Calculated LOQ 0.85 µg/mL
Confirmed LOQ
%RSD at 0.85 µg/mL (n=6)4.5%
% Recovery at 0.85 µg/mL95.2% - 104.5%
Acceptance Criteria (LOQ) %RSD ≤ 10%, Recovery 80-120%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[26][27][28][29][30]

  • Prepare a standard solution of this compound.

  • Analyze the solution while making small, deliberate changes to the HPLC method parameters (one variable at a time).

  • Monitor system suitability parameters (e.g., retention time, peak tailing, resolution) and the assay result.

Parameter VariedVariationRetention Time ShiftTailing FactorAssay Result (% Label)
Nominal Condition -± 0.0 min1.1100.1%
Flow Rate ± 0.1 mL/min± 0.5 min1.1 ± 0.1100.1% ± 0.4%
Column Temp. ± 2 °C± 0.2 min1.1 ± 0.1100.2% ± 0.3%
Mobile Phase pH (A) ± 0.2± 0.3 min1.2 ± 0.299.8% ± 0.5%
Detection Wavelength ± 2 nm± 0.0 min1.1 ± 0.0100.0% ± 0.6%
Acceptance Criteria System suitability met System suitability met Result within 98-102%

Conclusion

The presented HPLC method for the purity determination of this compound demonstrates suitability for its intended purpose based on the validation data. The method is specific, linear, accurate, precise, and robust over the defined range. The validation framework provided in this guide, adhering to ICH Q2(R1) principles, offers a reliable pathway for establishing a scientifically sound and regulatory-compliant analytical procedure for the quality control of this compound. While UPLC-MS offers higher sensitivity and specificity for impurity identification, the validated HPLC-UV method stands as a robust, cost-effective, and accessible alternative for routine purity assays in a quality control environment.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and Capillary Electrophoresis for Vallesamine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and natural product analysis, the accurate quantification of specific compounds is paramount. Vallesamine N-oxide, an alkaloid with potential pharmacological significance, requires robust analytical methods for its detection and quantification in various matrices. This guide provides a comparative overview of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), for the analysis of this compound. The information presented is based on established methodologies for similar alkaloid N-oxides and serves as a practical guide for researchers selecting an appropriate analytical strategy.

Experimental Protocols

A successful analysis begins with a well-defined experimental protocol. Below are detailed methodologies for the analysis of this compound using both LC-MS/MS and CE, derived from best practices in the field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for quantitative analysis in complex mixtures.

1. Sample Preparation:

  • Extraction: For plasma or tissue samples, a protein precipitation followed by liquid-liquid extraction is often employed. To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge. The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) at an alkaline pH.

  • Reconstitution: The organic layer is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used for alkaloid analysis.

  • Mobile Phase: A gradient elution is typically used, for instance, with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Capillary Electrophoresis (CE) Protocol

CE provides high separation efficiency and is a valuable alternative, especially for charged analytes.

1. Sample Preparation:

  • Extraction: Similar to LC-MS/MS, a liquid-liquid extraction can be performed. However, due to the lower sample volume requirements of CE, the final extract can be reconstituted in a smaller volume of the background electrolyte (BGE).

  • Filtration: It is crucial to filter the sample through a 0.22 µm syringe filter before injection to prevent capillary blockage.

2. CE Instrumentation and Conditions:

  • CE System: A standard capillary electrophoresis system with a UV or Diode Array Detector (DAD). For enhanced sensitivity and specificity, a CE-MS interface can be used.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer system with a pH that ensures this compound is in a charged state. For example, a buffer of 50 mM sodium phosphate (B84403) at pH 2.5. Organic modifiers like methanol (B129727) or acetonitrile can be added to improve separation.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: A high voltage is applied across the capillary, for instance, 25 kV.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm).

Quantitative Data Presentation

The performance of an analytical method is assessed through various validation parameters. The following table summarizes the expected performance characteristics for the analysis of this compound by LC-MS/MS and CE, based on typical values reported for similar alkaloid N-oxides.[1][2][3]

Performance ParameterLC-MS/MSCapillary Electrophoresis (CE-UV)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL50 - 150 ng/mL
Linearity Range 0.1 - 1000 ng/mL (r² > 0.99)50 - 5000 ng/mL (r² > 0.99)
Precision (RSD%) < 10%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%
Sample Volume ~100 µL~10 µL
Analysis Time per Sample 5 - 15 minutes10 - 20 minutes

Note: These are estimated values based on literature for similar compounds and may vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflow and Comparison

To better understand the processes and key differences, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS CE CE Analysis Reconstitution->CE Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition CE->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation Quantification->Validation cluster_lcmsms LC-MS/MS cluster_ce Capillary Electrophoresis (CE) Sensitivity_L High Sensitivity (LOD/LOQ) Selectivity_L High Selectivity (MRM) Matrix_L Susceptible to Matrix Effects Cost_L Higher Instrument Cost Sensitivity_C Lower Sensitivity (UV) Efficiency_C High Separation Efficiency Volume_C Low Sample Consumption Cost_C Lower Instrument Cost Comparison Comparison for This compound Analysis Comparison->Sensitivity_L Comparison->Selectivity_L Comparison->Matrix_L Comparison->Cost_L Comparison->Sensitivity_C Comparison->Efficiency_C Comparison->Volume_C Comparison->Cost_C

References

Comparative Analysis of Vasorelaxant Effects: Vallesamine and its N-oxide – A Data Gap Analysis and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the vasorelaxant effects of vallesamine and its N-oxide is not currently possible due to a lack of available scientific literature on the vasorelaxant properties of vallesamine N-oxide. While vallesamine is a known alkaloid with various documented biological activities, research into the specific vasodilatory actions of its N-oxide derivative appears to be limited or not publicly available.

This guide, intended for researchers, scientists, and drug development professionals, will therefore summarize the current understanding of vallesamine's pharmacological profile, detail the standard experimental protocols for assessing vasorelaxant effects, and present a common signaling pathway implicated in vasodilation induced by natural products. This information provides a framework for future comparative studies once data on this compound becomes available.

Vallesamine: Known Pharmacological Activities

Vallesamine is a monoterpenoid indole (B1671886) alkaloid that has been isolated from various plant species, notably from the genus Alstonia. Research has primarily focused on its anti-inflammatory and analgesic effects. Studies have shown that alkaloid fractions containing vallesamine can produce these effects, suggesting its potential role in modulating inflammatory pathways. However, specific quantitative data on its vasorelaxant properties, such as EC50 values or maximal relaxation percentages in arterial preparations, are not extensively reported in the current body of scientific literature.

Experimental Protocols for Assessing Vasorelaxant Effects

The most common ex vivo method to determine the vasorelaxant activity of a compound is the isolated aortic ring assay. This technique allows for the precise measurement of a substance's effect on vascular smooth muscle tone.

Isolated Aortic Ring Assay Protocol

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized via cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of approximately 2-3 mm in length.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • One end of the ring is attached to a fixed support, and the other end is connected to an isometric force transducer to record changes in tension.

  • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (B352888) (1 µM) or KCl (60 mM).

  • Once a stable contraction plateau is reached, the integrity of the endothelium is assessed by adding acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates an intact endothelium. In some rings, the endothelium is mechanically removed to study endothelium-independent effects.

4. Vasorelaxant Activity Assessment:

  • After washing out the acetylcholine and allowing the rings to return to baseline, they are pre-contracted again with the chosen vasoconstrictor.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., vallesamine) are added to the organ bath.

  • The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

5. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the vasorelaxant effect.

To investigate the underlying mechanisms of vasorelaxation, this protocol can be modified by pre-incubating the aortic rings with various inhibitors before the addition of the test compound. For example, L-NAME can be used to inhibit nitric oxide synthase and assess the role of the nitric oxide pathway.

Below is a workflow diagram illustrating the key steps of the isolated aortic ring assay.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_testing Vasorelaxation Assay cluster_analysis Data Analysis Aorta_Excision Aorta Excision Ring_Preparation Ring Preparation Aorta_Excision->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Pre_Contraction Pre-Contraction (Phenylephrine/KCl) Equilibration->Pre_Contraction Compound_Addition Cumulative Addition of Test Compound Pre_Contraction->Compound_Addition Data_Recording Record Relaxation Compound_Addition->Data_Recording CRC_Plotting Plot Concentration- Response Curve Data_Recording->CRC_Plotting EC50_Calculation Calculate EC50 CRC_Plotting->EC50_Calculation signaling_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Vallesamine Vallesamine Receptor Receptor Vallesamine->Receptor Binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Ca_decrease [Ca²⁺]i Decrease PKG->Ca_decrease Leads to Relaxation Vasorelaxation Ca_decrease->Relaxation

The Role of the N-Oxide Group in the Biological Activity of Vallesamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vallesamine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory and analgesic effects. A key question in the structure-activity relationship (SAR) of vallesamine is the role of its tertiary amine group and, by extension, its potential N-oxide derivative. This guide provides a comparative analysis of vallesamine and its putative N-oxide form, drawing on available experimental data for vallesamine and making inferences for the N-oxide based on the broader understanding of alkaloid N-oxides in medicinal chemistry.

Comparative Analysis of Biological Activity

Direct comparative studies on the biological activity of vallesamine and vallesamine N-oxide are not currently available in the scientific literature. However, based on the known activities of vallesamine and the general pharmacological properties of alkaloid N-oxides, a comparative profile can be extrapolated.

Vallesamine:

Vallesamine has been identified as one of the main alkaloids in the leaves of Alstonia scholaris and has demonstrated significant anti-inflammatory and analgesic properties.[1] These effects are believed to be mediated through the inhibition of key inflammatory mediators.

This compound:

While this compound is a known compound, no specific biological activity data has been reported for it.[2][3] In general, the N-oxide functionality is a highly polar group that can alter the pharmacokinetic and pharmacodynamic properties of a molecule.[4][5] Often, N-oxidation of tertiary amine-containing alkaloids leads to a reduction in biological activity, particularly in terms of cytotoxicity and receptor binding affinity, due to changes in steric hindrance and electronic properties.[4][5] However, in some cases, N-oxides can act as prodrugs, being reduced back to the parent amine in vivo.

Quantitative Data Summary

As there is no available data for this compound, the following table summarizes the reported biological activities for vallesamine.

CompoundBiological ActivityAssayKey FindingsReference
VallesamineAnti-inflammatoryXylene-induced ear edema in miceContributes to the significant inhibition of edema by the alkaloid fraction.[1]
VallesamineAnti-inflammatoryCarrageenan-induced air pouch formation in miceThe alkaloid fraction containing vallesamine significantly decreased levels of NO, PGE2, and MDA, and increased SOD activity.[1]
VallesamineAnalgesicAcetic acid-induced writhing test in miceContributes to the significant reduction in writhing response by the alkaloid fraction.[1]
VallesamineAnalgesicFormalin test in miceThe alkaloid fraction containing vallesamine significantly inhibited the licking time in the second phase of the test.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for vallesamine's biological activity.

1. Xylene-Induced Ear Edema in Mice (Anti-inflammatory)

  • Animal Model: Mice.

  • Procedure: A solution of xylene is applied to the anterior surface of the right ear to induce edema. The test compound (e.g., the alkaloid fraction containing vallesamine) or vehicle is administered orally or intraperitoneally prior to xylene application. After a set time, the mice are euthanized, and circular sections of both ears are punched out and weighed.

  • Measurement: The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

2. Acetic Acid-Induced Writhing Test in Mice (Analgesic)

  • Animal Model: Mice.

  • Procedure: Mice are pre-treated with the test compound or vehicle. After a specific period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Measurement: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. The analgesic effect is quantified as the percentage reduction in the number of writhes in the treated group compared to the control group.

3. Formalin Test in Mice (Analgesic)

  • Animal Model: Mice.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of a hind paw. This induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase. The test compound or vehicle is administered prior to the formalin injection.

  • Measurement: The time the animal spends licking the injected paw is recorded for both the early (0-5 minutes) and late (15-30 minutes) phases. A reduction in licking time indicates an analgesic effect.

Signaling Pathways and Logical Relationships

Vallesamine's Anti-inflammatory and Analgesic Signaling

The anti-inflammatory effects of vallesamine are likely mediated through the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These inflammatory mediators are also involved in sensitizing nociceptors, thus contributing to pain.

G Hypothesized Anti-inflammatory and Analgesic Pathway of Vallesamine cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathways cluster_2 Biological Response Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Leukotrienes->Inflammation Vallesamine Vallesamine Vallesamine->COX-1 / COX-2 Inhibition Vallesamine->5-LOX Inhibition

Caption: Hypothesized mechanism of vallesamine's anti-inflammatory and analgesic action.

Logical Relationship: N-Oxide Group and Biological Activity

The presence of the N-oxide group is predicted to decrease the biological activity of vallesamine due to increased polarity and potential steric hindrance, which may impair its ability to interact with biological targets. However, it could also potentially act as a prodrug.

G Logical Flow: Impact of N-Oxide on Vallesamine's Activity Vallesamine Vallesamine Vallesamine_N_Oxide This compound Vallesamine->Vallesamine_N_Oxide Oxidation Biological_Activity Biological Activity (Anti-inflammatory, Analgesic) Vallesamine->Biological_Activity Exhibits Reduced_Activity Potentially Reduced Activity (Increased Polarity, Steric Hindrance) Vallesamine_N_Oxide->Reduced_Activity Hypothesized to have Prodrug_Potential Potential Prodrug (In vivo reduction) Vallesamine_N_Oxide->Prodrug_Potential May act as Prodrug_Potential->Vallesamine Reduction

Caption: Postulated relationship between vallesamine, its N-oxide, and biological activity.

Conclusion

Based on the available evidence for vallesamine and the general principles of medicinal chemistry, the N-oxide group is likely to be essential for the observed biological activity of vallesamine, not by being present, but rather by its absence. The tertiary amine in vallesamine appears crucial for its anti-inflammatory and analgesic effects. The formation of the N-oxide would likely diminish or abolish this activity due to significant changes in the molecule's physicochemical properties. However, without direct experimental evidence on this compound, this remains a well-founded hypothesis. Further research, including the synthesis and biological evaluation of this compound, is necessary to definitively determine the role of this functional group.

References

A comparative guide to the validation of analytical methods for Gramine N-oxide purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for Gramine (B1672134) N-oxide Purity

Introduction to Gramine N-oxide and Analytical Validation

Gramine N-oxide, a derivative of the indole (B1671886) alkaloid gramine, is a compound of increasing interest in pharmaceutical research and drug development.[1] The accurate determination of its purity is critical for ensuring the reliability of preclinical studies and the quality of potential therapeutic agents. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q2(R2) guidelines, mandate that analytical methods used for purity assessment must be thoroughly validated to ensure they are fit for purpose.[1]

This guide provides a comprehensive comparison of key analytical methodologies for validating the purity of Gramine N-oxide. It is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this molecule. We will compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE), focusing on essential validation parameters.[1]

Comparative Overview of Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, high-sensitivity impurity profiling, or structural elucidation.

Technique Principle Primary Use Key Advantages Limitations
HPLC-UV/PDA Separation based on differential partitioning between a stationary and mobile phase.[1]Quantification of purity and major impurities.[1]Robust, widely available, excellent for quantification.Lower sensitivity for trace impurities compared to MS.
UPLC-MS High-efficiency separation by UPLC followed by mass-based detection and fragmentation.[1]High-sensitivity quantification, impurity profiling, and identification.[1]High specificity and sensitivity, provides structural information.[2]Higher cost and complexity.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[1]High-efficiency separation of charged and polar compounds.[1]High separation efficiency, low sample and reagent consumption.Can be less robust than HPLC for routine QC.
NMR Spectroscopy Identification and quantification based on the magnetic properties of atomic nuclei.[1]Structural elucidation and confirmation of the N-oxide moiety.[1]Provides definitive structural information.Low sensitivity, not ideal for trace impurity detection.

Key Validation Parameters: A Comparative Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] The core validation characteristics are outlined by ICH Q2(R2).

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[1][4] A crucial aspect of specificity for a purity assay is its ability to be "stability-indicating." This requires demonstrating that the method can resolve the active pharmaceutical ingredient (API) from its potential degradation products.

Forced Degradation Studies: To establish specificity, forced degradation studies are performed under various stress conditions to generate potential degradation products.[5] These studies are essential for developing and validating stability-indicating methods.[5][6]

  • Acid/Base Hydrolysis: Treatment with HCl and NaOH solutions.

  • Oxidation: Exposure to hydrogen peroxide (H₂O₂).[5] Tertiary amines are known to form N-oxides as oxidative degradation products.[6]

  • Thermal Degradation: Heating the sample at elevated temperatures. Gramine N-oxide can be thermally labile.[7]

  • Photodegradation: Exposing the sample to light, as indole derivatives can be light-sensitive.[8]

Method Comparison:

  • HPLC-PDA: Specificity is demonstrated by achieving baseline resolution between Gramine N-oxide and all potential impurities and degradants. Peak purity analysis using a Photodiode Array (PDA) detector is essential.

  • UPLC-MS: Offers superior specificity. Not only is chromatographic resolution achieved, but mass spectrometry also distinguishes between co-eluting peaks with different mass-to-charge ratios (m/z). It is highly effective for differentiating isobaric impurities, such as hydroxylated gramine isomers, from Gramine N-oxide through distinct fragmentation patterns.[2]

  • CE: Provides very high-efficiency separations, often with different selectivity compared to HPLC, making it a powerful tool for resolving impurities that may be difficult to separate by liquid chromatography.

Linearity and Range

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]

Parameter HPLC-UV/PDA UPLC-MS CE-UV
Typical Range 80% - 120% of test concentration70% - 130% of test concentration80% - 120% of test concentration
Evaluation Regression analysis (y = mx + c)Regression analysis (y = mx + c)Regression analysis (y = mx + c)
Acceptance Criterion Correlation Coefficient (R²) ≥ 0.999Correlation Coefficient (R²) ≥ 0.998Correlation Coefficient (R²) ≥ 0.998
Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value.[4] It is typically assessed through recovery studies by spiking a placebo with known amounts of the analyte.[1]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1]

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[1]

Parameter Typical Acceptance Criteria
Accuracy % Recovery between 98.0% and 102.0%
Precision (%RSD) Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)

Relative Standard Deviation (RSD) is a measure of precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]

Method Typical LOD/LOQ Performance
HPLC-UV/PDA Suitable for routine purity and impurity control.
UPLC-MS Significantly lower LOD and LOQ; ideal for trace impurity analysis.
CE-UV Comparable to HPLC, but can be enhanced with specific injection techniques.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase pH, column temperature, and flow rate.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation: Prepare stock solutions of Gramine N-oxide (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water.

  • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.

  • Photodegradation: Expose the solid drug and a solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the method being validated.

Protocol 2: HPLC-PDA Method Validation
  • Instrumentation: HPLC system with a PDA detector.[1]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 270 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve Gramine N-oxide in the mobile phase to a concentration of 1 mg/mL.[1]

  • Validation Steps:

    • Specificity: Analyze blank, placebo, Gramine N-oxide standard, and samples from the forced degradation study to demonstrate resolution and peak purity. Potential impurities to co-inject include gramine and indole-3-carbaldehyde.[1]

    • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50-150% of the nominal concentration).

    • Accuracy: Perform recovery studies by spiking a placebo with Gramine N-oxide at three levels (e.g., 80%, 100%, 120%) in triplicate.[1]

    • Precision:

      • Repeatability: Analyze six replicate samples at 100% of the test concentration.[1]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.[1]

    • LOQ/LOD: Determine by serial dilution and measuring the S/N ratio.

Protocol 3: UPLC-MS Method Validation
  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF).[1]

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: Gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[1][8]

  • MS Detection: Full scan mode to detect all ions and tandem MS (MS/MS) to fragment ions for structural confirmation.[1]

  • Sample Preparation: Dissolve Gramine N-oxide in the mobile phase to a concentration of 0.1 mg/mL.[1]

  • Validation: Follow the same validation parameters as for HPLC, with a focus on demonstrating the method's enhanced sensitivity and specificity for impurity identification.[1]

Visualizing Method Validation and Chemical Relationships

G General Workflow for Analytical Method Validation cluster_dev Development Phase cluster_imp Implementation Phase Dev Method Development & Optimization PreVal Pre-Validation Assessment Dev->PreVal Spec Specificity (Forced Degradation) PreVal->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOQ LOQ & LOD Rob Robustness SOP SOP Generation Rob->SOP Routine Routine Analysis & QC SOP->Routine Transfer Method Transfer (if needed) Routine->Transfer G Synthesis and Potential Degradation of Gramine N-oxide Gramine Gramine (Starting Material) Gramine_N_Oxide Gramine N-oxide (API) Gramine->Gramine_N_Oxide Oxidation (e.g., m-CPBA, H₂O₂) Hydroxylated Hydroxylated Gramine (Isobaric Impurity) Gramine->Hydroxylated Metabolic Oxidation Gramine_N_Oxide->Gramine Thermal Degradation Degradants Degradation Products Gramine_N_Oxide->Degradants Hydrolysis / Photolysis

References

The N-Oxide Enigma: Unraveling the Impact of a Single Oxygen Atom on Alkaloid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The introduction of an N-oxide group to an alkaloid scaffold can dramatically alter its biological properties, presenting both opportunities and challenges in drug discovery and development. This guide provides a comprehensive comparison of the bioactivity of various alkaloids and their corresponding N-oxide derivatives, supported by experimental data and detailed methodologies. Understanding these structure-activity relationships is crucial for harnessing the therapeutic potential of this important class of natural products.

Unveiling the Dichotomy: Enhanced, Diminished, or Inverted Bioactivity

The transformation of a tertiary amine in an alkaloid to its N-oxide can lead to a spectrum of changes in its pharmacological profile. This modification can influence the molecule's polarity, solubility, membrane permeability, and interaction with biological targets.[1][2] The consequence is a potential shift in bioactivity, which can manifest as an increase, decrease, or even a complete change in the compound's effect.

One of the key factors influencing the bioactivity of alkaloid N-oxides is their metabolic fate. In vivo, N-oxides can be enzymatically reduced back to the parent tertiary amine alkaloid.[1][3] This reversible metabolism positions N-oxides as potential prodrugs, where the N-oxide form may offer improved pharmacokinetic properties, such as increased solubility or reduced toxicity, before being converted to the active parent compound in the body.[1][4] Conversely, in some instances, the N-oxide itself is the more active or less toxic form.

Comparative Bioactivity Data

The following tables summarize the quantitative effects of N-oxidation on the bioactivity of different alkaloids across various therapeutic areas.

Table 1: Cytotoxic Effects of Alkaloids and Their N-Oxides
AlkaloidN-Oxide DerivativeCell LineIC50 (µM) - AlkaloidIC50 (µM) - N-OxideFold ChangeReference
AntofineAntofine N-oxideKB-3-1 (drug-sensitive cancer)~0.1~0.1No significant change[5]
Brucine (B1667951)Brucine N-oxideNot Specified--N-oxide showed stronger effect[6]
AugustineAugustine N-oxideP. falciparum (NF54 strain)>10 µg/mL>10 µg/mLDecreased activity[7]
BuphanisineBuphanisine N-oxideP. falciparum (NF54 strain)4.28 ± 0.18 µg/mL>10 µg/mLDecreased activity[7]

Note: Direct IC50 values for brucine and its N-oxide were not available in the reviewed literature, but the qualitative comparison was noted.

Table 2: Anti-inflammatory Effects of Alkaloids and Their N-Oxides
AlkaloidN-Oxide DerivativeAssay ModelEffect - AlkaloidEffect - N-OxideObservationReference
BrucineBrucine N-oxideCarrageenan-induced rat paw edemaInhibitory effectStronger inhibitory effectN-oxidation enhances anti-inflammatory activity[6]
Table 3: Antimicrobial Effects of Alkaloids and Their N-Oxides
AlkaloidN-Oxide DerivativeMicroorganismActivity - AlkaloidActivity - N-OxideObservationReference
AugustineAugustine N-oxideT. bruceiModerately ActiveLess ActiveN-oxidation decreases antiprotozoal activity[7]
BuphanisineBuphanisine N-oxideT. bruceiModerately ActiveLess ActiveN-oxidation decreases antiprotozoal activity[7]

Note: A broad study on isoquinoline (B145761) alkaloids and their N-oxides indicated antimicrobial activity, but specific comparative data for pairs was not detailed.[8]

Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of bioactivities.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test alkaloids and their N-oxides in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO, final concentration <0.1%) and a negative control (medium only).[10] Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[6][12]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test alkaloids and their N-oxides orally or intraperitoneally at a specific dose one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13][14]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test alkaloids and their N-oxides in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC. The results can also be read using a microplate reader.

Visualizing the Mechanisms

The following diagrams illustrate key concepts and workflows relevant to the study of alkaloid N-oxides.

experimental_workflow cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HCT-8) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Alkaloid & N-Oxide) treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Alkaloid Alkaloid / N-Oxide Alkaloid->IKK Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

The N-oxide group is a critical determinant of the bioactivity of alkaloids. Its presence can lead to a wide range of pharmacological outcomes, from enhanced therapeutic effects to reduced toxicity, or even a decrease in desired activity. The role of N-oxides as potential prodrugs further complicates this relationship. A thorough understanding of the structure-activity relationships, supported by robust and standardized experimental data, is essential for the rational design and development of new alkaloid-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of the N-oxide effect and unlock the full potential of this fascinating class of natural products.

References

The Indole Alkaloid Vallesiachotamine: A Comparative Guide to its In Vitro Antiproliferative Effects on Human Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antiproliferative effects of the indole (B1671886) alkaloid vallesiachotamine (B1599952) on human melanoma cells against other established and experimental therapeutic agents. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. A lower IC50 value indicates a more potent compound.

The indole alkaloid vallesiachotamine has demonstrated significant cytotoxic effects against the human melanoma cell line SK-MEL-37.[1] Its potency is compared below with other indole alkaloids, standard chemotherapy agents, and a targeted therapy agent currently used in the treatment of melanoma.

Table 1: Comparison of IC50 Values for Vallesiachotamine and Other Anticancer Agents on Human Melanoma Cell Lines

CompoundClassMelanoma Cell LineIC50 (µM)Exposure Time (hours)
Vallesiachotamine Indole Alkaloid SK-MEL-37 14.7 ± 1.2 24
ScytoneminIndole AlkaloidMelanoma Cells2 - 10Not Specified
ViolaceinIndole Alkaloid92.12.78Not Specified
ViolaceinIndole AlkaloidOCM-13.69Not Specified
DacarbazineAlkylating AgentB16-F101395Not Specified
DacarbazineAlkylating AgentA375111372
VincristineVinca AlkaloidB1639.8Not Specified
VincristineVinca AlkaloidClS9116.7Not Specified
CisplatinPlatinum CompoundA3751.3 - 248
CisplatinPlatinum CompoundSK-Mel-2885.948
PaclitaxelTaxaneG3610.04661
PaclitaxelTaxaneStM111a0.00971
VemurafenibBRAF InhibitorA375 (BRAF V600E)0.139Not Specified
VemurafenibBRAF InhibitorME WO (BRAF V600E)0.283Not Specified

Mechanism of Action of Vallesiachotamine

Vallesiachotamine exerts its antiproliferative effects on human melanoma cells through the induction of cell cycle arrest at the G0/G1 phase, apoptosis (programmed cell death), and necrosis (a form of cell injury resulting in premature cell death).[1]

Proposed Signaling Pathway for Vallesiachotamine-Induced G0/G1 Cell Cycle Arrest

While the precise molecular targets of vallesiachotamine are still under investigation, its ability to induce G0/G1 cell cycle arrest suggests a mechanism common to many natural alkaloids. This typically involves the modulation of key regulatory proteins of the cell cycle. A proposed signaling pathway is illustrated below.

G0G1_Arrest_Pathway Vallesiachotamine Vallesiachotamine CyclinD1_CDK46 Cyclin D1 / CDK4/6 Complex Vallesiachotamine->CyclinD1_CDK46 Downregulates p21_p27 p21 / p27 (CDK Inhibitors) Vallesiachotamine->p21_p27 pRb pRb (Retinoblastoma Protein) CyclinD1_CDK46->pRb E2F E2F pRb->E2F S_Phase_Entry S-Phase Entry (Cell Proliferation) E2F->S_Phase_Entry p21_p27->CyclinD1_CDK46 Inhibits

Caption: Proposed mechanism of vallesiachotamine-induced G0/G1 cell cycle arrest in melanoma cells.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the antiproliferative effects of vallesiachotamine are provided below.

Cell Culture

The human melanoma cell line SK-MEL-37 is cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Seed_Cells 1. Seed SK-MEL-37 cells in 96-well plates Treat_Cells 2. Treat with various concentrations of Vallesiachotamine Seed_Cells->Treat_Cells Incubate_24h 3. Incubate for 24 hours Treat_Cells->Incubate_24h Add_MTT 4. Add MTT solution to each well Incubate_24h->Add_MTT Incubate_4h 5. Incubate for 4 hours (Formation of formazan) Add_MTT->Incubate_4h Add_Solvent 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: SK-MEL-37 cells are treated with vallesiachotamine at concentrations of 11 µM and 22 µM for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) in the dark.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined. An increase in the sub-G1 peak is indicative of apoptosis.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay is used to detect the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

  • DNA Extraction: DNA is extracted from both control and vallesiachotamine-treated (11 µM and 22 µM for 24 hours) SK-MEL-37 cells.

  • Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing ethidium (B1194527) bromide.

  • Visualization: The DNA is separated by electrophoresis and visualized under UV light. The presence of a ladder of DNA fragments indicates apoptosis.

Conclusion

The indole alkaloid vallesiachotamine demonstrates notable in vitro antiproliferative activity against the human melanoma cell line SK-MEL-37. Its potency, as indicated by its IC50 value, is comparable to or greater than some standard chemotherapeutic agents. The mechanism of action involves the induction of G0/G1 cell cycle arrest, apoptosis, and necrosis. Further investigation into the specific molecular targets and signaling pathways of vallesiachotamine is warranted to fully elucidate its therapeutic potential in the treatment of melanoma. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this and other novel anticancer compounds.

References

Cytotoxic effects of the monoterpene indole alkaloid echitamine in vitro and in tumor-bearing mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of the monoterpene indole (B1671886) alkaloid echitamine, a primary constituent of Alstonia scholaris, with established chemotherapy agents. The data presented herein is compiled from in vitro studies on various human cancer cell lines and in vivo studies in tumor-bearing mice, offering a valuable resource for preclinical cancer research and drug development.

In Vitro Cytotoxicity: A Comparative Analysis

The cytotoxic potential of an alkaloid fraction of Alstonia scholaris (ASERS), rich in echitamine, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in comparison to standard chemotherapeutic drugs: cisplatin, doxorubicin, and paclitaxel. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineCancer TypeASERS IC50 (µg/mL)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)
HeLa Cervical Cancer5.53[1]22.4 (24h)[2]2.9 (24h)[3][4]5-10[5]
HepG2 Liver Cancer25[1]25.5 (24h)[2]12.2 (24h)[3][4]4060 (as Taxol)[6]
HL60 Promyelocytic Leukemia11.16[1]---
KB Oral Carcinoma10[1]---
MCF-7 Breast Cancer29.76[1]10-20 (48h)2.5 (24h)[3][4]3500[7]

In Vivo Efficacy in Tumor-Bearing Mice

Studies on Ehrlich ascites carcinoma (EAC) in mice have demonstrated the in vivo anti-tumor activity of echitamine chloride.

TreatmentDosageMedian Survival Time (MST) in DaysKey Findings
Control (Saline) -19[8]No survivors beyond the study period.
Echitamine Chloride 12 mg/kg30.5[8]Considered the optimal cytotoxic dose. Higher doses (16 mg/kg) showed toxicity.[8]
ASERS 210 mg/kg54[1]20% of animals survived up to 120 days post-tumor-cell inoculation.[1]
Cyclophosphamide -19.5[1]All animals succumbed to death by 40 days.[1]
Cisplatin 3.5 mg/kg-Used as a reference anti-neoplastic drug in some EAC models.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., echitamine, cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Ehrlich Ascites Carcinoma (EAC) Mouse Model

This model is commonly used to evaluate the anti-tumor effects of compounds in vivo.

Procedure:

  • Tumor Inoculation: Inject 2.5 x 10^6 EAC cells intraperitoneally into Swiss albino mice.

  • Treatment: 24 hours after inoculation, begin treatment with the test compound (e.g., echitamine chloride at 1, 2, 4, 6, 8, 12, or 16 mg/kg) or vehicle control. Administer the treatment daily for a specified period (e.g., 9 consecutive days).

  • Monitoring: Monitor the mice for tumor growth (ascitic fluid volume), body weight, and survival time.

  • Data Analysis: Calculate the median survival time (MST) and the percentage increase in lifespan.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay measures the level of lipid peroxidation, an indicator of oxidative stress.

Principle: The assay is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored MDA-TBA adduct that can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer.

  • Reaction: Mix the sample with a solution containing TBA and an acid (e.g., trichloroacetic acid).

  • Incubation: Incubate the mixture at 95°C for 25-60 minutes.

  • Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve.

Glutathione (B108866) (GSH) Assay

This assay measures the level of glutathione, a key antioxidant.

Principle: This assay often uses a kinetic reaction where glutathione reductase recycles oxidized glutathione (GSSG) to its reduced form (GSH). The GSH then reacts with a chromogen like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that is measured over time.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates. Deproteinize the sample, often with sulfosalicylic acid.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, NADPH, glutathione reductase, and DTNB.

  • Measurement: Add the sample to the reaction mixture and immediately measure the change in absorbance at 412-415 nm over several minutes.

  • Quantification: Calculate the GSH concentration based on the rate of the reaction compared to a standard curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Echitamine-Induced Apoptosis

Alkaloids from Alstonia scholaris, including echitamine, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Echitamine_Apoptosis_Pathway Echitamine Echitamine ROS ↑ Reactive Oxygen Species (ROS) Echitamine->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Echitamine->Bcl2 Bax ↑ Bax (Pro-apoptotic) Echitamine->Bax Mito Mitochondrial Membrane Permeabilization ROS->Mito Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by echitamine.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HeLa, HepG2) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Echitamine & Control Drugs (24-72h) seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout analysis Calculate % Viability & IC50 Values readout->analysis end End analysis->end

Caption: A standard workflow for in vitro cytotoxicity assessment.

Logical Relationship in Oxidative Stress-Mediated Apoptosis

Echitamine's cytotoxic mechanism involves the induction of oxidative stress, which is a key trigger for the mitochondrial apoptosis pathway.

Oxidative_Stress_Apoptosis Echitamine Echitamine Treatment Oxidative_Stress Oxidative Stress (↑ Lipid Peroxidation, ↓ GSH) Echitamine->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: The link between echitamine-induced oxidative stress and apoptosis.

References

The N-Oxide Bridge: A Detour or a Shortcut to Therapeutic Efficacy in Amaryllidaceae Alkaloids?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Amaryllidaceae family of plants has long been a treasure trove of structurally diverse and biologically active alkaloids, with compounds like galanthamine (B1674398) approved for the treatment of Alzheimer's disease. A common structural modification in these alkaloids is the formation of an N-oxide, a functional group that can significantly alter the physicochemical and pharmacological properties of the parent molecule. This guide provides a comparative analysis of the therapeutic potential of Amaryllidaceae alkaloids versus their N-oxide derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complex structure-activity relationships within this promising class of natural products.

Impact on Biological Activity: A Mixed Bag of Outcomes

The introduction of an N-oxide group to an Amaryllidaceae alkaloid does not yield a universally predictable effect on its therapeutic potential. The outcome is highly dependent on the specific alkaloid scaffold and the biological target . Evidence suggests that N-oxidation can lead to a decrease, an increase, or no significant change in activity.

Anticholinesterase Activity: A Case of Attenuation

The inhibition of acetylcholinesterase (AChE) is a key mechanism in the management of Alzheimer's disease. Galanthamine is a well-established AChE inhibitor. However, its N-oxide derivative shows significantly reduced activity.

AlkaloidN-Oxide DerivativeAChE Inhibition (IC50/EC50)Fold Change
GalanthamineGalanthamine N-oxide~0.35 µM[1]~75-fold decrease
26.2 µM[2][3][4]
Augustine (B1666129)Augustine N-oxideModerate InhibitionDecreased activity
BuphanisineBuphanisine N-oxideLow InhibitionDecreased activity

Note: Direct comparative IC50 values for Augustine and Buphanisine with their N-oxides were not available in the reviewed literature, but studies indicate a decrease in activity for the N-oxides.[5]

Antiprotozoal and Cytotoxic Activities: A General Trend of Diminished Potency

Studies on the anti-parasitic and cytotoxic effects of Amaryllidaceae alkaloids and their N-oxides suggest that the N-oxide group often leads to a reduction in potency. For instance, augustine N-oxide and buphanisine N-oxide showed decreased activity against Trypanosoma brucei and Plasmodium falciparum compared to their parent compounds.[6] Similarly, while lycorine (B1675740) exhibits potent cytotoxic effects against various cancer cell lines, information on the direct comparative cytotoxicity of its N-oxide is limited, with some studies on other alkaloids like galanthamine N-oxide indicating inactivity.[7] One study reported weak cytotoxicity for 4′-O,N-dimethylnorbelladine N-oxide against the HCT116 human colon cancer cell line.[8]

AlkaloidN-Oxide DerivativeTargetActivity (IC50)Observation
AugustineAugustine N-oxideT. brucei, P. falciparum>10 µg/mLDecreased activity compared to Augustine.[6]
BuphanisineBuphanisine N-oxideT. brucei, P. falciparum>10 µg/mLDecreased activity compared to Buphanisine.[6]
GalanthamineGalanthamine N-oxideCancer Cell LinesInactiveN-oxidation leads to a loss of cytotoxic activity.[7]
Neuroprotective and Antiviral Activities: An Area for Further Exploration

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • 96-well microplate

  • Microplate reader

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • 1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank. The final volume in each well should be 180 µL.

  • Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculation: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate of the test sample to the control. The IC50 value is then calculated from a dose-response curve.[9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • 96-well plate

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is determined from the dose-response curve.[10][11][12][13][14]

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of a test compound. A semi-solid overlay is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is indicative of the viral load, and a reduction in plaque number in the presence of the compound indicates antiviral activity.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Test compounds

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cells with a standardized amount of virus in the presence of serial dilutions of the test compound. A virus-only control is also included.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells and stain with a suitable staining solution (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.[15][16][17][18][19]

Neuroprotective Activity Assay (MPP+ Induced Neurotoxicity in SH-SY5Y cells)

This in vitro model is used to screen for compounds with neuroprotective effects against Parkinson's disease-like pathology.

Principle: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) induces mitochondrial dysfunction and oxidative stress in the human neuroblastoma cell line SH-SY5Y, leading to cell death. Neuroprotective compounds can mitigate this toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Test compounds

  • Reagents for cell viability assessment (e.g., MTT)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium. For some experiments, cells may be differentiated into a more neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of MPP+ (e.g., 1-2 mM) for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.

  • Calculation: The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound and MPP+, compared to cells treated with MPP+ alone.[20][21][22][23][24]

Visualizing the Workflow and Relationships

To better understand the experimental processes and the logical connections between the parent alkaloids and their N-oxide derivatives, the following diagrams are provided.

experimental_workflow cluster_alkaloid_prep Alkaloid Preparation cluster_assays Biological Assays cluster_data Data Analysis parent_alkaloid Parent Amaryllidaceae Alkaloid n_oxide N-Oxide Derivative parent_alkaloid->n_oxide N-Oxidation anticholinesterase Anticholinesterase Assay parent_alkaloid->anticholinesterase cytotoxicity Cytotoxicity Assay parent_alkaloid->cytotoxicity antiviral Antiviral Assay parent_alkaloid->antiviral neuroprotective Neuroprotective Assay parent_alkaloid->neuroprotective n_oxide->anticholinesterase n_oxide->cytotoxicity n_oxide->antiviral n_oxide->neuroprotective ic50_parent IC50 / EC50 (Parent) anticholinesterase->ic50_parent ic50_noxide IC50 / EC50 (N-Oxide) anticholinesterase->ic50_noxide cytotoxicity->ic50_parent cytotoxicity->ic50_noxide antiviral->ic50_parent antiviral->ic50_noxide neuroprotective->ic50_parent neuroprotective->ic50_noxide comparison Comparative Analysis ic50_parent->comparison ic50_noxide->comparison

Caption: Workflow for comparing the therapeutic potential of parent alkaloids and their N-oxides.

signaling_pathway_logic cluster_parent Parent Alkaloid cluster_noxide N-Oxide Derivative parent_node Parent Alkaloid parent_target Biological Target parent_node->parent_target Binds noxide_node N-Oxide Derivative parent_node->noxide_node Structural Modification (N-Oxidation) parent_effect Therapeutic Effect parent_target->parent_effect Modulates noxide_target Biological Target noxide_node->noxide_target Altered Binding noxide_effect Altered Therapeutic Effect noxide_target->noxide_effect Altered Modulation

Caption: Logical relationship showing how N-oxidation can alter the therapeutic effect of an alkaloid.

Conclusion

The introduction of an N-oxide group into an Amaryllidaceae alkaloid is a significant structural modification that can profoundly impact its therapeutic potential. The current body of evidence suggests that for anticholinesterase and certain antiprotozoal and cytotoxic activities, N-oxidation often leads to a decrease in potency. However, the effects on neuroprotective and antiviral activities are less understood and warrant further investigation. This guide highlights the need for systematic, direct comparative studies of parent alkaloids and their N-oxide derivatives across a broad range of biological assays. Such studies, utilizing standardized and detailed experimental protocols as outlined here, will be crucial for elucidating clear structure-activity relationships and for guiding the rational design of new, more effective therapeutic agents derived from the rich chemical diversity of the Amaryllidaceae family.

References

Comparative analysis of different analytical methods for Echimidine N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Methods for Echimidine N-oxide Quantification

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Echimidine N-oxide, a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA), is of paramount importance in food safety, herbal medicine quality control, and toxicokinetic studies.[1][2] Contamination of food products such as honey, milk, and herbal teas with Echimidine N-oxide poses a significant health risk to consumers, necessitating highly sensitive and reliable analytical methods for its detection at trace levels.[2][3] This guide provides a comparative analysis of the predominant analytical techniques used for the quantification of Echimidine N-oxide, with a focus on their performance, supported by experimental data.

The most suitable and widely adopted methods for the analysis of Echimidine N-oxide are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), including Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS).[1][2] These techniques offer high sensitivity, selectivity, and the advantage of analyzing the polar and heat-labile N-oxide form directly without the need for derivatization, which is a limitation of Gas Chromatography (GC).[2]

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the quantitative performance data for different methods used in the analysis of Echimidine N-oxide and other pyrrolizidine alkaloids.

Analytical MethodMatrixAnalyte(s)Recovery (%)Repeatability (RSDr %)LOQ (µg/kg)Reference
UPLC-MS/MSHoney35 Pyrrolizidine Alkaloids (including Echimidine N-oxide)50-60% for some N-oxides<10%0.6 (individual PA)[1]
UHPLC-MS/MSHoney, Milk, Tea24 Pyrrolizidine Alkaloids64.5–103.4 (Honey), 65.2–112.2 (Milk), 67.6–107.6 (Tea)<15% (interday and intraday)0.05–1.00 (Honey), 0.045–2.273 (Milk), 0.1–2.5 (Tea)[4]
LC-MS/MS with SPEHoneyEchimidine N-oxide and other PAs80-100% (for both PA bases and their N-oxides using SCX SPE)Not explicitly statedNot specified[2]
LC-MS/MS with QuPPeHoneyEchimidine N-oxide and other PAs86–111%Not explicitly statedNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the key experiments cited in the comparative data.

UHPLC-MS/MS Method for Quantification in Honey, Tea, and Milk

This method is noted for its high resolution, sensitivity, and speed.

a) Sample Preparation: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) Cartridges [2][3]

  • Extraction: Weigh 1-5 g of the homogenized sample (e.g., honey, tea). Add 10-20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄ or 2% formic acid in water).[2] Vigorously shake, vortex, or sonicate for 15-30 minutes to extract the PAs.[2]

  • Centrifugation: Centrifuge the mixture at >3500 rcf for 10-15 minutes.[2]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.[2]

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the acidic extraction solution.[2]

  • Sample Loading: Load the filtered extract onto the conditioned SCX cartridge at a slow flow rate of approximately 1-2 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of methanol to remove non-polar interferences.[2]

  • Elution: Elute the PAs from the cartridge using 6-8 mL of 5% ammonia (B1221849) in methanol.[2]

  • Reconstitution: Evaporate the eluate to dryness at 40-50°C under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.[2][3]

b) Chromatographic Conditions [2]

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0–1 min: 5% B

    • 1–10 min: Gradient from 5% to 80% B

    • 10–14 min: Hold at 80% B

    • 14–15 min: Return to 5% B

    • 15–16 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

c) Mass Spectrometric Detection [2]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for Echimidine N-oxide. For example, precursor ion m/z 414.3 to product ions like 254.3 and 352.2. Collision energy and other source parameters should be optimized for maximum sensitivity.

  • Data Analysis: Quantify using the most abundant, interference-free transition and confirm the identity with the second transition.

Quick Polar Pesticides (QuPPe) Extraction Method

This is a simplified extraction method that has been applied to the analysis of PAs in honey.[1]

  • Extraction: Add an acidified methanol-water mixture to the honey sample.

  • Shaking and Centrifugation: Vigorously shake the mixture and then centrifuge to separate the solid and liquid phases.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system after appropriate dilution.[1]

Mandatory Visualizations

Experimental Workflow

The general workflow for the quantification of Echimidine N-oxide involves several key stages from sample receipt to data analysis.

Echimidine N-oxide Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Sample Collection (e.g., Honey, Herbal Tea) Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (e.g., SPE, QuPPe) Homogenization->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation (UPLC/HPLC) Cleanup->LC_Separation MS_Detection MS/MS Detection (Tandem Quadrupole) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

General workflow for Echimidine N-oxide analysis.
Method Selection Guide

The choice of analytical method is dictated by the specific requirements of the study, such as the need for high throughput, sensitivity, or compliance with regulatory standards.

Method Selection for Echimidine N-oxide Analysis Start Define Analytical Needs High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix (e.g., Honey, Plant Extracts)? High_Sensitivity->Complex_Matrix Yes Other_Methods Consider Other Methods (e.g., HPTLC for screening) High_Sensitivity->Other_Methods No SPE Solid-Phase Extraction (SPE) for Sample Cleanup Complex_Matrix->SPE Yes QuPPe QuPPe for Simplified Extraction Complex_Matrix->QuPPe Simplified Option High_Throughput High Throughput Needed? LC_MSMS LC-MS/MS or UPLC-MS/MS High_Throughput->LC_MSMS No UPLC UPLC-MS/MS for Faster Analysis High_Throughput->UPLC Yes Quantification Quantification LC_MSMS->Quantification SPE->High_Throughput QuPPe->High_Throughput UPLC->Quantification

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of Vallesamine N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Vallesamine N-oxide detailing disposal procedures was not located in publicly available resources. The following guidance is based on general best practices for the disposal of hazardous and potentially toxic laboratory chemicals, such as alkaloids and N-oxide compounds. It is imperative for all laboratory personnel to conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. This guide is intended to supplement, not replace, institutional and regulatory protocols.

This compound, as a complex alkaloid, should be treated as hazardous waste to ensure the safety of laboratory personnel and prevent environmental contamination. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound and its waste with appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE SpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile) to prevent skin contact.[2][4]
Eye Protection Safety glasses with side shields or chemical safety goggles to protect from splashes or dust.[2]
Lab Coat Standard laboratory coat to protect skin and clothing from contamination.[2][4]
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves, vials).

    • Empty stock containers that have not been triple-rinsed.[3]

  • Segregate at the Source: To prevent dangerous chemical reactions, this compound waste must be segregated from other waste streams at the point of generation.[5]

    • Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2][6]

Step 2: Waste Collection and Container Management
  • Select a Compatible Container:

    • Use a designated, leak-proof hazardous waste container that is compatible with the waste being collected (solid or liquid).[5][6] The original container may be used if it is in good condition.[6]

    • For liquid waste, ensure the container can accommodate the solvent and the compound without degradation.

  • Properly Label the Container:

    • The container must be clearly labeled with the words "Hazardous Waste."[5][7][8]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

    • For solutions, list all constituents, including solvents, with their approximate percentages.[5]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5][8][9] Do not leave a funnel in the container opening.[5]

Step 3: On-Site Storage
  • Designate a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.[5][6][7][9]

  • Ensure Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Adhere to Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (e.g., 55 gallons) and acutely toxic waste (e.g., 1 quart) that can be stored in an SAA.[9][11]

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is nearly full (approximately 90%), or before the designated accumulation time limit is reached (e.g., 6 or 12 months), contact your institution's EHS department to schedule a waste pickup.[5][9][12]

  • Follow Institutional Procedures: Complete any required waste pickup forms or online requests as mandated by your institution.[5]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, such as high-temperature incineration.

Decontamination and Empty Container Disposal
  • Glassware and Surfaces: Clean contaminated reusable glassware and surfaces first with a suitable solvent to dissolve the this compound. Collect this initial rinsate as hazardous liquid waste.[3] Subsequent cleaning can be done with standard laboratory detergents.

  • Empty Stock Containers: To be considered non-hazardous, empty containers of this compound must be "triple-rinsed."[9]

    • Rinse the container three times with a solvent that can dissolve the compound.

    • Collect all rinsate as hazardous liquid waste.[13]

    • After triple-rinsing, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or solid waste, pending institutional policy.[3][7]

This compound Properties Summary

PropertyValue
CAS Number 126594-73-8
Molecular Formula C₂₀H₂₄N₂O₄
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Storage Temperature -20°C

Visualized Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated PPE) ppe->assess segregate Segregate from Incompatible Waste Streams assess->segregate container Select Compatible & Leak-Proof Waste Container segregate->container label_container Label Container: 'Hazardous Waste' + Full Chemical Name(s) + Percent Composition container->label_container collect Collect Waste in Labeled Container label_container->collect close_container Keep Container Tightly Closed collect->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary Use Secondary Containment saa->secondary inspect Inspect Weekly for Leaks secondary->inspect check_full Container >90% Full OR Time Limit Reached? inspect->check_full check_full->inspect No request_pickup Contact EHS & Request Hazardous Waste Pickup check_full->request_pickup Yes ehs_disposal EHS Collects for Licensed Disposal request_pickup->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.